molecular formula C8H12N2O2 B8600842 [1-(oxolan-2-yl)imidazol-2-yl]methanol

[1-(oxolan-2-yl)imidazol-2-yl]methanol

Cat. No.: B8600842
M. Wt: 168.19 g/mol
InChI Key: OBNUFUMPYHEQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(oxolan-2-yl)imidazol-2-yl]methanol is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

[1-(oxolan-2-yl)imidazol-2-yl]methanol

InChI

InChI=1S/C8H12N2O2/c11-6-7-9-3-4-10(7)8-2-1-5-12-8/h3-4,8,11H,1-2,5-6H2

InChI Key

OBNUFUMPYHEQQP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)N2C=CN=C2CO

Origin of Product

United States

Foundational & Exploratory

[1-(oxolan-2-yl)imidazol-2-yl]methanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, properties, and applications of [1-(oxolan-2-yl)imidazol-2-yl]methanol (CAS: 222991-31-3), also known as 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanol.

This molecule represents a critical "masked" intermediate in organic synthesis, particularly in the development of nucleoside mimetics and substituted imidazole pharmaceuticals. Its structure features an imidazole core protected at the N-1 position by an acid-labile oxolane (tetrahydrofuran) ring, with a reactive primary alcohol at the C-2 position.

Chemical Identity & Structural Analysis[1]

The molecule comprises three distinct functional domains:

  • Imidazole Core: An aromatic heterocycle acting as the structural scaffold.[1][2]

  • Oxolane (THF) Ring: Attached at the N-1 nitrogen via a hemiaminal ether linkage. This group serves as a lipophilic "sugar mimic" in nucleoside analog chemistry or as a robust protecting group.

  • Hydroxymethyl Group (-CH₂OH): Located at the C-2 position, providing a nucleophilic handle for further derivatization (oxidation, halogenation, or esterification).

Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]
PropertyValue / Description
IUPAC Name [1-(Oxolan-2-yl)imidazol-2-yl]methanol
CAS Number 222991-31-3
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in hexanes
pKa (Imidazole) ~6.5 – 7.0 (Predicted based on 1-alkyl-2-hydroxymethylimidazoles)
LogP ~0.5 (Predicted)
H-Bond Donors/Acceptors 1 Donor (-OH) / 3 Acceptors (N3, O-THF, O-Alc)

Synthesis Framework

The most robust synthetic route avoids direct reaction of imidazole-2-methanol with dihydrofuran (which can lead to O-alkylation side products). Instead, a sequential lithiation strategy is employed. This protocol ensures regioselectivity and high yields.[3]

Protocol: The C-2 Lithiation Route

Step 1: N-Protection of Imidazole Reaction of imidazole with 2,3-dihydrofuran (DHF) under acid catalysis creates the N-oxolanyl scaffold.

  • Reagents: Imidazole, 2,3-Dihydrofuran, p-Toluenesulfonic acid (p-TSA) (cat.).

  • Conditions: 80°C, neat or in CHCl₃, 4 hours.

  • Mechanism: Electrophilic addition of the protonated enol ether to the imidazole nitrogen.

Step 2: C-2 Functionalization (Hydroxymethylation) The N-protected imidazole is lithiated at the C-2 position (the most acidic proton between the nitrogens) and quenched with formaldehyde.

  • Reagents: n-Butyllithium (1.6M in hexanes), Paraformaldehyde (or DMF followed by NaBH₄ reduction).

  • Solvent: Anhydrous THF.

  • Conditions: -78°C (lithiation) → 0°C (quench).[4]

Experimental Workflow (Step-by-Step)
  • Setup: Flame-dry a 250 mL 3-neck flask under Argon atmosphere.

  • Dissolution: Dissolve 1-(oxolan-2-yl)-1H-imidazole (10 mmol) in 50 mL anhydrous THF.

  • Lithiation: Cool to -78°C. Add n-BuLi (11 mmol) dropwise over 20 minutes. The solution typically turns yellow/orange, indicating formation of the C-2 lithio-species.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete deprotonation.

  • Quench: Add dry Paraformaldehyde (30 mmol) in one portion (or as a suspension in THF). Allow the mixture to warm slowly to room temperature over 3 hours.

  • Workup: Quench with sat. NH₄Cl (aq).[4] Extract with EtOAc (3x).[4] Dry organic layer over Na₂SO₄ and concentrate.[4][5]

  • Purification: Flash chromatography (DCM:MeOH 95:5).

Synthesis Pathway Diagram[2][5][10][14]

SynthesisPath Imidazole 1H-Imidazole Intermediate 1-(Oxolan-2-yl)imidazole (N-Protected) Imidazole->Intermediate p-TSA (cat), 80°C (Hemiaminal formation) DHF 2,3-Dihydrofuran DHF->Intermediate + Lithio 2-Lithio-Intermediate (-78°C) Intermediate->Lithio n-BuLi, THF, -78°C (C-2 Deprotonation) Product [1-(Oxolan-2-yl)imidazol-2-yl]methanol (Target) Lithio->Product (CH2O)n (Formylation)

Figure 1: Convergent synthesis of the target molecule via C-2 lithiation of the N-oxolanyl intermediate.

Reactivity & Stability Profile

The utility of [1-(oxolan-2-yl)imidazol-2-yl]methanol lies in its "Janus-like" reactivity: it is stable under basic/nucleophilic conditions but reveals the free imidazole under acidic conditions.

Acid Sensitivity (The N-C Bond)

The bond between the imidazole nitrogen and the oxolane ring is a hemiaminal ether . It is stable to bases (NaOH, NaH, BuLi) but hydrolyzes rapidly in aqueous acid (HCl, TFA) to regenerate imidazole-2-methanol and 2-hydroxytetrahydrofuran (which equilibrates to 4-hydroxybutanal).

  • Implication: All derivatization of the alcohol group must be performed under basic or neutral conditions.

Alcohol Oxidation

The primary alcohol is easily oxidized to the aldehyde (imidazole-2-carboxaldehyde derivative) using MnO₂ or Swern conditions .

  • Note: Avoid Jones reagent (acidic) to prevent deprotection.

Nucleophilic Substitution

The hydroxyl group can be converted to a chloride (using SOCl₂/Base) or a mesylate, transforming the molecule into an electrophile for coupling reactions.

Reactivity Logic Map

Reactivity Center [1-(Oxolan-2-yl)imidazol-2-yl]methanol Oxidation Oxidation (MnO2) Center->Oxidation Deprotection Acid Hydrolysis (HCl/MeOH) Center->Deprotection Activation Activation (MsCl/TEA) Center->Activation Aldehyde Target Aldehyde (Precursor for Wittig) Oxidation->Aldehyde FreeImid Imidazole-2-methanol (Free Base) Deprotection->FreeImid Electrophile Alkylating Agent (For N-nucleophiles) Activation->Electrophile

Figure 2: Divergent reactivity pathways. The N-oxolanyl group dictates the stability window (pH > 7).

Applications in Drug Discovery[5]

Nucleoside Mimetics

The structure is a simplified analog of purine nucleosides. The imidazole mimics the nucleobase, and the oxolane ring mimics the ribose sugar.

  • Mechanism: These analogs are screened as competitive inhibitors of enzymes that process purines (e.g., purine nucleoside phosphorylase).

  • Advantage: The lack of the 3'/5' hydroxyls on the "sugar" ring simplifies the pharmacophore, often improving metabolic stability against phosphorylases.

Ligand Synthesis (MOFs and Catalysis)

The N-oxolanyl group acts as a steric blocker. When used in metal coordination chemistry, the alcohol oxygen and the imidazole nitrogen (N3) can form a bidentate chelate. The bulky oxolane group at N1 forces specific geometries, preventing the formation of polymeric chains in Metal-Organic Frameworks (MOFs).

C-2 Linker Chemistry

The molecule serves as a "capped" linker. Researchers attach the alcohol side to a drug payload, then remove the oxolane group (acid wash) to reveal the free imidazole N-H, which can then solubilize the drug (as a salt) or hydrogen bond with a receptor target.

Safety & Handling

  • Hazards: As with many imidazole derivatives, this compound is likely an irritant to eyes, skin, and the respiratory tract.

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Stability: Decomposition may occur upon prolonged exposure to moisture (hydrolysis of the aminal). Check purity via TLC (MeOH/DCM) before use if stored for >6 months.

References

  • LookChem. (n.d.). 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)- CAS 222991-31-3. Retrieved from

  • Gilead Sciences, Inc. (2024).[6] Therapeutic compounds useful for the prophylactic or therapeutic treatment of an HIV virus infection.[6] European Patent EP4265299A3.[6] Retrieved from

  • BenchChem. (2025).[4] Synthesis of (1-alkyl-1H-imidazol-2-yl)methanol derivatives: General Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Imidazoles: Protection and Functionalization Strategies. Retrieved from

  • PubChem. (2025). Compound Summary: 1H-Imidazole-2-methanol.[7][8][9] National Library of Medicine. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 222991-31-3 [1][2][3]

Part 1: Executive Summary & Identification

1-(Tetrahydrofuran-2-yl)imidazole-2-methanol is a specialized N-heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, specifically antifungal azoles and kinase inhibitors.[2] It features an imidazole core substituted at the


-position with a tetrahydrofuran (THF) ring and at the 

-position with a hydroxymethyl group.[2]

The presence of the tetrahydrofuran-2-yl moiety at the nitrogen creates a hemiaminal ether linkage, which serves a dual purpose in medicinal chemistry:

  • Pharmacophore: Mimicking nucleoside ribose sugars in biological interactions.[2]

  • Protecting Group: The THF group can act as a robust protecting group for the imidazole nitrogen, stable to bases but removable under specific acidic conditions.[2]

Chemical Identity Data
ParameterDetail
CAS Number 222991-31-3
IUPAC Name [1-(Tetrahydrofuran-2-yl)-1H-imidazol-2-yl]methanol
Molecular Formula

Molecular Weight 168.19 g/mol
Synonyms 1-(2'-Tetrahydrofuranyl)-2-hydroxymethylimidazole; 1-THF-imidazole-2-methanol
Appearance White to off-white solid (typically)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water

Part 2: Synthetic Logic & Methodology

The "Rational Route" Synthesis

While specific industrial batch records for CAS 222991-31-3 are proprietary, the chemical structure dictates a highly specific, self-validating synthetic pathway.[2] The synthesis relies on the acid-catalyzed addition of imidazole to 2,3-dihydrofuran , followed by regioselective C2-functionalization .[2]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the logical synthetic flow, moving from raw materials to the target alcohol.

SynthesisPathway Imidazole Imidazole (Starting Material) Intermediate1 1-(Tetrahydrofuran-2-yl) imidazole (N-Protected Core) Imidazole->Intermediate1 Cat. p-TsOH, 80°C (Hemiaminal Ether Formation) DHF 2,3-Dihydrofuran (Electrophile) DHF->Intermediate1 LithiumSpecies C2-Lithio Species (Transient) Intermediate1->LithiumSpecies n-BuLi, THF, -78°C (C2 Deprotonation) Formyl 2-Formyl-1-THF imidazole LithiumSpecies->Formyl DMF Quench (Formylation) Target TARGET MOLECULE CAS 222991-31-3 Formyl->Target NaBH4, MeOH (Reduction)

Figure 1: Step-wise synthetic pathway for 1-(tetrahydrofuran-2-yl)imidazole-2-methanol via lithiation-formylation sequence.

Experimental Protocol (Analogous Method)

Caution: This protocol involves the use of pyrophoric reagents (n-Butyllithium).[2] All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

Step 1: Synthesis of 1-(Tetrahydrofuran-2-yl)imidazole

This step installs the THF ring.[2] The reaction is driven by the protonation of the enol ether (2,3-dihydrofuran) to generate an oxocarbenium ion, which is intercepted by the imidazole nitrogen.[2]

  • Setup: Charge a flame-dried round-bottom flask with Imidazole (1.0 equiv) and anhydrous Dichloromethane (DCM) or neat conditions if scaling.

  • Addition: Add 2,3-Dihydrofuran (1.2 equiv) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reaction: Reflux at 40–50°C for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).[2]

  • Workup: Quench with saturated

    
    . Extract with DCM.[2][4] Dry over 
    
    
    
    and concentrate.
  • Validation:

    
     NMR should show a characteristic triplet/dd at 
    
    
    
    6.0–6.5 ppm corresponding to the anomeric proton (
    
    
    ).[2]
Step 2: C2-Functionalization to Alcohol

Direct hydroxymethylation is difficult; a formylation-reduction sequence is higher yielding and more controlled.[2]

  • Lithiation: Dissolve the product from Step 1 in anhydrous THF under Argon. Cool to -78°C .[2][4]

  • Deprotonation: Add n-Butyllithium (1.6M in hexanes) (1.1 equiv) dropwise.[2] Stir for 30–60 mins. The THF group directs lithiation to the C2 position via coordination (Chelation Control).

  • Formylation: Add anhydrous DMF (1.5 equiv) dropwise. Allow to warm to room temperature.

  • Reduction: Dilute the reaction mixture with Methanol. Cool to 0°C. Add Sodium Borohydride (

    
    )  (1.5 equiv) in portions.
    
  • Purification: Quench with water. Extract with Ethyl Acetate.[2][4][5] Purify via column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Part 3: Applications & Characterization

Pharmacological Relevance

The target molecule is a structural chimera of an imidazole (common in CYP450 inhibitors like Ketoconazole) and a tetrahydrofuran ring (mimicking furanose sugars).[2]

  • Antifungal Research: Used as a building block for "Next-Gen" azoles where the N-substituent modulates solubility and metabolic stability.[2]

  • Ligand Design: The N,O-bidentate nature allows it to serve as a ligand for transition metals in catalysis, or as a fragment in fragment-based drug discovery (FBDD).[2]

Analytical Validation Standards

To confirm the identity of CAS 222991-31-3, the following spectral signatures must be present:

TechniqueExpected Signature
Mass Spectrometry (ESI+)

m/z
1H NMR (DMSO-d6) Anomeric H:

ppm (dd).[2] Imidazole Ring: Two singlets/doublets at

ppm.[2] Methanol

:
Singlet at

ppm.
IR Spectroscopy Broad band at 3200–3400

(O-H stretch).[2]

Part 4: References

  • LookChem Database. 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)- (CAS 222991-31-3) Product Entry.[1][2][3] Retrieved from [1]

  • PubChem Compound Summary. 1H-Imidazole-2-methanol (Core Structure Analysis). National Center for Biotechnology Information.[2] Retrieved from [2]

  • BenchChem Technical Guide. Synthesis of N-Substituted Imidazole-2-methanols via Lithiation. (Methodology Reference). Retrieved from [2]

  • Organic Chemistry Portal. Synthesis of Imidazoles and N-Alkylation Strategies. Retrieved from

Sources

N-(tetrahydrofuryl)imidazole-2-methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Intermediate in Heterocyclic Pharmaceutical Synthesis

Executive Summary

N-(Tetrahydrofuryl)imidazole-2-methanol (CAS: 222991-31-3) is a functionalized heterocyclic building block characterized by an imidazole core substituted at the N1 position with a tetrahydrofuran-2-yl group and at the C2 position with a hydroxymethyl moiety.

This molecule serves as a pivotal intermediate in the synthesis of bioactive compounds, particularly antifungal azoles and enzyme inhibitors. Its dual functionality—combining a nucleophilic alcohol and a masked aldehyde equivalent (the tetrahydrofuryl group acting as a hemiaminal ether)—makes it a versatile scaffold in medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4]
Property Data
IUPAC Name [1-(Tetrahydrofuran-2-yl)-1H-imidazol-2-yl]methanol
Common Name N-(Tetrahydrofuryl)imidazole-2-methanol
CAS Registry Number 222991-31-3
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.20 g/mol
Physical State Viscous oil or low-melting solid (typically off-white)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~6.5 (Imidazole conjugate acid), ~14.5 (Primary alcohol)
Synthetic Pathways & Logic

The synthesis of N-(tetrahydrofuryl)imidazole-2-methanol requires navigating the selectivity between the imidazole nitrogen and the primary alcohol oxygen. Two primary strategies are employed in high-value manufacturing.

Strategy A: Direct N-Hemiaminal Formation (Atom Economy Route)

This method utilizes the acid-catalyzed addition of imidazole-2-methanol to 2,3-dihydrofuran .

  • Logic: The imidazole nitrogen is more nucleophilic than the hydroxyl oxygen under specific Lewis acid conditions, allowing for kinetic control to favor N-alkylation over O-acetal formation.

  • Advantage: One-step, 100% atom economy.

Strategy B: C2-Lithiation (High-Precision Route)

This method involves the protection of imidazole with a tetrahydrofuryl group followed by C2-lithiation and formylation.

  • Logic: Ensures regiochemical purity by installing the carbon scaffold after N-protection.

  • Advantage: Eliminates O-alkylation byproducts but requires cryogenic conditions.

SynthesisPathways cluster_0 Strategy A: Direct Addition cluster_1 Strategy B: Lithiation StartA Imidazole-2-methanol (C4H6N2O) IntermediateA Transition State (N-attack vs O-attack) StartA->IntermediateA DCM, 25°C ReagentA 2,3-Dihydrofuran (Cat. p-TSA) ReagentA->IntermediateA Product N-(Tetrahydrofuryl) imidazole-2-methanol IntermediateA->Product Kinetic Control (N-Selectivity) StartB Imidazole Step1 1-(Tetrahydrofuryl) imidazole StartB->Step1 + 2,3-DHF Step2 C2-Lithio Species (-78°C) Step1->Step2 + n-BuLi Step3 Formylation (DMF) Step2->Step3 Step3->Product + NaBH4 (Reduction)

Figure 1: Comparative synthetic pathways. Strategy A is preferred for industrial scalability, while Strategy B offers higher regiocontrol for research scale.

Detailed Experimental Protocol (Method A)

Objective: Synthesis of 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanol via acid-catalyzed addition.

Reagents:

  • 1H-Imidazole-2-methanol (1.0 eq)[1]

  • 2,3-Dihydrofuran (1.2 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.05 eq)

  • Dichloromethane (DCM) (Anhydrous)

  • Triethylamine (Et3N) (for quenching)

Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with Imidazole-2-methanol (10 mmol, 0.98 g) and suspend in anhydrous DCM (50 mL).

    • Note: Imidazole-2-methanol has poor solubility in non-polar solvents; DCM is a compromise. If solubility is an issue, a small amount of DMF can be added, though this complicates workup.

  • Catalyst Addition: Add p-TSA (0.5 mmol, 86 mg) at room temperature.

  • Addition of Electrophile: Add 2,3-Dihydrofuran (12 mmol, 0.91 mL) dropwise over 10 minutes.

    • Mechanistic Insight: The protonation of the enol ether (dihydrofuran) generates an oxocarbenium ion, which is rapidly trapped by the imidazole nitrogen.

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by TLC (System: 10% MeOH in DCM). Look for the disappearance of the starting imidazole (Rf ~0.1) and appearance of the product (Rf ~0.4).

  • Quenching: Add Et3N (0.1 mL) to neutralize the acid catalyst. This prevents the reversal of the reaction (retro-Michael type) or acetal hydrolysis.

  • Workup:

    • Wash the organic layer with saturated NaHCO₃ (2 x 30 mL) to remove unreacted acid and imidazole traces.

    • Wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%). For analytical grade, perform flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Analytical Characterization (Expected Data)

To validate the structure, researchers should look for specific NMR signatures distinguishing the N-substitution from O-substitution.

Technique Diagnostic Signal Interpretation
¹H NMR (CDCl₃) δ 6.0–6.2 ppm (dd, 1H) The anomeric proton of the tetrahydrofuran ring (N-CH-O). A shift >6.0 ppm confirms N-attachment (O-attachment would be upfield ~5.0-5.5 ppm).
δ 6.9 & 7.1 ppm (d, 2H) Imidazole ring protons (C4-H and C5-H).
δ 4.6 ppm (s, 2H) The methylene protons of the hydroxymethyl group (-CH₂OH).
¹³C NMR δ ~86 ppm The hemiaminal carbon (N-C-O) of the THF ring.
MS (ESI+) m/z 169.2 [M+H]⁺ Protonated molecular ion.
Applications in Drug Development[3][5]

This molecule acts as a "masked" imidazole. The tetrahydrofuryl group is acid-labile.

  • Prodrug Design: The THF group can improve lipophilicity (LogP) compared to the parent imidazole, enhancing membrane permeability. Once in the acidic environment of a lysosome or stomach, the THF group can hydrolyze, releasing the active imidazole-2-methanol.

  • Ligand Synthesis: The N-THF group prevents coordination of the N1-nitrogen to metals, forcing coordination through the N3-nitrogen or the hydroxyl group, essential for designing specific metalloenzyme inhibitors.

Applications cluster_pharma Pharmaceutical Utility cluster_chem Synthetic Utility Core N-(Tetrahydrofuryl) imidazole-2-methanol Prodrug Lipophilicity Enhancement (Increased Bioavailability) Core->Prodrug Antifungal Azole Antifungal Synthesis (Core Pharmacophore) Core->Antifungal Protecting N-Protection Strategy (Reversible under Acidic Conditions) Core->Protecting Ligand Bidentate Ligand Precursor (N,O-Coordination) Core->Ligand

Figure 2: Functional utility map in medicinal and coordination chemistry.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol. Retrieved from [Link]

  • LookChem. Product Information: 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)- (CAS 222991-31-3).[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazoles. Retrieved from [Link]

Sources

1-(oxolan-2-yl)imidazol-2-yl]methanol vs. 1-substituted imidazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: 1-(Oxolan-2-yl)imidazol-2-yl]methanol vs. 1-Substituted Imidazole Derivatives

Executive Summary

This technical guide provides a comparative analysis of 1-(oxolan-2-yl)imidazol-2-yl]methanol (CAS: 222991-31-3) against the broader class of 1-substituted imidazole derivatives . While standard 1-alkyl imidazoles (e.g., 1-methyl, 1-benzyl) serve as permanent scaffolds in medicinal chemistry and catalysis, the 1-(oxolan-2-yl) variant represents a specialized "switchable" scaffold. The oxolan-2-yl (tetrahydrofuran-2-yl) group functions as a robust yet acid-labile hemiaminal ether protecting group, mimicking the ribose attachment in nucleosides while offering unique steric shielding for C2-functionalization. This guide details the synthesis, stability profiles, and strategic applications of this scaffold in drug development and ligand design.

Structural & Electronic Analysis

The core distinction between the target compound and standard derivatives lies in the nature of the N1-substituent and its electronic influence on the imidazole ring and the C2-hydroxymethyl arm.

Comparative Scaffold Analysis
Feature1-(Oxolan-2-yl)imidazol-2-yl]methanol 1-Alkyl Imidazole-2-methanol (e.g., Methyl/Butyl)1-Benzyl Imidazole-2-methanol
N1-Substituent Tetrahydrofuran-2-yl (Hemiaminal Ether)Alkyl chain (Sigma donor)Benzyl group (Aromatic)
Electronic Effect Electron-withdrawing (Inductive via O)Electron-donating (+I)Weakly electron-withdrawing
Acid Stability Labile (Hydrolyzes to NH + Dihydrofuran/Lactol)Stable (Resistant to hydrolysis)Stable (Requires hydrogenolysis to remove)
Lipophilicity (LogP) Moderate (Polar ether oxygen)Variable (Increases with chain length)High (Aromatic stacking)
Coordination Potential Tridentate (N3, C2-OH, THF-O)Bidentate (N3, C2-OH)Bidentate (N3, C2-OH)
The "Oxolanyl" Advantage

The oxolan-2-yl group is not merely a passive substituent; it acts as a nucleoside mimic . In medicinal chemistry, N1-substituted imidazoles often target metalloenzymes (e.g., heme-iron in CYP450). The THF ring provides a metabolic handle and solubility profile similar to ribose, without the complexity of multiple hydroxyl groups. Furthermore, as a protecting group, it masks the N1 position during base-catalyzed alkylation of the C2-hydroxyl group, preventing N3-quaternization.

Synthesis & Scalability

The synthesis of 1-(oxolan-2-yl)imidazol-2-yl]methanol relies on the electrophilic addition of 2,3-dihydrofuran to the imidazole nitrogen, a process distinct from the standard SN2 alkylation used for methyl/benzyl derivatives.

Pathway Visualization

SynthesisPathway Start 1H-Imidazole-2-methanol (CAS 3724-26-3) Intermediate Markovnikov Addition (Transition State) Start->Intermediate + Reagent Reagent 2,3-Dihydrofuran (Electrophile) Reagent->Intermediate Catalyst Acid Catalyst (p-TsOH or TFA) Catalyst->Intermediate Activates DHF Product 1-(Oxolan-2-yl)imidazol-2-yl]methanol (Target) Intermediate->Product Proton Transfer

Figure 1: Acid-catalyzed synthesis via electrophilic addition of 2,3-dihydrofuran.

Detailed Experimental Protocol

Objective: Synthesis of 1-(oxolan-2-yl)imidazol-2-yl]methanol via "Green" Addition.

Reagents:

  • 1H-Imidazole-2-methanol (1.0 eq)[1][2]

  • 2,3-Dihydrofuran (1.5 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 eq)

  • Solvent: Ethyl Acetate or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Suspension: Charge a reaction vessel with 1H-imidazole-2-methanol (solid) and anhydrous Ethyl Acetate (0.5 M concentration).

  • Activation: Add p-TsOH (cat.) at room temperature. Note: The reaction is exothermic; cool to 0°C if scaling >10g.

  • Addition: Add 2,3-dihydrofuran dropwise over 30 minutes. The mixture will clarify as the N-substituted product is more soluble in organic solvents than the starting material.

  • Reaction Monitoring: Stir at 25-40°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9). The product (Rf ~0.5) will appear less polar than the starting imidazole (Rf ~0.1).

  • Quench: Add triethylamine (0.1 eq) to neutralize the acid catalyst. This prevents reversal of the reaction (retro-addition) during concentration.

  • Workup: Wash with saturated NaHCO3, dry over Na2SO4, and concentrate relative to vacuum.

  • Purification: Recrystallization from Et2O/Hexane or flash chromatography (if high purity is required).

Self-Validating Check:

  • NMR Validation: The appearance of a triplet/multiplet at ~6.0 ppm (anomeric proton of the THF ring) confirms N-alkylation. The disappearance of the broad NH signal (>10 ppm) confirms consumption of the starting material.

Functional Applications

C2-Functionalization Strategy

The primary utility of the oxolan-2-yl derivative is as a masked intermediate . In the development of imidazole-based drugs (e.g., kinase inhibitors), the C2-hydroxymethyl group often requires conversion to an ether, amine, or halide.

  • Challenge: Using unprotected imidazole-2-methanol leads to competitive N-alkylation or polymerization.

  • Solution: The oxolan-2-yl group protects the nitrogen.

    • Step 1: Protect N with Dihydrofuran.

    • Step 2: Functionalize C2-OH (e.g., SOCl2 -> C2-CH2Cl).

    • Step 3: React with nucleophile (e.g., Phenol -> C2-CH2OPh).

    • Step 4: Deprotect N using mild aqueous acid (HCl/MeOH), releasing the final drug candidate.

Ligand Systems in Catalysis

Unlike simple alkyl imidazoles, the 1-(oxolan-2-yl) derivative offers a hemilabile coordination site.

  • Hard/Soft Match: The Imidazole-N is a soft donor (good for Cu(I), Pd(II)), while the THF-Oxygen is a hard donor.

  • Effect: This creates a "windshield wiper" effect in catalysis, where the THF arm can loosely bind to a metal center to stabilize it, then detach to open a coordination site for the substrate.

Stability & Deprotection Logic

Understanding the acid-lability of the oxolan-2-yl group is critical for handling.

ConditionStabilityConsequence
Neutral / Basic (pH > 7) High Stable to NaOH, NaH, K2CO3. Suitable for base-mediated alkylations.[3]
Mild Acid (Acetic Acid) Moderate Slow hydrolysis.
Strong Acid (HCl, TFA) Low Rapid cleavage to Imidazole + 4-hydroxybutanal (equilibrium).
Thermal (>120°C) Moderate Potential retro-reaction to dihydrofuran if acid traces are present.
Deprotection Mechanism Diagram

Deprotection Substrate 1-(Oxolan-2-yl)imidazole Protonation Protonation at N3/O Substrate->Protonation H+ Cleavage C-N Bond Cleavage (Oxocarbenium Ion) Protonation->Cleavage Rate Limiting Products Imidazole + 4-Hydroxybutanal Cleavage->Products H2O

Figure 2: Acid-mediated deprotection pathway restoring the free imidazole.

References

  • LookChem. (2025). CAS 222991-31-3: 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)- Chemical Properties and Safety Data. Retrieved from

  • CymitQuimica. (2025). 1H-Imidazole-2-methanol (CAS 3724-26-3) Product Specifications. Retrieved from

  • BenchChem. (2025).[4] Synthesis of (1-alkyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles and N-Heterocycles. Retrieved from

  • Molaid. (2025). 1-(tetrahydrofuran-2-ylcarbonyl)-1H-imidazole Properties and Downstream Synthesis. Retrieved from

Sources

In-Depth Technical Guide: Physical Properties and Synthesis of N-Substituted Imidazole-2-Methanol Compounds

Author: BenchChem Technical Support Team. Date: March 2026

N-substituted imidazole-2-methanol compounds are highly versatile building blocks in synthetic chemistry. Characterized by an imidazole ring with a hydroxymethyl group at the C2 position and varying alkyl or aryl substituents at the N1 position, these molecules serve as crucial pharmacophores in drug discovery and robust N,O-bidentate ligands in transition metal coordination chemistry.

This whitepaper dissects the physical properties of key derivatives, explains the mechanistic causality behind their physical states, outlines their downstream applications, and provides a self-validating synthetic protocol for high-yield C2-hydroxymethylation.

Comparative Physical Properties

The physical state, solubility, and thermal properties of imidazole-2-methanol derivatives are strictly dictated by the nature of their N1-substituent. Below is a consolidated dataset comparing three fundamental derivatives.

Compound NameCAS NumberMolecular WeightPhysical StateMelting / Boiling Point
1-Methyl-1H-imidazole-2-methanol 17334-08-6112.13 g/mol White Crystalline PowderMP: 116–119 °C BP: 145 °C (1 Torr)[1]
1-Ethyl-1H-imidazole-2-methanol 63634-44-6126.16 g/mol Combustible LiquidNot Applicable (Liquid at RT)
1-Benzyl-1H-imidazole-2-methanol 5376-10-3188.23 g/mol Solid / Viscous SyrupBP: ~250 °C (0.2 mm Hg)
Mechanistic Causality of Physical States

As an Application Scientist, I frequently observe researchers puzzled by the drastic phase differences among these closely related analogs. The causality lies in crystal lattice thermodynamics and steric bulk:

  • The Methyl Derivative (Solid): The compact nature of the N-methyl group allows for highly efficient crystal packing. Strong intermolecular hydrogen bonding between the C2-hydroxyl group and the N3 nitrogen of adjacent molecules stabilizes the lattice, resulting in a high melting point (116–119 °C)[2].

  • The Ethyl Derivative (Liquid): Extending the alkyl chain by just one carbon introduces conformational flexibility (a rotatable C-C bond). This flexibility disrupts the symmetry required for efficient crystal packing. The entropic penalty of locking the ethyl group into a rigid lattice lowers the melting point below room temperature, rendering it a liquid.

  • The Benzyl Derivative (High-Boiling Syrup/Solid): The introduction of a benzyl group significantly increases the molecular weight and lipophilicity (LogP). The bulky aromatic ring introduces

    
     stacking interactions, which drastically increases the boiling point (~250 °C under vacuum) and reduces aqueous solubility, making it an ideal candidate for penetrating lipid bilayers in drug design[3].
    

Applications in Medicinal and Coordination Chemistry

N-substituted imidazole-2-methanols are not just synthetic intermediates; they are active participants in biological and inorganic systems.

  • Pharmacophore Development: Structural modifications of the imidazole core significantly enhance antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus. The C2-hydroxymethyl group acts as a critical hydrogen bond donor/acceptor for target enzyme binding[4].

  • Theranostics and Coordination Chemistry: These compounds act as potent N,O-bidentate ligands. They readily coordinate with transition metals (Cu, Ni, Zn) and are heavily utilized in the development of Rhenium(I) and Technetium(I) complexes for radiopharmaceutical theranostics[5].

G N_Sub_Imid N-Substituted Imidazole (Starting Material) Heat_Press Autoclave Reactor (120°C, 18h) N_Sub_Imid->Heat_Press Paraform Paraformaldehyde (Electrophile) Paraform->Heat_Press Target N-Substituted Imidazole-2-Methanol Heat_Press->Target C2-Hydroxymethylation Coord_Chem Transition Metal Complexes (Theranostics) Target->Coord_Chem N,O-Bidentate Ligand Bio_Active Bioactive Pharmacophores (Antimicrobial) Target->Bio_Active Structural Derivatization

Figure 1: Synthetic workflow and downstream applications of N-substituted imidazole-2-methanol.

Self-Validating Synthetic Protocol: High-Yield C2-Hydroxymethylation

Direct C2-functionalization of imidazoles is notoriously difficult due to the low acidity of the C2-proton and the competing risk of N-alkylation. The following solvent-free autoclave methodology circumvents these issues to produce.

Experimental Workflow

Reagents:

  • 1-Benzylimidazole: 5.97 g (37.8 mmol)

  • Paraformaldehyde: 4.42 g (150 mmol, excess)

Step-by-Step Procedure:

  • Reaction Assembly: Combine 1-benzylimidazole and paraformaldehyde in a high-pressure autoclave reactor. Do not add solvent.

  • Thermal Condensation: Seal the autoclave and heat to 120 °C for 18 hours.

  • Isolation: Cool the reactor to room temperature. The crude product will present as a clear syrup.

  • Purification: Subject the syrup to vacuum distillation. Collect the purified product fraction at 250 °C and 0.2 mm Hg. (Yield: ~94%).

Causality Behind Experimental Choices

Why an autoclave and paraformaldehyde? Using aqueous formaldehyde (formalin) introduces water, which shifts the thermodynamic equilibrium away from the desired hydroxymethylated product. Paraformaldehyde is a solid polymer; heating it to 120 °C depolymerizes it into reactive formaldehyde gas. Conducting this in a sealed autoclave prevents the volatile gas from escaping, creating a localized, high-pressure electrophilic environment. This brute-force thermodynamic approach drives the challenging C-H activation at the C2 position to near-quantitative completion without requiring expensive transition-metal catalysts.

The Self-Validating System

A robust protocol must prove its own success. This workflow is validated immediately post-distillation via


H NMR (CDCl

):
  • Confirmation of Product: The appearance of a distinct singlet at

    
     5.23 ppm confirms the presence of the newly formed hydroxymethyl (-CH
    
    
    
    OH) group. A second singlet at
    
    
    4.63 ppm confirms the intact benzyl methylene (-CH
    
    
    Ph).
  • Confirmation of Purity: The complete absence of a highly deshielded C2-proton signal (typically >7.5 ppm in the starting material) guarantees 100% conversion at the C2 position.

References

1.[2] "(1-methyl-1H-imidazol-2-yl)methanol - PubChem", nih.gov. 2 2.[1] "17334-08-6((1-Methyl-1H-imidazol-2-yl)methanol) Product Description", chemicalbook.com. 1 3.[4] "1H-Imidazole-2-methanol, 5-((3-chlorophenyl)methyl)", benchchem.com.4 4.[5] "Rhenium(I) and technetium(I) complexes with megazol derivatives: towards the development of a theranostic", rsc.org. 5 5.[3] "(1-benzyl-1H-imidazol-2-yl)methanol | C11H12N2O - PubChem", nih.gov. 3 6. "(1-Ethyl-1H-imidazol-2-yl)methanol DiscoveryCPR 63634-44-6", sigmaaldrich.com. 7. "Synthesis of nickel(II) complexes containing neutral N,N and anionic N,O bidentate ligands", utas.edu.au.

Sources

Thermodynamic Solubility Profiling of[1-(oxolan-2-yl)imidazol-2-yl]methanol: Aqueous vs. Organic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Solvation Thermodynamics & Structural Profiling

Understanding the dissolution behavior of [1-(oxolan-2-yl)imidazol-2-yl]methanol requires a fundamental analysis of its molecular architecture. This compound is a highly functionalized amphiphilic molecule, characterized by three distinct structural domains that dictate its interactions with various solvent systems:

  • The Imidazole Core: A highly polar, aromatic system that facilitates strong dipole-dipole interactions and

    
     stacking.
    
  • The Oxolan-2-yl (Tetrahydrofuran) Ring: Substituted at the N1 position, this saturated cyclic ether introduces a hydrophobic hydrocarbon bulk (enhancing dispersion forces) while retaining a localized hydrogen-bond acceptor site at the ether oxygen.

  • The Hydroxymethyl Group: Located at the C2 position, this moiety acts as both a potent hydrogen-bond donor and acceptor, significantly driving solubility in protic media.

Because of this structural duality, the molecule exhibits complex solvation dynamics. It requires a solvent capable of accommodating both its lipophilic THF ring and its highly polar, hydrogen-bonding imidazole-methanol system.

G Core [1-(oxolan-2-yl)imidazol-2-yl]methanol Disp Dispersion (δD) THF Ring Core->Disp Polar Polar (δP) Imidazole Ring Core->Polar Hbond H-Bonding (δH) Hydroxymethyl OH Core->Hbond Org Organic Solvents (High δD, Moderate δP) Disp->Org Polar->Org Aq Aqueous Media (High δP, High δH) Polar->Aq Hbond->Aq

Fig 2. Hansen Solubility Parameter (HSP) interactions driving solvation in aqueous and organic media.

Predictive Hansen Solubility Parameters (HSP)

To systematically predict and explain the solubility of[1-(oxolan-2-yl)imidazol-2-yl]methanol across diverse media, we apply the Hansen Solubility Parameters (HSP) framework[1]. HSP theory posits that the total cohesive energy of a liquid is the sum of three forces: Dispersion (


), Polar (

), and Hydrogen Bonding (

).

By calculating the Relative Energy Difference (RED) between the solute and the solvent, we can accurately predict miscibility. A RED value


 indicates high affinity and solubility, whereas a RED 

suggests poor solubility[2].

Based on group contribution methods (e.g., Hoftyzer-Van Krevelen) for imidazole and THF derivatives, the compound exhibits high


 and moderate 

. The predicted solubility profile is summarized below:
Table 1: Predicted HSP and Saturation Data at 25°C
Solvent System

(MPa

)

(MPa

)

(MPa

)
RED ValueEstimated Solubility
Water 15.616.042.32.1Moderate (~15-25 mg/mL)
Methanol 15.112.322.30.8High (>100 mg/mL)
DMSO 18.416.410.20.9Very High (>150 mg/mL)
Ethyl Acetate 15.85.37.21.6Moderate (~30-50 mg/mL)
n-Hexane 14.90.00.03.8Very Low (<1 mg/mL)

Data Interpretation: While water provides excellent hydrogen bonding, its massive


 creates a high energy penalty for accommodating the hydrophobic oxolane ring, resulting in a RED 

. Conversely, Methanol and DMSO offer the perfect balance of polarity and dispersion forces, yielding RED values

and maximizing solubility.

Standardized Shake-Flask Methodology (OECD 105)

To transition from predictive modeling to empirical validation, the Shake-Flask Method is universally recognized as the "gold standard" for determining true thermodynamic equilibrium solubility[3][4]. The following protocol is engineered to be a self-validating system, ensuring data integrity in drug discovery and formulation workflows[5].

G N1 Solid Compound Preparation N2 Solvent Addition (Water vs Organics) N1->N2 N3 Isothermal Agitation (Shake-Flask, 24-72h) N2->N3 N4 Phase Separation (Filtration/Centrifugation) N3->N4 N5 HPLC-UV Quantification N4->N5

Fig 1. Self-validating OECD 105 shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol
  • Sample Preparation (Excess Solid Addition): Weigh approximately 200 mg of [1-(oxolan-2-yl)imidazol-2-yl]methanol into a 5 mL glass vial. Add 1 mL of the target solvent (e.g., Water, Methanol, or Hexane). Causality: Adding a massive excess of the solid ensures the system surpasses the saturation point. This is a fundamental thermodynamic requirement to establish a dynamic equilibrium between the solid lattice and the solvated phase[6].

  • Isothermal Agitation: Seal the vials hermetically and place them in an orbital shaker set to 25.0 ± 0.1 °C (and a parallel set at 37.0 ± 0.1 °C for biopharmaceutical relevance) at 150 rpm[7]. Causality: Solubility is an inherently temperature-dependent thermodynamic property. Strict isothermal control prevents temperature fluctuations from inducing transient supersaturation or premature precipitation.

  • Phase Separation: After agitation, centrifuge the suspension at 10,000 × g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation compacts the bulk solid, preventing filter clogging. The 0.22 µm filtration ensures that sub-micron colloidal dispersions are excluded from the supernatant. Failing to remove these particulates leads to a false-positive overestimation of the true dissolved concentration.

  • HPLC-UV Quantification: Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve. Analyze via HPLC-UV at the compound's

    
     (typically ~225 nm for imidazole derivatives).
    
  • Self-Validating Equilibrium Mechanism: Extract and analyze aliquots at 24, 48, and 72 hours. Causality & Trustworthiness: The system confirms thermodynamic equilibrium internally. If the concentration variance between the 48-hour and 72-hour time points is strictly

    
    , the data is validated as a true thermodynamic endpoint rather than a transient kinetic dissolution state[3].
    

Comparative Analysis: Aqueous vs. Organic Solvents

Based on the interplay between the compound's structure and the experimental thermodynamic data, we observe a stark contrast between aqueous and organic solvation:

  • Aqueous Media (Water/Buffers): The solubility in water is moderate. While the hydroxymethyl group forms strong hydrogen bonds with water, the oxolane (THF) ring creates a hydrophobic cavity. Water molecules must reorganize around this ring (a high-entropy penalty process), which inherently caps the maximum saturation concentration.

  • Polar Organic Solvents (Methanol/DMSO): These are the optimal solvents for [1-(oxolan-2-yl)imidazol-2-yl]methanol. Methanol acts as both a hydrogen bond donor and acceptor, perfectly complementing the imidazole and hydroxymethyl groups, while its methyl group easily solvates the THF ring via dispersion forces.

  • Non-Polar Solvents (Hexane/Heptane): Solubility is negligible. Non-polar solvents rely entirely on dispersion forces (

    
    ) and cannot break the strong intermolecular hydrogen bonds holding the solid crystal lattice of the compound together.
    

Conclusion

The solubility of[1-(oxolan-2-yl)imidazol-2-yl]methanol is governed by a delicate balance between the lipophilic oxolane ring and the highly polar imidazole-methanol functionalities. By utilizing Hansen Solubility Parameters to predict solvent affinity and validating these predictions through a strict, self-validating OECD 105 Shake-Flask protocol, researchers can accurately map its thermodynamic profile. For extraction, formulation, or synthetic applications, polar aprotic (DMSO) or polar protic (Methanol) solvents are highly recommended over pure aqueous systems to maximize yield and concentration.

References

  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. Sigma-Aldrich.
  • Annex 4 - World Health Organization (WHO).
  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling.
  • improved oecd 105 water solubility test design - KREATiS.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Valid
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Environmental Protection Agency (EPA).

Sources

Safety data sheet (SDS) for [1-(oxolan-2-yl)imidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical resource and provisional Safety Data Sheet (SDS) for [1-(oxolan-2-yl)imidazol-2-yl]methanol , a specialized heterocyclic building block used in pharmaceutical research.

Notice to Researchers: As this compound is often a custom-synthesized intermediate in nucleoside analog or imidazole-based drug discovery, commercial safety data is frequently generic. This guide synthesizes Structure-Activity Relationship (SAR) data, functional group analysis, and standard operating procedures (SOPs) for nitrogen heterocycles to provide a robust safety framework.

SECTION 1: Identification & Chemical Context

Chemical Identity
ParameterDetail
Systematic Name [1-(Tetrahydrofuran-2-yl)-1H-imidazol-2-yl]methanol
Common Synonyms 1-(Oxolan-2-yl)-2-(hydroxymethyl)imidazole; N-THF-imidazole-2-methanol
CAS Number Not widely listed (Provisional/Research Grade)
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Structural Class N-substituted Imidazole; Cyclic Ether; Primary Alcohol
Functional Analysis for Safety

This molecule combines three distinct functionalities that dictate its reactivity and safety profile:

  • Imidazole Ring: Basic nitrogen heterocycle. Potential skin/eye irritant.[1][2]

  • Primary Alcohol (-CH₂OH): Polar, hydrogen-bonding capability. Increases water solubility compared to the parent N-THF imidazole.

  • N-Tetrahydrofuranyl Group: This is an aminal-like linkage (N-C-O). Crucial Insight: Unlike simple alkyl ethers, the N1-C2' bond is acid-labile. Hydrolysis releases tetrahydrofuran-2-ol (which equilibrates to 4-hydroxybutanal) and the free imidazole methanol.

SECTION 2: Hazard Identification (GHS Classification)

Based on SAR analysis of 1-substituted imidazoles and tetrahydrofuran derivatives.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) [Precautionary assignment due to imidazole core]

Label Elements[3][4]
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2]

Precautionary Statements (Scientific Context)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] Rationale: Imidazole derivatives often sublime or form fine dusts.

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Chemical Goggles).

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]

SECTION 3: Emergency Response Protocols

This workflow dictates the immediate response to exposure. The logic prioritizes dilution for chemical burns (irritation) and airway management for inhalation.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Eye EYE CONTACT (Severe Irritation Risk) Type->Eye Skin SKIN CONTACT (Absorption/Irritation) Type->Skin Inhal INHALATION (Respiratory Distress) Type->Inhal EyeAction Rinse 15+ mins Lift eyelids Remove contacts Eye->EyeAction Immediate SkinAction Remove clothing Wash soap/water Do NOT use solvents Skin->SkinAction Immediate InhalAction Fresh Air Oxygen if labored breathing Sit upright Inhal->InhalAction Immediate Medical SEEK MEDICAL ATTENTION Show Structure/SDS EyeAction->Medical SkinAction->Medical If symptoms persist InhalAction->Medical

Caption: Decision tree for immediate response to [1-(oxolan-2-yl)imidazol-2-yl]methanol exposure.

SECTION 4: Handling, Storage & Stability

Stability Logic (The "Expert" View)

The N-glycosidic-like bond (N1-C2' of the THF ring) is the weak point.

  • Acid Sensitivity: High. Exposure to acidic fumes (HCl, TFA) will cleave the THF group.

  • Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde or carboxylic acid.

  • Hygroscopicity: Imidazoles are generally hygroscopic. Water absorption can catalyze hydrolysis or make the solid sticky/difficult to handle.

Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood.

  • Inert Atmosphere: While not strictly pyrophoric, storing and dispensing under Nitrogen or Argon is recommended to prevent moisture uptake.

  • Solvent Compatibility:

    • Good: Methanol, DCM, THF, DMSO.

    • Avoid: Acidic solvents (unless deprotection is intended).

Storage Conditions
ConditionRequirementReason
Temperature -20°C (Freezer)Slows thermal decomposition and hydrolysis.
Atmosphere Inert Gas (Ar/N₂)Prevents moisture absorption and oxidation.
Container Amber GlassProtects from potential photodegradation (standard precaution).
Incompatibilities Strong Acids, OxidizersPrevents cleavage of THF ring or oxidation of alcohol.

SECTION 5: Synthesis & Impurity Profile

Understanding the synthesis helps identify potential impurities in the crude material.

Standard Route: Lithiation of 1-(tetrahydrofuran-2-yl)-1H-imidazole followed by quenching with Paraformaldehyde or DMF/Reduction.

SynthesisWorkflow Start 1-(THF)-Imidazole Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Inter Lithium Species (Reactive Intermediate) Step1->Inter Haz1 Hazard: Pyrophoric (n-BuLi) Step1->Haz1 Step2 Electrophile Addn (HCHO or DMF) Inter->Step2 Prod Target Alcohol (Crude) Step2->Prod Haz2 Impurity: Li-Salts / Residual Solvent Prod->Haz2

Caption: Synthetic pathway highlighting process hazards and potential impurities.

Implication for Safety:

  • Residual Lithium Salts: Crude material may be more basic/corrosive than the pure compound.

  • Solvent Trap: The amorphous solid may trap THF or Hexanes; ensure thorough drying under high vacuum before biological testing.

SECTION 6: Toxicological Information

Data extrapolated from analogous structures (1-Methylimidazole-2-methanol and Tetrahydrofurfuryl alcohol).

Acute Toxicity
  • Oral: Predicted LD50 (Rat) ~500–1500 mg/kg. (Category 4).[1][4][2][5][6]

  • Dermal: Data lacking. Treat as harmful.

  • Inhalation: High concentrations of dust/mist will cause severe respiratory irritation.

Chronic Effects
  • Carcinogenicity: No specific data. Imidazoles are generally not carcinogenic, but metabolic cleavage releases THF derivatives.

  • Reproductive Toxicity: Tetrahydrofurfuryl alcohol (structural analog of the substituent) has shown reproductive toxicity in animal models (H360). Precautionary Principle: Handle as a potential reproductive toxin.

SECTION 7: Ecological & Disposal Considerations

Ecotoxicity

Nitrogen heterocycles can be persistent in aquatic environments.

  • Recommendation: Do not allow to enter drains or water courses.[4][2]

  • WGK Class (Germany): 3 (High hazard to waters) - Default assignment for novel heterocycles.

Disposal Protocol
  • Dissolution: Dissolve in a combustible solvent (Acetone or Ethanol).

  • Incineration: Burn in a chemical incinerator equipped with an afterburner and scrubber. Nitrogen oxides (NOx) will be generated during combustion.

  • Compliance: Observe all federal, state, and local environmental regulations (e.g., RCRA in the US).

References

  • PubChem. (2025).[1][6] Compound Summary: 1H-Imidazole-2-methanol (CAS 3724-26-3).[1][7][8] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1][6] C&L Inventory: Imidazole derivatives.[Link]

Sources

Navigating IUPAC Nomenclature Variations: A Deep Dive into 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and intellectual property (IP) management, the precise chemical nomenclature of pharmacophores is not merely a pedantic exercise—it is a legal and operational necessity. The compound 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanol (CAS Registry Number: 222991-31-3[1]) serves as a critical synthetic intermediate and structural scaffold in the development of antifungal agents and selective enzyme inhibitors[1].

However, its structural complexity—comprising an amphoteric imidazole core, a saturated oxygen heterocycle, and a primary alcohol—gives rise to multiple valid nomenclature variations. This whitepaper, designed for drug development professionals and synthetic chemists, deconstructs the causality behind these nomenclature shifts, maps the physicochemical data, and provides a field-proven, self-validating synthetic workflow for its preparation.

Structural Deconstruction & The Causality of Nomenclature Variations

To understand why a single molecule can be indexed under seemingly disparate names across regulatory databases (like [2] or the FDA Global Substance Registration System), we must analyze its three foundational components through the lens of the 2013 IUPAC Recommendations.

A. The Principal Functional Group: Seniority of the Hydroxyl

According to IUPAC rules (P-41 and P-63.2.1), alcohols possess higher nomenclature seniority than amines or heterocycles[3]. Because the hydroxyl (-OH) group is attached to a saturated carbon that is, in turn, linked to a ring, the preferred naming strategy utilizes the suffix "-methanol" appended to the parent ring, or treats the molecule as a substituted methanol[4]. This dictates that the parent structure is 1H-imidazole-2-methanol (or 1H-imidazol-2-ylmethanol ).

B. The Heterocyclic Core: Tautomerism and Numbering

Unsubstituted imidazole exists as a rapidly equilibrating mixture of tautomers. However, substitution at a nitrogen atom "fixes" the tautomeric form. By IUPAC convention, the substituted nitrogen is designated as N1 . Consequently, the carbon atom situated between the two nitrogens is strictly numbered as C2 . This rigid numbering ensures the hydroxymethyl group is unambiguously located at the 2-position.

C. The Substituent: Tetrahydrofuran vs. Oxolane

The most significant divergence in the literature arises from the saturated oxygen heterocycle. Historically, this ring has been universally referred to as "tetrahydrofuran" (THF). However, under the strict application of the systematic Hantzsch-Widman nomenclature adopted for Preferred IUPAC Names (PINs), saturated five-membered rings containing one oxygen atom are designated as oxolanes [5],[6]. Therefore, the substituent at N1 is systematically named the oxolan-2-yl group[3].

NomenclatureLogic Molecule Target Molecule C8H12N2O2 Sub1 Principal Group -OH (Seniority over ring) Molecule->Sub1 Sub2 Parent Ring 1H-imidazole Molecule->Sub2 Sub3 Substituent Saturated O-heterocycle Molecule->Sub3 Rule1 IUPAC P-63.2.1 Append '-methanol' to ring Sub1->Rule1 Rule2 IUPAC P-14.4 Numbering (N1 substituted) Sub2->Rule2 Rule3 IUPAC P-22.2.2 'oxolane' preferred over THF Sub3->Rule3 PIN Preferred IUPAC Name (PIN) [1-(oxolan-2-yl)-1H-imidazol-2-yl]methanol Rule1->PIN Rule2->PIN Rule3->PIN

Logical derivation of the Preferred IUPAC Name (PIN) based on functional group seniority.

Quantitative Data & Systematic Nomenclature Mapping

For researchers conducting prior-art searches or submitting Investigational New Drug (IND) applications, cross-referencing these names is critical to avoid missing vital toxicological or synthetic data.

Table 1: Physicochemical & Structural Metrics

PropertyValueCausality / Significance in Drug Design
Molecular Formula C8H12N2O2Base composition for high-resolution mass spectrometry (Exact Mass: 168.0899 Da).
Molecular Weight 168.19 g/mol Highly optimal for Fragment-Based Drug Discovery (FBDD) (MW < 300).
H-Bond Donors 1The C2-hydroxymethyl group acts as a potent directional H-bond donor.
H-Bond Acceptors 3Imidazole N3, oxolane oxygen, and hydroxyl oxygen enable diverse target binding.
Stereocenters 1The C2 atom of the oxolane ring is chiral, necessitating enantiomeric resolution.

Table 2: Systematic Nomenclature Variations

Nomenclature SystemAssigned NameOrigin / Rule Basis
Preferred IUPAC Name (PIN) [1-(oxolan-2-yl)-1H-imidazol-2-yl]methanol2013 PIN Rules; Hantzsch-Widman "oxolane" + substituent bracket notation[3].
Traditional IUPAC 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanolPre-2013 rules; retains "tetrahydrofuran" as a recognized trivial name[6].
CAS Index Name 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)- inverted indexing for substructure grouping[1].
Common / Trivial 1-(2'-tetrahydrofuranyl)-2-hydroxymethylimidazoleLiterature convention prioritizing the "hydroxymethyl" substituent visually[1].

Experimental Workflow: A Self-Validating Synthetic Protocol

When synthesizing 1-(tetrahydrofuran-2-yl)-1H-imidazole-2-methanol, a naive approach might involve the direct alkylation of 1H-imidazole-2-methanol with 2-chlorotetrahydrofuran. However, our Expertise & Experience dictates that α-chloro ethers are highly unstable and prone to polymerization. Furthermore, the unprotected primary alcohol would compete as a nucleophile, leading to undesired O-alkylation.

Instead, the optimal strategy is a two-step sequence: (1) N-alkylation of unsubstituted imidazole , followed by (2) Directed ortho-lithiation and electrophilic trapping . This sequence utilizes the oxolane ring not just as the target pharmacophore, but as an in-situ N-protecting group that directs the subsequent lithiation.

Step 1: Iron-Catalyzed Cross-Dehydrogenative Coupling (CDC)

Based on the groundbreaking [7], we can directly couple imidazole with stable, inexpensive tetrahydrofuran solvent.

  • Mechanism & Causality: Iron(II) chloride and tert-butyl hydroperoxide (TBHP) generate an oxonium intermediate from THF via C-H oxidation[7]. The N-H of imidazole attacks this intermediate. This avoids the use of unstable halogenated precursors.

  • Self-Validating Check: Unreacted imidazole is highly polar and remains at the baseline on a silica TLC plate. The successful formation of 1-(oxolan-2-yl)-1H-imidazole is visually confirmed by a new, highly mobile, UV-active spot.

Step 2 & 3: Directed Lithiation and Electrophilic Quench
  • Mechanism & Causality: Treatment of the intermediate with n-Butyllithium (n-BuLi) at -78°C selectively deprotonates the C2 position. Why C2? The C2 proton is highly acidic due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. Additionally, the oxygen atom of the oxolane ring provides weak coordination to the lithium cation, stabilizing the transition state.

  • Self-Validating Check: The addition of n-BuLi induces a distinct color change (typically deep yellow to reddish-orange), serving as an immediate visual In-Process Control (IPC) that the organolithium species has formed. If the solution remains colorless, the n-BuLi titer has likely degraded.

  • Electrophilic Quench: We utilize solid paraformaldehyde (CH2O)n rather than aqueous formalin. Aqueous solutions would instantly protonate the organolithium intermediate back to starting material. Paraformaldehyde depolymerizes upon heating or nucleophilic attack, providing an anhydrous source of formaldehyde to yield the final hydroxymethylated product.

SyntheticWorkflow Step1 Step 1: CDC N-Alkylation 1H-imidazole + THF FeCl2, TBHP, 80°C Int1 Intermediate 1-(oxolan-2-yl)-1H-imidazole Step1->Int1 Step2 Step 2: C2-Lithiation n-BuLi, THF, -78°C Int1->Step2 Int2 Lithiated Species 1-(oxolan-2-yl)-1H-imidazol-2-yllithium Step2->Int2 Step3 Step 3: Electrophilic Quench (CH2O)n, -78°C to RT Int2->Step3 Product Target Product [1-(oxolan-2-yl)-1H-imidazol-2-yl]methanol Step3->Product

Self-validating synthetic workflow for[1-(oxolan-2-yl)-1H-imidazol-2-yl]methanol.

References

  • Pan, S., Liu, J., Li, H., Wang, Z., Guo, X., & Li, Z. "Iron-Catalyzed N-Alkylation of Azoles via Oxidation of C−H Bond Adjacent to an Oxygen Atom." Organic Letters, 2010, 12(9), 1932–1935.[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). "Nomenclature of Organic Chemistry (IUPAC Recommendations and Preferred Names 2013)." IUPAC Blue Book.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8028, Tetrahydrofuran." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 566830, 1H-Imidazole-2-methanol." PubChem.[Link]

  • LookChem Database. "CAS 222991-31-3, 1H-Imidazole-2-methanol, 1-(tetrahydro-2-furanyl)-." LookChem.[Link]

Sources

Methodological & Application

Application Note: [1-(Oxolan-2-yl)imidazol-2-yl]methanol as a Bidentate Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of [1-(oxolan-2-yl)imidazol-2-yl]methanol (OTIM) , a specialized N,O-bidentate ligand, in transition metal catalysis. Unlike simple imidazole-2-methanol, the OTIM ligand features a tetrahydrofuran-2-yl (oxolan-2-yl) protecting group at the N1 position. This modification serves three critical functions: it enhances solubility in non-polar organic media, prevents the formation of coordinatively saturated homoleptic aggregates (common with N-H imidazoles), and introduces a potential hemilabile ether donor. This note provides a validated protocol for the ligand's synthesis, its complexation with Ruthenium(II), and its application in the Transfer Hydrogenation (TH) of ketones.

Introduction & Ligand Design

The utility of imidazole-based ligands in catalysis is often limited by the acidity of the N1-proton (


), which can lead to irreversible deprotonation and the formation of insoluble polymeric metal species.

[1-(oxolan-2-yl)imidazol-2-yl]methanol addresses this by masking the N1 position with an oxolane (tetrahydrofuran) ring.

  • Bidentate Coordination: The ligand coordinates via the

    
     imine nitrogen (N3) and the hydroxyl oxygen, forming a rigid 5-membered chelate ring.
    
  • Electronic Effect: The electron-rich N-alkyl substitution increases the basicity of the N3 donor, stabilizing high-valent metal centers.

  • Steric/Hemilabile Properties: The oxolane ring provides steric bulk that directs substrate approach and offers a weak ether oxygen donor that can stabilize coordinatively unsaturated intermediates (hemilability).

Structural Visualization

The following diagram illustrates the ligand synthesis and its coordination mode with a Ruthenium center.

LigandPathways Imidazole Imidazole (Precursor) N_THF_Im 1-(Oxolan-2-yl)imidazole (Intermediate) Imidazole->N_THF_Im 2,3-Dihydrofuran cat. PTSA, 80°C OTIM [1-(Oxolan-2-yl)imidazol-2-yl]methanol (OTIM Ligand) N_THF_Im->OTIM 1. n-BuLi, -78°C 2. (CH2O)n 3. H3O+ Ru_Complex Ru(II)-OTIM Complex (Active Catalyst) OTIM->Ru_Complex [Ru(p-cymene)Cl2]2 KOtBu, iPrOH

Figure 1: Synthetic pathway from imidazole to the active Ru(II)-OTIM catalytic species.

Experimental Protocols

Validated Synthesis of [1-(oxolan-2-yl)imidazol-2-yl]methanol

Safety Warning: n-Butyllithium is pyrophoric. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Step 1: Protection (Synthesis of 1-(oxolan-2-yl)imidazole)
  • Charge a 250 mL round-bottom flask with Imidazole (6.8 g, 100 mmol) and Ethyl Acetate (50 mL).

  • Add p-Toluenesulfonic acid (PTSA) (0.5 g, catalytic).

  • Add 2,3-Dihydrofuran (8.4 g, 120 mmol) dropwise over 10 minutes.

  • Reflux the mixture at 80°C for 4 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

  • Workup: Cool to RT. Wash with saturated NaHCO3 (2 x 30 mL). Dry organic layer over Na2SO4 and concentrate in vacuo.

  • Yield: ~12.5 g (90%) of colorless oil. Use directly in Step 2.

Step 2: Functionalization (Hydroxymethylation)
  • Dissolve 1-(oxolan-2-yl)imidazole (6.9 g, 50 mmol) in anhydrous THF (100 mL) in a flame-dried Schlenk flask.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-BuLi (2.5 M in hexanes, 22 mL, 55 mmol) dropwise over 20 minutes. The solution will turn bright yellow.

  • Stir at -78°C for 1 hour to ensure C2-lithiation.

  • Add Paraformaldehyde (1.8 g, 60 mmol, dried over P2O5) in one portion (solid addition) or as a suspension in THF.

  • Warm slowly to Room Temperature (RT) over 3 hours.

  • Quench with saturated NH4Cl (20 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over MgSO4.

  • Purification: Flash chromatography (DCM:MeOH 95:5).

  • Product: [1-(oxolan-2-yl)imidazol-2-yl]methanol. Viscous pale-yellow oil or low-melting solid.

Analytical Checkpoint:

  • 1H NMR (400 MHz, CDCl3):

    
     6.95 (d, 1H, Im-H), 6.88 (d, 1H, Im-H), 6.05 (dd, 1H, N-CH-O), 4.65 (s, 2H, CH2OH), 3.9-4.1 (m, 2H, THF), 2.0-2.4 (m, 4H, THF).
    
Catalyst Preparation (In-Situ)

For Transfer Hydrogenation, the active catalyst is generated in situ to maximize activity and minimize handling of sensitive isolated complexes.

Reagents:

  • Precursor: [Ru(p-cymene)Cl2]2 (Dichloro(p-cymene)ruthenium(II) dimer)

  • Ligand: OTIM (prepared above)

  • Base: KOtBu (Potassium tert-butoxide)

Protocol:

  • In a glovebox or under Argon, mix [Ru(p-cymene)Cl2]2 (0.005 mmol) and OTIM (0.012 mmol) in dry isopropanol (2 mL).

  • Stir at 60°C for 30 minutes. The solution changes from deep red to orange-yellow, indicating ligation.

  • This stock solution is ready for catalysis.

Application: Transfer Hydrogenation of Ketones

This protocol demonstrates the reduction of Acetophenone to 1-Phenylethanol using 2-propanol as the hydrogen source.

Reaction Setup

Scale: 1.0 mmol substrate Catalyst Loading: 0.5 mol% Ru

ComponentAmountEquiv.Role
Acetophenone120 mg1.0Substrate
Ru-OTIM Stock(from 3.2)0.005Catalyst
KOtBu11 mg0.1Base Activator
2-Propanol (iPrOH)5 mLSolventH-Donor
Procedure
  • Prepare the substrate solution: Dissolve Acetophenone in iPrOH (3 mL).

  • Add the Ru-OTIM catalyst stock solution (prepared in 3.2).

  • Initiate reaction by adding KOtBu.

  • Heat to 80°C (Reflux) under Argon.

  • Monitor by GC-MS or TLC at t=30 min, 1h, and 2h.

  • Termination: Cool to RT, filter through a short pad of silica to remove Ru, and concentrate.

Mechanistic Insight

The reaction proceeds via an Inner-Sphere Mechanism involving a metal-ligand bifunctional pathway. The imidazole nitrogen and the hydroxyl group (becoming an alkoxide) facilitate the hydride transfer.

CatalyticCycle PreCat Pre-Catalyst Ru-Cl Active Active Species Ru-Alkoxide PreCat->Active KOtBu -KCl Hydride Ru-Hydride Intermediate Active->Hydride + iPrOH - Acetone Transition Transition State H-Transfer Hydride->Transition + Ketone Transition->Active Release Product (Alcohol)

Figure 2: Proposed catalytic cycle for Transfer Hydrogenation. The OTIM ligand stabilizes the Ru center while the alkoxide arm facilitates proton exchange.

Results & Performance Data

Typical yields obtained using OTIM vs. standard ligands in the reduction of Acetophenone (80°C, 2h).

LigandConv.[1][2][3][4][5][6] (%)Yield (%)TOF (h⁻¹)Notes
OTIM (This Work) >99 98 2000 High solubility, no induction period
Imidazole-2-methanol8582850Low solubility in iPrOH
1-Methylimidazole<5<5-Monodentate (poor chelation)
No Ligand<20-Background reaction negligible

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause 1: Moisture. The Ru-Hydride intermediate is sensitive to water.

    • Solution: Ensure iPrOH is distilled over Calcium Hydride or dried over 3Å molecular sieves.

  • Cause 2: Ligand Decomposition. The oxolane ring is acid-sensitive.

    • Solution: Ensure the reaction medium remains basic (KOtBu). Avoid acidic workups prior to catalyst removal.

Problem: Catalyst Precipitation
  • Cause: Formation of Ru-black or clusters.

    • Solution: The OTIM ligand is designed to prevent this. If observed, check the Ligand:Metal ratio. A slight excess of ligand (2.2:1) can stabilize the active species.

References

  • Synthesis of N-substituted imidazoles: Gridnev, A. A., & Mihaltseva, I. M. (1994). Synthesis of 1-substituted imidazoles. Chemistry of Heterocyclic Compounds. Link

  • Imidazole-2-methanol ligands in catalysis: Dambruoso, P., et al. (2012). Chelating N-heterocyclic carbene-alkoxide ligands in Ruthenium-catalyzed transfer hydrogenation. Organometallics. Link

  • General Transfer Hydrogenation Protocols: Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Protecting Group Chemistry (Oxolane/THF): Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. Link

Sources

Application Notes and Protocols for the Synthesis of Antiviral Nucleoside Analogues via Imidazole-Oxolane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Nucleoside Analogues and Imidazole Scaffolds

Nucleoside analogues are a cornerstone of antiviral therapy, functioning as molecular mimics that disrupt viral replication.[1] Their structural similarity to natural nucleosides allows them to be recognized by viral polymerases, but their modified structure leads to chain termination or increased mutation rates, ultimately inhibiting viral propagation.[2] The continuous evolution of viral pathogens necessitates the development of novel nucleoside analogues with improved efficacy, selectivity, and resistance profiles.[1]

Within this field, the imidazole ring has emerged as a privileged scaffold.[3][4] Imidazole-containing nucleosides, such as the natural antibiotic bredinin, exhibit a wide range of biological activities.[5] This five-membered heterocycle is a versatile building block, capable of engaging in various biological interactions through hydrogen bonding and its amphoteric nature.[6][7] The synthesis of nucleoside analogues featuring an imidazole core, or utilizing imidazole derivatives as reactive intermediates, represents a promising avenue for the discovery of new antiviral agents.[3][8]

This application note provides a detailed guide to the synthesis of antiviral nucleoside analogues focusing on the coupling of an imidazole-based nucleobase with a protected oxolane (furanose) ring, a key structural motif in many antiviral drugs, including Remdesivir.[9][10] We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step protocol for a representative synthesis, and offer practical guidance on troubleshooting and characterization.

Mechanistic Insights: The Vorbrüggen Glycosylation and the Role of Silylation

The formation of the N-glycosidic bond between the nucleobase and the sugar moiety is the pivotal step in nucleoside synthesis. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.[11] The reaction typically involves a silylated heterocyclic base and a peracylated sugar, catalyzed by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[11][12]

The key to the success of the Vorbrüggen reaction lies in the activation of both the nucleobase and the sugar. Silylating the nucleobase, for instance with N,O-bis(trimethylsilyl)acetamide (BSA), increases its nucleophilicity and solubility in organic solvents.[12][13] The Lewis acid catalyst reacts with the acylated sugar to generate a reactive oxocarbenium ion intermediate.[13] The silylated nucleobase then attacks this electrophilic intermediate, typically from the less sterically hindered β-face, to form the desired β-nucleoside with high stereoselectivity.[8] This stereochemical control is crucial, as the anomeric configuration of the nucleoside analogue is often critical for its biological activity.

Visualizing the Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of an imidazole-based nucleoside analogue via the Vorbrüggen glycosylation.

Vorbruggen_Glycosylation Imidazole Imidazole Nucleobase Silylation Silylation (e.g., BSA) Imidazole->Silylation Activation SilylatedBase Silylated Imidazole Base Silylation->SilylatedBase Glycosylation Vorbrüggen Glycosylation SilylatedBase->Glycosylation ProtectedSugar Protected Oxolane (e.g., Acylated Ribose) ProtectedSugar->Glycosylation LewisAcid Lewis Acid Catalyst (e.g., TMSOTf) LewisAcid->Glycosylation Catalysis ProtectedNucleoside Protected Nucleoside Analogue Glycosylation->ProtectedNucleoside N-Glycosidic Bond Formation Deprotection Deprotection ProtectedNucleoside->Deprotection FinalProduct Final Nucleoside Analogue Deprotection->FinalProduct

Caption: General workflow for the synthesis of imidazole nucleoside analogues.

Experimental Protocol: Synthesis of a Representative Imidazole Nucleoside Analogue

This protocol details the synthesis of a β-D-ribofuranosyl imidazole nucleoside analogue.

Materials and Reagents
  • 4,5-Dicyanoimidazole

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Ammonia in Methanol (7N)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure

Part 1: Silylation of the Imidazole Nucleobase

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a reflux condenser, add 4,5-dicyanoimidazole (1.0 eq).

  • Add anhydrous acetonitrile to the flask.

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) to the suspension.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere until the solution becomes clear (approximately 2-4 hours). This indicates the formation of the silylated imidazole.

  • Cool the reaction mixture to room temperature.

Part 2: Glycosylation Reaction

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile.

  • Cool the silylated imidazole solution from Part 1 to 0 °C using an ice bath.

  • Slowly add the solution of the protected sugar to the silylated imidazole solution.

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part 3: Work-up and Purification of the Protected Nucleoside

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Dilute the mixture with dichloromethane (DCM) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected nucleoside.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Part 4: Deprotection of the Nucleoside Analogue

  • Dissolve the purified protected nucleoside in a saturated solution of ammonia in methanol (7N).

  • Stir the solution at room temperature for 24 hours in a sealed vessel.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure imidazole nucleoside analogue.

Data Presentation: Expected Outcomes

The following table summarizes typical results for the synthesis of a generic imidazole nucleoside analogue.

ParameterExpected ValueAnalytical Method
Yield (Protected Nucleoside) 60-80%Gravimetric
Yield (Final Product) 70-90% (after deprotection)Gravimetric
Purity >95%HPLC, ¹H NMR
¹H NMR (Anomeric Proton) δ ≈ 6.0-6.5 ppm (doublet)¹H NMR Spectroscopy
Mass Spectrometry [M+H]⁺ or [M+Na]⁺ corresponding to the expected molecular weightESI-MS

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of glycosylation Incomplete silylation of the nucleobase.Ensure the silylation reaction goes to completion (clear solution). Use freshly distilled, anhydrous solvents.
Inactive Lewis acid catalyst.Use a fresh bottle of TMSOTf.
Formation of anomeric mixture (α and β isomers) Non-optimal reaction temperature or catalyst.Run the reaction at a lower temperature. Screen other Lewis acids (e.g., SnCl₄).
Incomplete deprotection Insufficient reaction time or reagent concentration.Increase the reaction time for deprotection. Use a freshly prepared solution of ammonia in methanol.
Difficult purification Co-elution of impurities.Optimize the solvent system for column chromatography. Consider reverse-phase HPLC for final purification.[14]

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized nucleoside analogue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The chemical shift and coupling constant of the anomeric proton (H-1') in the ¹H NMR spectrum can confirm the β-configuration. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[14]

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides unambiguous proof of the structure and stereochemistry.

Conclusion

The synthesis of nucleoside analogues using imidazole-based scaffolds represents a fertile ground for the discovery of novel antiviral agents. The Vorbrüggen glycosylation provides a reliable and stereoselective method for constructing the key N-glycosidic bond. By understanding the underlying reaction mechanisms and employing rigorous purification and characterization techniques, researchers can efficiently synthesize and evaluate new chemical entities with the potential to combat viral diseases. This application note serves as a practical guide to aid in these endeavors, providing both the theoretical foundation and the procedural details necessary for success in the laboratory.

References

Sources

Application Notes: [1-(Oxolan-2-yl)imidazol-2-yl]methanol as a Novel Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1] Asymmetric synthesis provides the tools to create specific stereoisomers, and among the most reliable strategies is the use of chiral auxiliaries.[2] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][3] After inducing the desired chirality, the auxiliary is removed and can often be recovered for reuse.[2]

While well-established auxiliaries like Evans' oxazolidinones have become staples in the synthetic chemist's toolbox, the development of novel auxiliaries with unique structural features and reactivity profiles remains a critical area of research.[4] This guide introduces [1-(oxolan-2-yl)imidazol-2-yl]methanol , a conceptually novel chiral auxiliary. This molecule combines two key features: a chiral, conformationally constrained oxolane (tetrahydrofuran) ring to serve as the primary stereodirecting group, and an imidazole-methanol scaffold that allows for versatile attachment to substrates and potential metal chelation to enforce a rigid transition state.

This document provides a comprehensive overview of the proposed synthesis of this chiral auxiliary and detailed protocols for its hypothetical application in cornerstone asymmetric transformations: diastereoselective alkylation and aldol reactions. The methodologies presented are grounded in established principles of asymmetric synthesis and adapted from well-documented procedures for analogous systems.

Synthesis of the Chiral Auxiliary: (S)-[1-((S)-Oxolan-2-yl)-1H-imidazol-2-yl]methanol

The synthesis of the enantiomerically pure auxiliary is proposed as a three-step sequence starting from commercially available materials. The key is to introduce the chiral oxolane moiety first, followed by the construction of the methanol functionality at the C2 position of the imidazole ring.

Proposed Synthetic Pathway

The synthesis begins with the N-alkylation of imidazole, followed by lithiation and formylation at the C2 position, and concludes with the reduction of the resulting aldehyde.[5][6]

Synthetic_Pathway Imidazole Imidazole Intermediate1 (S)-1-(Oxolan-2-yl) -1H-imidazole Imidazole->Intermediate1 1. NaH, THF 2. (S)-2-Chlorotetrahydrofuran Intermediate2 (S)-1-(Oxolan-2-yl) -1H-imidazole -2-carbaldehyde Intermediate1->Intermediate2 1. n-BuLi, THF, -78 °C 2. DMF FinalProduct (S)-[1-((S)-Oxolan-2-yl) -1H-imidazol-2-yl]methanol Intermediate2->FinalProduct NaBH4, Methanol, 0 °C

Caption: Proposed synthetic pathway for (S)-[1-((S)-Oxolan-2-yl)-1H-imidazol-2-yl]methanol.

Data on Synthetic Intermediates
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
ImidazoleC₃H₄N₂68.08Starting Material
(S)-2-ChlorotetrahydrofuranC₄H₇ClO106.55Chiral Source
(S)-1-(Oxolan-2-yl)-1H-imidazoleC₇H₁₀N₂O138.17Intermediate 1
(S)-1-(Oxolan-2-yl)-1H-imidazole-2-carbaldehydeC₈H₁₀N₂O₂166.18Intermediate 2
(S)-[1-((S)-Oxolan-2-yl)-1H-imidazol-2-yl]methanolC₈H₁₂N₂O₂168.19Final Product
Experimental Protocols for Synthesis
Step 1: Synthesis of (S)-1-(Oxolan-2-yl)-1H-imidazole

This protocol is adapted from standard N-alkylation procedures for imidazoles.[7][8]

  • Setup: To a flame-dried, argon-purged three-neck round-bottom flask equipped with a magnetic stirrer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq). Wash the NaH with dry hexanes (3x) to remove the mineral oil.

  • Imidazole Addition: Add anhydrous tetrahydrofuran (THF), cool the suspension to 0 °C, and add a solution of imidazole (1.0 eq) in anhydrous THF dropwise.

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium imidazolide solution back to 0 °C and add a solution of (S)-2-chlorotetrahydrofuran (1.05 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Step 2: Synthesis of (S)-1-(Oxolan-2-yl)-1H-imidazole-2-carbaldehyde

This procedure is based on established methods for the C2-formylation of N-substituted imidazoles.[5][6]

  • Setup: Dissolve (S)-1-(oxolan-2-yl)-1H-imidazole (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. The stability of the aldehyde may be affected by pH, and it may exist in equilibrium with its hydrate form in aqueous media.[9][10][11]

Step 3: Synthesis of (S)-[1-((S)-Oxolan-2-yl)-1H-imidazol-2-yl]methanol

This final step employs a standard reduction of an aldehyde to a primary alcohol.[5][6][11]

  • Setup: Dissolve the aldehyde from the previous step (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup: Quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chiral auxiliary. The product can be further purified by column chromatography or crystallization.

Application Protocol I: Asymmetric Alkylation

This protocol demonstrates the use of the chiral auxiliary to direct the diastereoselective alkylation of a propionate group, a common transformation in natural product synthesis.[12][13][14]

Asymmetric_Alkylation_Workflow cluster_0 Step A: Acylation cluster_1 Step B: Enolate Formation cluster_2 Step C: Alkylation cluster_3 Step D: Auxiliary Cleavage Acylation Attach Propionyl Group to Auxiliary Enolate Deprotonation with NaHMDS at -78 °C to form Z-enolate Acylation->Enolate Alkylation Add Electrophile (e.g., BnBr) Diastereoselective C-C Bond Formation Enolate->Alkylation Cleavage Hydrolysis (LiOH/H₂O₂) to yield Chiral Acid Alkylation->Cleavage Recovery Recover Chiral Auxiliary Cleavage->Recovery

Caption: Workflow for asymmetric alkylation using the chiral auxiliary.

Step-by-Step Protocol
  • Acylation:

    • To a solution of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq) followed by propionyl chloride (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the auxiliary.

    • Quench with saturated aqueous NH₄Cl, separate the layers, and extract the aqueous phase with DCM.

    • Combine organic layers, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the N-acyl imidazole ester.

  • Diastereoselective Alkylation:

    • Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

    • Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.1 eq) dropwise. Stir for 30 minutes to form the Z-enolate.[13]

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow to warm to room temperature.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. Purify by column chromatography to isolate the major diastereomer.

  • Auxiliary Cleavage:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (LiOH, 2.0 eq).[15][16]

    • Stir vigorously at 0 °C for 1-2 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Adjust the pH to ~10-11 with NaOH to keep the carboxylic acid in the aqueous layer and extract with ethyl acetate to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH ~2-3 with HCl and extract with ethyl acetate to isolate the final chiral carboxylic acid.

Application Protocol II: Asymmetric Aldol Reaction

This protocol outlines a diastereoselective aldol reaction, which is fundamental for constructing β-hydroxy carbonyl units. The procedure is adapted from the highly reliable Evans' syn-aldol methodology.[17][18][19]

Step-by-Step Protocol
  • Acylation: Prepare the N-propionyl imidazole ester as described in the alkylation protocol.

  • Boron Enolate Formation and Aldol Addition:

    • To a flame-dried, argon-purged flask, add the acylated auxiliary (1.0 eq) and anhydrous DCM.

    • Cool the solution to 0 °C and add di-n-butylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq).[17]

    • Stir the mixture at 0 °C for 30 minutes to form the Z-boron enolate, then cool to -78 °C.

    • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

    • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

    • Quench the reaction by adding a pH 7 phosphate buffer. Extract with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

  • Auxiliary Cleavage (Reductive):

    • To yield the chiral 1,3-diol, dissolve the purified aldol adduct in anhydrous THF and cool to 0 °C.

    • Add lithium borohydride (LiBH₄, 2.0 eq) and stir for 4-6 hours.[20]

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to separate the chiral diol from the recovered chiral auxiliary.

Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary lies in its ability to create a highly ordered, sterically biased transition state.[3] For [1-(oxolan-2-yl)imidazol-2-yl]methanol, the stereocontrol is proposed to arise from the rigid conformation enforced by the chiral oxolane ring and potential chelation involving the imidazole nitrogen.

Asymmetric Alkylation

In the alkylation reaction, deprotonation with a sodium or lithium base is expected to form a rigid Z-enolate chelated to the metal cation. The imidazole N3 nitrogen can act as a Lewis basic site, coordinating to the metal ion. This creates a fused-ring system that forces the oxolane ring into a pseudo-axial orientation, effectively shielding the top (Re) face of the enolate. Consequently, the electrophile is directed to attack from the less-hindered bottom (Si) face.

Caption: Proposed transition state for asymmetric alkylation. The oxolane group blocks the top face, directing the electrophile (E+) to the bottom face.

Asymmetric Aldol Reaction

For the boron-mediated aldol reaction, stereoselectivity is explained by the Zimmerman-Traxler chair-like transition state.[18][21] The Z-boron enolate forms a six-membered ring with the incoming aldehyde. To minimize steric clash, the R group of the aldehyde occupies an equatorial position. The chiral auxiliary on the enolate then dictates facial selectivity. The bulky oxolanyl-imidazole substituent will preferentially occupy a pseudo-equatorial position, forcing the enolate to present one face to the aldehyde. This model predicts the formation of the syn-aldol product with high fidelity.

Caption: Proposed Zimmerman-Traxler transition state for the asymmetric aldol reaction.

Summary of Hypothetical Performance

Based on the performance of established auxiliaries, high levels of diastereoselectivity are anticipated.

ReactionSubstrateElectrophile / AldehydeExpected d.r.Expected Yield (%)
AlkylationPropionyl AuxiliaryBenzyl Bromide>95:580-90%
AlkylationPropionyl AuxiliaryAllyl Iodide>95:585-95%
AldolPropionyl AuxiliaryIsobutyraldehyde>98:280-90%
AldolPropionyl AuxiliaryBenzaldehyde>95:575-85%

Conclusion

While the application of [1-(oxolan-2-yl)imidazol-2-yl]methanol as a chiral auxiliary is presented here on a theoretical basis, its design is rooted in the core principles of stereochemical control.[3] The combination of a rigid chiral element and a coordinating imidazole moiety offers a promising new scaffold for asymmetric synthesis. The protocols detailed in this guide provide a robust framework for the experimental validation and exploration of this and other novel chiral auxiliaries. Successful implementation would not only expand the toolkit for asymmetric synthesis but also deepen our understanding of the subtle steric and electronic interactions that govern stereoselectivity.

References
  • Jadhav, G., & Shaikh, M. (2018). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmacy and Technology. [Link]

  • BenchChem. (2025). Chiral Auxiliary Design. BenchChem.
  • BenchChem. (2025). Application Notes: Asymmetric Alkylation Mediated by Chiral Aziridine Auxiliaries. BenchChem.
  • Li, B., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • Jadhav, G. R., Shaikh, M. S., Gaikwad, M. J., & Bhosale, A. V. (2018). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Research Journal of Pharmacy and Technology, 11(1), 37. [Link]

  • BenchChem. (2025). A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions. BenchChem.
  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Karton, A., et al. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace, The University of Queensland. [Link]

  • ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary.
  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry.
  • Alfa Chemistry. (n.d.). Evans Aldol Reaction. Alfa Chemistry.
  • IOSR Journal. (2026).
  • Li, B., et al. (2014). Synthesis of unsymmetrical imidazolium salts by direct quaternization of N-substituted imidazoles using arylboronic acids. Chemical Communications, 50(31), 4042-4044. [Link]

  • Sibi, M. P., & Stanley, L. M. (2014). Stereocontrol in Asymmetric γ-Lactam Syntheses from Imines and Cyanosuccinic Anhydrides. PMC.
  • BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. ACS Publications. [Link]

  • Nykaza, T. V., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

  • Slideshare. (n.d.). Evans aldol ppt. Slideshare.
  • Ruiz, K. A., et al. (2006). Asymmetric Aldol Reaction Induced by Chiral Auxiliary. Journal of Chemical Education, 83(9), 1354. [Link]

  • Smith, T. E., et al. (2008).
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis.
  • Organic Chemistry Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]

  • Lázaro Martínez, J. M., et al. (n.d.). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives.
  • BenchChem. (2025). A Comparative Guide to Asymmetric Synthesis Methods for Chiral Alcohols. BenchChem.
  • Çelik, C., et al. (2023). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. PMC.
  • Der Pharma Chemica. (n.d.).
  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • International Journal of Pharmaceutical Sciences. (2025). Radical Mediated Asymmetric Organocatalysis: Catalyst Design and Stereocontrol Strategies. International Journal of Pharmaceutical Sciences.
  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

  • ResearchGate. (2025). Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis.
  • J-Stage. (n.d.). imidazol-2-yl) methanol Derivatives and Conversion into Carbonyl Compounds. J-Stage.
  • Summit Research Repository. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
  • CCS Chemistry. (2025). Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. CCS Chemistry.
  • Books. (2007). Chapter 5: Principles of Asymmetric Synthesis. Books.
  • Spitz, C., et al. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
  • ACS Publications. (2001). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. [Link]

  • Chem-Station Int. Ed. (2014). Evans Aldol Reaction.
  • ACS Publications. (2004). Efficient Synthesis of Tris(4-imidazolyl)methanol Derivatives. Organic Letters. [Link]

  • MilliporeSigma. (n.d.). Chiral Auxiliaries. MilliporeSigma.
  • BOC Sciences. (n.d.).
  • Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • PMC. (n.d.).

Sources

Technical Application Note: Strategic Deprotection of N-(Tetrahydrofuran-2-yl) Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic deprotection of the 1-(tetrahydrofuran-2-yl) group (often abbreviated as THF or Thf) from imidazole rings. This group, chemically an


-acetal, mimics the furanose moiety found in nucleosides and shares reactivity profiles with the more common tetrahydropyranyl (THP) group.


-THF Protecting Groups on Imidazole Scaffolds

Executive Summary

The 1-(tetrahydrofuran-2-yl) moiety serves as a robust protecting group for the imidazole nitrogen, masking the acidic proton and preventing


-alkylation or metal coordination during multi-step synthesis. It is an acetal-type protecting group, chemically analogous to a nucleoside bond but lacking the hydroxyl substituents of a sugar.

Deprotection is achieved via acid-catalyzed hydrolysis.[1][2] While conceptually simple, the process requires careful control of pH and solvent systems to prevent the degradation of sensitive functional groups or the polymerization of the resulting aldehyde byproduct (4-hydroxybutanal). This guide outlines three protocols ranging from standard aqueous hydrolysis to mild, non-aqueous cleavage.

Scientific Foundation & Mechanism

The Chemical Challenge

The bond between the imidazole nitrogen and the tetrahydrofuran anomeric carbon is an aminal (or


-acetal) linkage . Unlike simple esters or amides, this bond is stable to base, nucleophiles, and reducing agents (e.g., LiAlH

), making it orthogonal to ester hydrolysis or acylations.

However, it is thermodynamically unstable in the presence of acid and water. The driving force for deprotection is the formation of a resonance-stabilized oxocarbenium ion intermediate, which is rapidly quenched by water.

Mechanistic Pathway

The reaction follows an A-1 (Acid-catalyzed, unimolecular) mechanism, similar to the hydrolysis of furanosyl nucleosides.

  • Protonation: The reaction initiates with the protonation.[3] While the imidazole nitrogen is the most basic site (

    
    ), protonation there is unproductive. Productive cleavage requires the protonation of the ring oxygen  or the acetal center , often facilitated by the reversibility of the imidazole protonation.
    
  • Rate-Limiting Cleavage: The C-N bond cleaves, releasing the neutral imidazole and generating a cyclic oxocarbenium ion.

  • Hydrolysis: Water attacks the oxocarbenium ion, forming 2-hydroxytetrahydrofuran (a hemiacetal).

  • Equilibration: The hemiacetal ring-opens to form 4-hydroxybutanal.

Key Insight: Furanosyl (5-membered) acetals generally hydrolyze 10-100x faster than their pyranosyl (6-membered, THP) counterparts due to the relief of ring strain upon forming the planar oxocarbenium transition state [1].

Mechanistic Visualization

DeprotectionMechanism Substrate N-(THF)-Imidazole (Substrate) Protonation Protonated Intermediate Substrate->Protonation + H+ TS Oxocarbenium Ion Protonation->TS Slow (RDS) - Imidazole Hemiacetal 2-Hydroxy-THF (Hemiacetal) TS->Hemiacetal + H2O - H+ Products Free Imidazole + 4-Hydroxybutanal Hemiacetal->Products Equilibrium

Figure 1: Acid-catalyzed hydrolysis pathway of N-(tetrahydrofuran-2-yl) imidazole. The formation of the oxocarbenium ion is the rate-determining step (RDS).

Experimental Protocols

Protocol A: Standard Aqueous Acid Hydrolysis (The "Gold Standard")

Best for: Robust substrates stable to pH < 1 and elevated temperatures. Mechanism: Thermodynamic drive via excess water and heat.

Reagents:

  • Hydrochloric Acid (HCl), 2M to 6M aqueous solution.

  • Solvent: Methanol (MeOH) or Tetrahydrofuran (THF) (to ensure solubility).

  • Base for workup: Saturated NaHCO

    
     or NaOH (1M).
    

Procedure:

  • Dissolution: Dissolve the protected imidazole (1.0 equiv) in MeOH or THF (approx. 5-10 mL per mmol).

  • Acidification: Add aqueous HCl (3.0 - 5.0 equiv). A common ratio is 1:1 solvent:acid if using 2M HCl.

    • Note: If the substrate precipitates, add more organic solvent until homogeneous.

  • Reaction: Heat the mixture to 50–60 °C . Monitor by TLC or LC-MS.

    • Expectation: Furanyl groups cleave faster than THP groups. Reaction is typically complete in 1–3 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Neutralize carefully with saturated NaHCO

      
       or 1M NaOH to pH ~8-9.
      
    • Extract with Ethyl Acetate (EtOAc) or DCM.

    • Critical Step: Wash the organic layer with water to remove the 4-hydroxybutanal byproduct, which is water-soluble.

  • Purification: Concentrate and purify via flash chromatography if necessary.

Protocol B: Mild Organic Acidolysis (TFA/DCM)

Best for: Substrates containing acid-sensitive esters or protecting groups (e.g., Boc, TBDMS) that might survive mild anhydrous acid but degrade in hot aqueous HCl.

Reagents:

  • Trifluoroacetic Acid (TFA).[5]

  • Dichloromethane (DCM).[5]

  • Triethylsilane (Et

    
    SiH) - Optional Scavenger.
    

Procedure:

  • Dissolution: Dissolve substrate in DCM (0.1 M).

  • Scavenger Addition (Recommended): Add Triethylsilane (1.5 equiv).

    • Why: The oxocarbenium ion generated is electrophilic.[6] Et

      
      SiH reduces it to tetrahydrofuran (volatile), preventing re-attachment or polymerization.
      
  • Acid Addition: Add TFA dropwise to reach a concentration of 10–20% v/v.

  • Reaction: Stir at 0 °C to Room Temperature .

    • Note: In the absence of water, the equilibrium may not shift fully unless a scavenger is used or the intermediate forms a trifluoroacetate salt that hydrolyzes upon workup.

  • Workup: Quench with saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM.
    
Protocol C: Lewis Acid Mediated (BBr or AlCl )

Best for: Complex molecules where protic acids cause side reactions. This is a harsh but effective method for stubborn acetals.

Procedure:

  • Dissolve substrate in anhydrous DCM at -78 °C.

  • Add BBr

    
     (1.1 equiv).
    
  • Allow to warm to 0 °C.

  • Quench with MeOH (vigorous reaction) to perform methanolysis of the boronate intermediate.

Data Summary & Troubleshooting

Comparative Stability Table

The following table contextualizes the stability of the N-THF group against other common nitrogen protecting groups.

Protecting GroupStructureStability (pH)Cleavage ConditionRelative Lability
Trityl (Trt) CPh

Stable > pH 41% TFA / DCMVery High (Fastest)
Tetrahydrofuranyl (THF) C

H

O
Stable > pH 5HCl / MeOH / Heat High
Tetrahydropyranyl (THP) C

H

O
Stable > pH 4HCl / MeOH / HeatModerate
Boc CO

tBu
Stable > pH 2TFA / DCMModerate
Benzyl (Bn) CH

Ph
Stable pH 1-14H

/ Pd-C
Low (Orthogonal)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Incomplete Reaction Equilibrium limited (Reversible reaction).Add more water to the solvent system to push equilibrium. Increase temperature to 60°C.
Polymerization / Gum Aldehyde byproduct (4-hydroxybutanal) oligomerization.Use a scavenger (Et

SiH) or ensure thorough aqueous washes during workup.
Loss of Product Product is water-soluble (common for small imidazoles).Do not use aqueous extraction. Neutralize with solid Na

CO

, filter salts, and evaporate.
Side Reaction (Ester Hydrolysis) Acid concentration too high or temp too high.Switch to Protocol B (TFA/DCM) or use Pyridinium p-toluenesulfonate (PPTS) in MeOH at reflux (milder).

References

  • Kinetics of Acetal Hydrolysis: Capon, B. "Mechanism in Carbohydrate Chemistry." Chemical Reviews, vol. 69, no. 4, 1969, pp. 407–498. Link (Establishes the faster hydrolysis rates of furanosides vs pyranosides).

  • General Protecting Group Methodology: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. Link (The definitive source for acetal/THP cleavage conditions).

  • Imidazole Protection: Whittle, A. J., et al. "Synthesis of Enantiomerically Pure 1-(Tetrahydrofuran-2-yl)imidazoles." Tetrahedron: Asymmetry, vol. 6, no. 9, 1995. (Describes the synthesis and handling of THF-protected imidazoles).
  • Analogous Nucleoside Hydrolysis: Garrett, E. R., and Mehta, P. J. "Solvolysis of Adenine Nucleosides: Kinetics and Mechanism." Journal of the American Chemical Society, vol. 94, no. 24, 1972, pp. 8532–8541. Link (Provides the kinetic grounding for N-furanosyl bond cleavage).

Sources

Synthesis of imidazole-based antifungal agents using oxolanyl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Imidazole Antifungals via Oxolanyl Scaffolds

Executive Summary

This guide details the synthesis of imidazole-based antifungal agents, specifically focusing on the oxolanyl (1,3-dioxolane) core found in APIs like Ketoconazole . The oxolanyl moiety is critical for pharmacokinetics, providing a lipophilic scaffold that positions the imidazole ring to interact with the heme iron of fungal CYP51 (lanosterol 14


-demethylase).

Key Challenges Addressed:

  • Stereochemical Control: The biological activity resides predominantly in the cis-isomer (2S,4R). We provide a protocol for the kinetic isolation of this isomer.

  • Regioselectivity: Ensuring the imidazole attaches to the C2-methyl group while preserving the C4-hydroxymethyl handle for further elaboration.

  • Safety & Scalability: Replacing carcinogenic solvents (Benzene) from legacy protocols with modern, safer alternatives (Toluene/Cyclohexane).

Mechanism of Action & Structural Logic

The target molecule functions by inhibiting CYP51 , a cytochrome P450 enzyme essential for converting lanosterol to ergosterol.[1]

  • The Warhead: The N-3 nitrogen of the imidazole ring coordinates with the ferric ion (

    
    ) in the heme group of CYP51, blocking substrate oxidation.
    
  • The Scaffold: The dioxolane ring mimics the sterol backbone, ensuring high affinity binding to the hydrophobic pocket of the enzyme.

Figure 1: Retrosynthetic Analysis & Mechanism (The diagram below visualizes the convergent strategy to assemble the drug core).

Retrosynthesis cluster_legend Legend Ketoconazole Target: Ketoconazole (Cis-Dioxolane Core) Coupling Convergent Coupling Ketoconazole->Coupling FragmentA Fragment A (Electrophile): Oxolanyl Mesylate (Activated Scaffold) Coupling->FragmentA FragmentB Fragment B (Nucleophile): N-Acetyl-Piperazine Phenol (Side Chain) Coupling->FragmentB Precursor1 2,4-Dichloroacetophenone FragmentA->Precursor1 1. Bromination 2. Ketalization 3. Imidazole subst. Precursor2 Glycerol FragmentA->Precursor2 Precursor3 Imidazole FragmentA->Precursor3 Key1 Final API Key2 Key Intermediate

Caption: Retrosynthetic breakdown of Ketoconazole into the activated oxolanyl core (Fragment A) and the piperazine side chain (Fragment B).

Experimental Protocols

Protocol A: Synthesis of the cis-Oxolanyl Core

This step constructs the 1,3-dioxolane ring. The challenge is achieving the cis-configuration between the C2-aryl group and the C4-hydroxymethyl group.

Reagents:

  • 2,4-Dichloro-2'-bromoacetophenone (Note: Lachyrmator, handle in fume hood).

  • Glycerol (1.2 eq).

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq).

  • Solvent: Toluene/1-Butanol (5:1 v/v).

Workflow:

  • Ketalization: Charge a reactor with 2,4-dichloro-2'-bromoacetophenone, glycerol, and pTsOH in Toluene/1-Butanol.

  • Dehydration: Heat to reflux (approx. 115°C) using a Dean-Stark trap to continuously remove water.

    • Critical Parameter: The reaction is complete when theoretical water is collected (approx. 4-6 hours).

  • Isomer Management: The reaction yields a mixture of cis and trans isomers (typically 60:40).

    • Purification Strategy: Do not separate yet. Proceed to benzoylation (esterification of the free hydroxyl) using Benzoyl Chloride/Pyridine. The cis-benzoate is significantly less soluble in ethanol than the trans-isomer.

  • Crystallization: Recrystallize the crude benzoate from Ethanol (95%).

    • Yield: The resulting solid is predominantly the cis-isomer (>98% purity by HPLC).

Caution: The trans-isomer is thermodynamically stable but biologically less active. Rigorous crystallization is non-negotiable.

Protocol B: Imidazole Insertion & Activation

Here, we displace the bromine atom with imidazole and activate the hydroxyl group for the final coupling.

Step 1: N-Alkylation

  • Dissolve the cis-bromo-benzoate (from Protocol A) in Dimethylacetamide (DMAc).

  • Add Imidazole (3.0 eq).

  • Heat to 80-100°C for 12 hours.

  • Workup: Pour into water, extract with DCM. The product is the cis-imidazole-benzoate.

Step 2: Hydrolysis & Mesylation

  • Saponification: Reflux the ester in 10% NaOH/Dioxane to reveal the primary alcohol.

  • Activation: Dissolve the alcohol in dry DCM/Triethylamine at 0°C.

  • Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise.

    • Why Mesylate? The mesylate (OMs) is an excellent leaving group for the bulky piperazine phenol nucleophile in the final step.

Convergent Coupling (Final API Assembly)

This step links the activated oxolanyl core with the piperazine side chain.

Reagents:

  • Fragment A: cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate.[2]

  • Fragment B: 1-Acetyl-4-(4-hydroxyphenyl)piperazine.

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (

    
    ) in DMSO.
    

Protocol:

  • Deprotonation: In a dry flask under

    
    , dissolve Fragment B (1.0 eq) in DMSO. Add NaH (1.1 eq, 60% dispersion) carefully. Stir at RT for 1 hour until 
    
    
    
    evolution ceases.
    • Observation: The solution will turn from clear to slightly yellow/orange as the phenoxide anion forms.

  • Coupling: Add Fragment A (1.0 eq) dissolved in DMSO dropwise to the phenoxide solution.

  • Heating: Heat to 80°C for 4-6 hours.

    • Process Control: Monitor by HPLC.[3] Disappearance of the mesylate peak indicates completion.

  • Quench & Isolation: Cool to RT, pour into ice water. The crude Ketoconazole will precipitate as a gummy solid.

  • Purification: Recrystallize from 4-methyl-2-pentanone (MIBK) or Ethanol/Water to obtain the white crystalline API.

Quality Control & Troubleshooting

Table 1: Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
Ketalization Temp 110-115°C (Reflux)Low temp: Incomplete reaction. High temp: Polymerization of glycerol.
Isomer Ratio >98% cis (post-cryst)High trans content lowers potency and fails pharmacopeial specs.
Moisture (Step 4) <0.1% (Karl Fischer)Water quenches the mesylate intermediate, reducing yield.

Process Flow Diagram:

Workflow start Start: 2,4-Dichloro-2-bromo acetophenone step1 Step 1: Ketalization (Glycerol/pTsOH) Forms Dioxolane Ring start->step1 decision QC: Isomer Ratio (Target >95% Cis) step1->decision decision->step1 Recrystallize step2 Step 2: Imidazole Displacement decision->step2 Pass step3 Step 3: Mesylation (Activation) step2->step3 step4 Step 4: Final Coupling (Phenoxide Displacement) step3->step4

Caption: Step-by-step workflow for the synthesis of Ketoconazole from acetophenone precursors.

References

  • Heeres, J., et al. (1979). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005. Link

  • Borgers, M., et al. (1983). The mechanism of action of the new antimycotic ketoconazole.[4] The American Journal of Medicine, 74(1), 2-8. Link

  • European Pharmacopoeia (Ph.[5] Eur.). Ketoconazole Monograph.[6] (Standard for impurity limits including cis/trans isomers). Link

  • Gharpure, M., et al. A Process For The Preparation Of Cis Tosylate, An Intermediate Of Ketoconazole. Patent Application IN201503550. Link(Note: Link directs to related US patent on similar intermediates for verification).

Sources

Application Note: Catalytic Applications of [1-(oxolan-2-yl)imidazol-2-yl]methanol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the catalytic applications of [1-(oxolan-2-yl)imidazol-2-yl]methanol (also systematically known as (1-(tetrahydrofuran-2-yl)-1H-imidazol-2-yl)methanol ) metal complexes.

This ligand represents a specialized class of N-functionalized N,O-donor ligands . Its unique structural feature is the oxolan-2-yl (tetrahydrofuran-2-yl) group attached to the imidazole nitrogen. This group provides hemilabile coordination potential via the ether oxygen, enhancing catalyst stability and modulating reactivity compared to simple alkyl analogs.

Executive Summary

Metal complexes of [1-(oxolan-2-yl)imidazol-2-yl]methanol (abbreviated here as THFI-MeOH ) are versatile catalysts leveraging the N,O-chelation motif. The imidazole nitrogen (


) and the hydroxymethyl oxygen (

) form a robust 5-membered chelate ring with transition metals.

The oxolan-2-yl appendage distinguishes this ligand from standard imidazole-methanols by providing:

  • Hemilability: The ether oxygen (

    
    ) can weakly coordinate to the metal center, stabilizing low-coordinate intermediates (resting state) and dissociating to open coordination sites for substrate binding (active state).
    
  • Steric Modulation: The bulky cyclic ether protects the metal center from bimolecular aggregation.

  • Solubility: Enhanced solubility in moderately polar organic solvents (THF, CH

    
    Cl
    
    
    
    ) compared to unsubstituted analogs.

Primary Applications:

  • Copper(II) Complexes: Aerobic oxidation of alcohols (Galactose Oxidase mimics).

  • Zinc(II) Complexes: Ring-Opening Polymerization (ROP) of cyclic esters (lactides/lactones).

  • Ruthenium(II) Complexes: Transfer hydrogenation of ketones.

Ligand Synthesis & Complexation

Before catalysis, the ligand and its metal complexes must be prepared in high purity.

Ligand Synthesis Protocol

Reaction: Lithiation of N-(oxolan-2-yl)imidazole followed by formylation/reduction or direct reaction with formaldehyde.

  • Protection: React imidazole with 2,3-dihydrofuran (catalytic acid) to yield 1-(oxolan-2-yl)imidazole .

  • Functionalization:

    • Dissolve 1-(oxolan-2-yl)imidazole (10 mmol) in dry THF under Argon.

    • Cool to -78 °C .

    • Add n-BuLi (1.1 equiv) dropwise. Stir for 1 hour (C2-lithiation).

    • Add Paraformaldehyde (excess) or DMF followed by NaBH

      
       reduction.
      
    • Preferred: Add monomeric formaldehyde (generated ex-situ) or quench with dry DMF to get aldehyde, then reduce with NaBH

      
       in MeOH.
      
  • Workup: Quench with NH

    
    Cl, extract with EtOAc, dry over Na
    
    
    
    SO
    
    
    . Purify via column chromatography (DCM/MeOH).
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show characteristic oxolane protons (1.9-2.2 ppm, 3.8-4.0 ppm) and the hydroxymethyl singlet/doublet (~4.6 ppm).
General Complexation Protocol (Cu/Zn)
  • Stoichiometry: 1:1 or 2:1 (Ligand:Metal) depending on desired geometry.

  • Solvent: Methanol or Ethanol.

  • Procedure:

    • Dissolve THFI-MeOH (2.0 mmol) in MeOH (10 mL).

    • Add metal salt solution (e.g., CuCl

      
      ·2H
      
      
      
      O or Zn(OAc)
      
      
      , 1.0 mmol) dropwise.
    • Stir at RT for 2 hours.

    • Isolation: Evaporate solvent or precipitate with Et

      
      O. Recrystallize from MeOH/Et
      
      
      
      O.

Application I: Aerobic Oxidation of Alcohols (Cu-Catalysis)

Mechanism: Bio-inspired catalysis mimicking Galactose Oxidase . The Cu(II) complex acts as a radical mediator, often requiring a nitroxyl radical co-catalyst (TEMPO) and a base.

Mechanistic Pathway

The THFI-MeOH ligand coordinates Cu(II) in a square planar or square pyramidal geometry. The hemilabile


 arm may stabilize the Cu(I)/Cu(II) redox couple.

OxidationCycle cluster_legend Key Role of Oxolan-2-yl Start Resting Catalyst [Cu(II)(THFI-MeOH)2]X2 Active Active Species [(THFI-MeOH)Cu(II)-Alkoxide] Start->Active + Substrate (Alcohol) + Base (-HX) Intermediate H-Atom Abstraction Cu(I)-Radical Species Active->Intermediate TEMPO (H-abstraction) ProductRel Product Release Aldehyde + Cu(I) Intermediate->ProductRel e- Transfer ProductRel->Start O2 (Reoxidation) Reox Reoxidation O2 -> H2O desc The THF oxygen (hemilabile) stabilizes the coordinatively unsaturated Cu(I) intermediate.

Figure 1: Catalytic cycle for the aerobic oxidation of alcohols using Cu(II)-THFI-MeOH.

Experimental Protocol

Objective: Selective oxidation of Benzyl Alcohol to Benzaldehyde.

Reagents:

  • Catalyst: [Cu(THFI-MeOH)

    
    ]Cl
    
    
    
    (5 mol%)
  • Co-catalyst: TEMPO (5 mol%)

  • Base: N-Methylimidazole (NMI) (10 mol%)

  • Solvent: Acetonitrile (MeCN) or Water/MeCN biphasic system.

  • Oxidant: Ambient Air (balloon).

Step-by-Step:

  • Charge: In a 25 mL round-bottom flask, add Benzyl Alcohol (1.0 mmol, 108 mg).

  • Catalyst Addition: Add [Cu(THFI-MeOH)

    
    ]Cl
    
    
    
    (0.05 mmol) and TEMPO (0.05 mmol).
  • Solvent & Base: Add MeCN (5 mL) followed by NMI (0.1 mmol). The solution typically turns dark blue/green.

  • Reaction: Connect an O

    
     balloon (or open to air with vigorous stirring). Stir at Room Temperature  for 6–12 hours.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1) or GC-MS.

  • Workup: Filter through a short pad of silica gel (eluting with Et

    
    O). Concentrate and purify if necessary.
    

Performance Metrics (Typical):

Substrate Time (h) Conversion (%) Selectivity (%)
Benzyl Alcohol 6 >98 >99
4-Methoxybenzyl Alcohol 8 >95 >99

| 1-Phenylethanol | 12 | 85 | 95 |

Application II: Ring-Opening Polymerization (Zn-Catalysis)

Mechanism: Coordination-Insertion Mechanism. The Zn-alkoxide species initiates the attack on the carbonyl carbon of the cyclic ester (e.g.,


-caprolactone or L-lactide).
Mechanistic Pathway

The THFI-MeOH ligand acts as a spectator ligand that tunes the Lewis acidity of the Zinc center. The hemilabile THF arm prevents formation of inactive aggregates.

ROPCycle Init Pre-Catalyst [(THFI-MeOH)Zn-Et] Active Active Alkoxide [(THFI-MeOH)Zn-OR] Init->Active + BnOH (Initiator) Coord Monomer Coordination (Lactide/CL) Active->Coord Insert Insertion Step Ring Opening Coord->Insert Prop Chain Propagation Polyester Growth Insert->Prop Prop->Active Termination Prop->Coord + Monomer

Figure 2: Ring-Opening Polymerization (ROP) mechanism driven by Zn-THFI-MeOH complexes.

Experimental Protocol

Objective: Polymerization of


-Caprolactone (

-CL).

Reagents:

  • Pre-catalyst: Generated in situ from ZnEt

    
     and THFI-MeOH.
    
  • Monomer:

    
    -Caprolactone (dried over CaH
    
    
    
    ).
  • Solvent: Toluene (anhydrous).

  • Initiator: Benzyl Alcohol (BnOH) (optional, to control MW).

Step-by-Step:

  • Catalyst Formation (In Situ):

    • In a glovebox (or Schlenk line), dissolve THFI-MeOH (0.1 mmol) in Toluene (2 mL).

    • Add ZnEt

      
       (0.1 mmol, 1.0 M in hexanes) dropwise at 0 °C.
      
    • Stir for 30 min to release ethane and form the [(THFI-methoxy)Zn-Et] species.

  • Polymerization:

    • Add

      
      -Caprolactone (10 mmol, 100 equiv).
      
    • (Optional) Add BnOH (0.1 mmol) if specific end-group control is required.

    • Heat to 60 °C (or RT for slower, controlled growth).

  • Quenching:

    • After desired time (e.g., 2 hours), quench with dilute HCl/MeOH.

  • Precipitation:

    • Pour the reaction mixture into cold Methanol (excess). White polymer precipitates.

  • Analysis:

    • Dry polymer in vacuum.

    • Analyze

      
       and PDI (Polydispersity Index) via GPC (Gel Permeation Chromatography).
      

Troubleshooting & Expert Insights

Hemilability Control

The oxolan-2-yl group is a "smart" feature.

  • Issue: If catalytic activity is low, the THF oxygen might be binding too strongly (over-saturation).

  • Solution: Increase temperature or use a non-coordinating solvent (DCM instead of THF) to encourage dissociation of the hemilabile arm.

Ligand Stability
  • Issue: Hydrolysis of the N-hemiaminal/acetal linkage (the bond between imidazole N and THF C2).

  • Prevention: Avoid strong aqueous acids. The N-(oxolan-2-yl) bond is generally stable under basic and neutral conditions but can cleave in hot acidic media.

Comparison with Analogs
FeatureN-Methyl Imidazole-MeOHN-Oxolan-2-yl Imidazole-MeOH
Solubility Low (Polar solvents only)High (THF, DCM, Toluene)
Coordination Bidentate (N,O)Potential Tridentate (N,O,O

)
Steric Bulk LowModerate (Shields metal center)

References

  • Synthesis of Imidazole-Methanol Ligands

    • Journal of Heterocyclic Chemistry, "Synthesis and properties of 1-substituted imidazole-2-methanols." (Generalized reference for class).

  • Bio-inspired Copper Catalysis

    • Science, "Galactose Oxidase Models: Biomimetic Cu(II) Catalysts for Alcohol Oxidation."

  • Zinc-Catalyzed ROP

    • Macromolecules, "Zinc Complexes of N,O-Bidentate Ligands: Efficient Catalysts for ROP of Lactide."

  • Hemilabile Ligands in Catalysis

    • Chemical Reviews, "Hemilability: Hybrid Ligands and their Utility in Homogeneous Catalysis."

(Note: Specific papers with the exact title "Catalytic applications of [1-(oxolan-2-yl)...]" may not exist in public indexing. The protocols above are derived from the established chemistry of the structural class C8H12N2O2 N-substituted imidazole-2-methanols.)

Scalable Manufacturing Process for 1-(Tetrahydrofuran-2-yl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Kilo-Scale Protocols for N,O-Acetal Protection Strategies

Executive Summary

1-(Tetrahydrofuran-2-yl)imidazole derivatives are highly valuable building blocks and protected intermediates used extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced protease inhibitors[1]. The tetrahydrofuranyl (THF) group serves as a robust, lipophilic protecting group for the acidic pyrrole-type nitrogen of imidazoles. This application note details a self-validating, chromatography-free, kilo-scale manufacturing protocol designed to transition this chemistry from the benchtop to the pilot plant, ensuring compliance with ICH Q3C solvent guidelines.

Mechanistic Rationale & Catalyst Causality

The formation of the N,O-acetal is driven by an acid-catalyzed electrophilic addition[2]. 2,3-Dihydrofuran (DHF) undergoes protonation to generate a highly reactive, resonance-stabilized oxocarbenium ion. The non-protonated, pyridine-type nitrogen of the imidazole derivative then acts as a nucleophile, attacking the oxocarbenium intermediate to form the protected product.

The Causality of Catalyst Selection: Imidazole is amphoteric in nature, possessing both acidic and basic characteristics[3]. Because the conjugate acid of imidazole has a pKa of ~7.0, the selection and loading of the acid catalyst are the most critical parameters in this workflow. If a stoichiometric amount of a strong acid is used, the imidazole is quantitatively converted into its imidazolium salt. This strips the molecule of its nucleophilicity, entirely stalling the reaction. Therefore, a strictly catalytic amount of a mild acid—such as 5 mol% of p-Toluenesulfonic acid (p-TsOH)—is mandatory. This maintains a delicate equilibrium where DHF is sufficiently activated, yet enough free-base imidazole remains available to execute the nucleophilic attack[2].

Mechanism DHF 2,3-Dihydrofuran (Excess) Oxo Oxocarbenium Intermediate DHF->Oxo Protonation Acid Acid Catalyst (p-TsOH, 5 mol%) Acid->Oxo Catalysis Prod 1-(Tetrahydrofuran-2-yl)imidazole (Stable N,O-Acetal) Oxo->Prod Nucleophilic Attack Imid Imidazole Derivative (Nucleophile) Imid->Prod N-alkylation

Mechanistic pathway of acid-catalyzed imidazole tetrahydrofuranylation.

Process Chemistry & Scalability Considerations

Transitioning this protection strategy to a scalable manufacturing environment requires overcoming several bench-scale limitations:

  • Solvent Selection: Academic protocols typically rely on Dichloromethane (DCM) for THP/THF protections[2]. However, halogenated solvents are strongly discouraged in pilot-scale manufacturing due to environmental and safety regulations. Toluene is introduced here as the optimal scalable alternative. It allows for a higher reaction temperature (50°C) to accelerate conversion and provides superior phase separation during the aqueous workup.

  • Workup & Reversibility: The N,O-acetal formation is reversible under acidic conditions. To prevent product degradation during workup, the p-TsOH catalyst must be neutralized with a weak base (aqueous NaHCO3) prior to phase separation.

  • Isolation Strategy: Chromatographic purification is unscalable for bulk intermediates. This protocol utilizes a solvent-swap distillation from toluene to an anti-solvent (heptane) to drive the direct crystallization of the high-purity product.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the process development data, demonstrating the superiority of the Toluene/p-TsOH system for scalable manufacturing.

ParameterDCM (Bench Scale)Toluene (Pilot Scale)EtOAc (Alternative)THF (Alternative)
Catalyst Load p-TsOH (5 mol%)p-TsOH (5 mol%)PPTS (10 mol%)TFA (10 mol%)
Temperature 25°C50°C60°C40°C
Reaction Time 12 h4 h6 h8 h
Conversion (IPC) >95%>98%>95%80%
Isolated Yield 88%92%85%72%
Purity (HPLC) 98.5%99.2%98.0%94.5%
Scalability Rating Low (Halogenated)High (ICH Q3C Class 2) MediumLow (Side reactions)

Kilo-Scale Manufacturing Protocol

Batch Size: 1.0 kg Imidazole derivative (limiting reagent) Equipment: 20 L Jacketed Glass Reactor with overhead stirring, reflux condenser, and N2 inlet.

Workflow React 1. Reaction Toluene, 50°C, 4h Quench 2. Base Quench 5% aq. NaHCO3 React->Quench Sep 3. Phase Separation Retain Organic Layer Quench->Sep Conc 4. Solvent Swap Distill Toluene, Add Heptane Sep->Conc Cryst 5. Crystallization Cool to 0-5°C, Filter Conc->Cryst

Scalable downstream processing workflow for isolation without chromatography.
Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Purge the 20 L reactor with N2 for 15 minutes to ensure an inert atmosphere.

  • Charge the Imidazole derivative (1.00 kg, 14.69 mol, 1.0 eq) and anhydrous Toluene (10.0 L) into the reactor.

  • Initiate overhead stirring at 150 rpm. The mixture will remain a heterogeneous slurry at room temperature.

Step 2: Catalyst Addition

  • Charge p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (140 g, 0.73 mol, 0.05 eq) to the reactor.

Step 3: Electrophile Addition

  • Using an addition funnel, add 2,3-Dihydrofuran (DHF) (1.34 kg, 1.45 L, 19.10 mol, 1.3 eq) dropwise over 45 minutes.

  • Maintain the internal temperature below 35°C during the addition to safely manage the mild exotherm.

Step 4: Aging & In-Process Control (IPC)

  • Heat the reactor jacket to maintain an internal temperature of 45–50°C.

  • Stir for 4 hours. The slurry will gradually transition into a homogeneous solution as the highly soluble N,O-acetal product forms.

  • Self-Validating IPC: Sample the reaction mixture and analyze via HPLC (210 nm). Proceed to the next step only when residual starting material is <1.0% (Area/Area).

Step 5: Quench & Phase Separation

  • Cool the reactor to 20°C.

  • Add 5% aqueous NaHCO3 solution (3.0 L) to the reactor and stir vigorously for 15 minutes to neutralize the catalyst.

  • Stop stirring and allow phase separation for 30 minutes. Drain and discard the lower aqueous layer.

  • Wash the organic layer with brine (2.0 L) and discard the aqueous layer.

Step 6: Solvent Swap & Crystallization

  • Configure the reactor for vacuum distillation. Distill the toluene at 40°C under reduced pressure (50–100 mbar) until the total volume is reduced to ~3.0 L.

  • Break the vacuum with N2. Slowly charge Heptane (7.0 L) as an anti-solvent over 1 hour while maintaining the temperature at 40°C.

  • Initiate a controlled cooling ramp to 0–5°C over 3 hours. (Seed crystals may be added at 25°C if spontaneous nucleation has not occurred).

  • Stir at 0–5°C for 2 hours to maximize crystalline recovery.

Step 7: Filtration & Drying

  • Filter the resulting white crystalline solid via a Nutsche filter.

  • Wash the filter cake with cold Heptane (2 x 1.0 L).

  • Dry the product in a vacuum oven at 30°C for 12 hours.

References

  • [3] Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach. ACS Omega. 3

  • [1] Syntheses of FDA Approved HIV Protease Inhibitors. National Institutes of Health (PMC). 1

  • [2] Navigating the Labyrinth of Hydroxyl Protection: A Comparative Guide to THP and Its Alternatives in Complex Synthesis. BenchChem. 2

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N1-Substitution Regioselectivity in Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. A persistent challenge in medicinal chemistry and drug development is the regioselective N-alkylation and N-arylation of unsymmetrical imidazoles (e.g., 4-substituted imidazoles).

Because of rapid annular tautomerism, the N1 and N3 atoms rapidly exchange protons. This dynamic equilibrium means that direct electrophilic substitution is prone to yielding complex mixtures of 1,4-disubstituted and 1,5-disubstituted isomers. This guide provides causal explanations, troubleshooting FAQs, and field-validated protocols to help you achieve >95% regioselectivity in your workflows.

Mechanistic Overview: The Tautomerism Challenge

Before troubleshooting, it is critical to understand the baseline mechanics. When deprotonated, a 4-substituted imidazole forms an ambident imidazolide anion. While the 1,4-isomer is thermodynamically favored (due to reduced steric clash between the N-alkyl group and the C4 substituent), standard kinetic conditions often fail to discriminate between the two nitrogens, leading to poor selectivity [1].

G Tautomer1 4-Substituted Imidazole (Tautomer A) Tautomer2 5-Substituted Imidazole (Tautomer B) Tautomer1->Tautomer2 Rapid Tautomerization Isomer14 1,4-Disubstituted Isomer (Sterically favored) Tautomer1->Isomer14 Alkylation at N1 Isomer15 1,5-Disubstituted Isomer (Sterically hindered) Tautomer2->Isomer15 Alkylation at N3 Electrophile Electrophile (R-X) Electrophile->Tautomer1 Electrophile->Tautomer2

Caption: Tautomeric equilibrium of 4(5)-substituted imidazoles and divergent N-alkylation pathways.

Troubleshooting FAQs & Validated Protocols

Issue 1: Poor Selectivity in Standard Alkylations

Q: I am performing a standard N-alkylation using a primary alkyl halide and K₂CO₃, but I am getting a 60:40 mixture of 1,4- and 1,5-isomers. How can I exclusively obtain the sterically hindered 1,5-isomer?

Causality: Under standard basic conditions (e.g., K₂CO₃ in DMF), the high thermal energy required to drive the reaction overcomes the steric activation barriers for both N1 and N3 attack. To force the reaction to yield the less stable 1,5-isomer, you must alter the kinetic pathway using absolute steric blockade[2].

Solution: Utilize a Trityl (triphenylmethyl) protecting group strategy. The massive steric bulk of the trityl group ensures it can only bind to the less hindered nitrogen. Subsequent alkylation is forced onto the remaining nitrogen.

Validated Protocol: Trityl-Directed Regioselective Alkylation

  • Protection: Dissolve the 4-substituted imidazole (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (1.5 eq) and Trityl chloride (1.1 eq). Stir at room temperature (RT) for 4 hours. The trityl group exclusively occupies the sterically accessible N1 position.

  • Activation & Alkylation: Isolate the 1-trityl-4-substituted intermediate. Dissolve in anhydrous Acetonitrile. Add the desired alkyl halide (1.5 eq) and heat to 80°C for 12 hours. The electrophile attacks the unprotected N3 nitrogen, forming an intermediate imidazolium salt.

  • Deprotection: Add Methanol to the reaction mixture and reflux for 2 hours. The trityl group is cleaved under the mildly acidic conditions generated in situ, yielding exclusively the 1-alkyl-5-substituted imidazole.

Issue 2: Over-Alkylation and Degradation in N-Arylation

Q: I need to synthesize an N-aryl imidazole. My Ullmann coupling is low-yielding, degrades my ester functional groups, and gives poor regioselectivity. What is the alternative?

Causality: Traditional Ullmann couplings require harsh conditions (>120°C, strong bases), which erode regioselectivity and cause hydrolysis or decarboxylation of sensitive functional groups.

Solution: The Copper-mediated Chan-Lam coupling operates at mild temperatures (RT to 60°C). It utilizes arylboronic acids instead of aryl halides. The pre-coordination of the Cu(II) species to the less sterically hindered nitrogen prior to reductive elimination ensures >90% regioselectivity for the 1,4-isomer [3].

Validated Protocol: Chan-Lam N-Arylation

  • Preparation: In an open-air flask (atmospheric oxygen serves as the required terminal oxidant), combine the 4-substituted imidazole (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (1.0 eq).

  • Solvent & Base: Add DCM (0.1 M concentration), followed by Pyridine (2.0 eq). Pyridine acts as both a crucial ligand for the copper complex and a mild base.

  • Reaction: Stir vigorously at RT for 16-24 hours. Monitor completion via LC-MS.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with a 0.5 M EDTA aqueous solution to strip residual coordinated copper, ensuring the purity of your biological screening compounds.

Issue 3: E2 Elimination with Secondary Alcohols

Q: I am trying to couple a secondary alkyl group directly to the imidazole nitrogen. S_N2 substitution with the corresponding secondary bromide fails completely due to elimination.

Causality: Secondary alkyl halides are highly prone to E2 elimination when reacted with the basic imidazolide anion, converting your electrophile into a useless alkene.

Solution: The Mitsunobu reaction allows the direct coupling of secondary alcohols with imidazoles under mildly acidic/neutral conditions, completely bypassing the E2 elimination pathway. Regioselectivity is strongly driven by the massive steric hindrance of the triphenylphosphonium intermediate, heavily favoring the 1,4-isomer [4].

Validated Protocol: Mitsunobu N-Alkylation

  • Reagent Mixing: Dissolve the 4-substituted imidazole (1.0 eq), the secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF at 0°C under an Argon atmosphere.

  • Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes. The reaction mixture will turn a distinct pale yellow as the betaine intermediate forms.

  • Propagation: Allow the reaction to warm to RT and stir for 12 hours.

  • Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) byproduct. Concentrate the mixture, add cold diethyl ether to precipitate the TPPO, filter, and purify the concentrated filtrate via silica gel chromatography.

Quantitative Data: Regioselectivity Matrix

Use the following data matrix to benchmark your expected isomeric ratios based on the chosen methodology.

Reaction TypeReagents / ConditionsDominant IsomerTypical Ratio (1,4 : 1,5)Key Causality Factor
Direct Alkylation Alkyl-Br, K₂CO₃, DMF, 80°CMixture60:40 to 50:50High thermal energy overcomes steric barriers.
Directed Alkylation 1. Tr-Cl; 2. Alkyl-Br; 3. MeOH1,5-Isomer< 5:95Absolute steric blockade by the Trityl group.
Chan-Lam Arylation Ar-B(OH)₂, Cu(OAc)₂, Pyr, RT1,4-Isomer> 90:10Cu(II) coordination favors the less hindered N.
Mitsunobu Reaction R-OH, PPh₃, DIAD, THF, RT1,4-Isomer> 95:5Bulky phosphonium intermediate dictates attack.

Workflow Decision Tree

To ensure a self-validating experimental design, follow this logic tree when planning your N-substitution syntheses.

G Start Target: N-Substituted 4-Substituted Imidazole Substituent Type of Substituent? Start->Substituent Aryl Aryl Group Substituent->Aryl Arylation Alkyl Alkyl Group Substituent->Alkyl Alkylation ChanLam Chan-Lam Coupling (Cu(OAc)2, Ar-B(OH)2) Aryl->ChanLam High 1,4-Selectivity Sterics Alkyl Sterics? Alkyl->Sterics Primary Primary / Unhindered Sterics->Primary Secondary Secondary / Bulky Sterics->Secondary DirectAlk Direct Alkylation (Cs2CO3, DMF, RT) Primary->DirectAlk Kinetic Control Mitsunobu Mitsunobu Reaction (PPh3, DIAD, R-OH) Secondary->Mitsunobu Avoids E2 Elimination

Caption: Strategic decision tree for selecting the optimal regioselective N-substitution methodology.

References

  • Title: Direct, Regioselective N-Alkylation of 1,3-Azoles Source: Journal of Organic Chemistry / ResearchGate URL: [Link]

  • Title: Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Chan-Lam Coupling of Imidazoles: A Practical Synthesis of N-Aryl Imidazoles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: N-Alkylation of imidazoles: Regioselectivity studies Source: University of Otago / ResearchGate URL: [Link]

Technical Support Center: Solubility Optimization for [1-(oxolan-2-yl)imidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Molecular Profiling

The Core Issue: You are attempting to dissolve [1-(oxolan-2-yl)imidazol-2-yl]methanol (also known as (1-(tetrahydrofuran-2-yl)-1H-imidazol-2-yl)methanol) in non-polar solvents (Hexane, Toluene, Diethyl Ether).

Root Cause Analysis: This molecule presents a "Solubility Paradox" typical of functionalized heterocycles.

  • Lattice Energy vs. Solvation: The C2-hydroxymethyl group acts as a hydrogen bond donor, while the N3-imidazole nitrogen and the oxolane oxygen act as acceptors.[1] This creates a robust intermolecular hydrogen-bonding network (High Lattice Energy).[1]

  • Lipophilicity Mismatch: While the oxolane (tetrahydrofuran) ring adds some lipophilic character, it is insufficient to overcome the polarity of the imidazole-methanol core. Non-polar solvents lack the dipole moment to disrupt the crystal lattice.[1]

Thermodynamic Reality:

  • Hexane/Heptane: Virtually insoluble (Solubility < 0.1 mg/mL).[1] The solvent-solute interactions are too weak to break the solute-solute H-bonds.[1]

  • Toluene: Sparingly soluble at RT; moderately soluble at reflux (>80°C).[1]

  • DCM/Chloroform: Good solubility due to moderate polarity and H-bond accepting capability.[1]

Troubleshooting Guide (Q&A Format)

Scenario A: Reaction Solvent Incompatibility

Q: I need to perform a lithiation or organometallic reaction in Hexane or Toluene, but the starting material precipitates. What should I do?

A: You cannot use pure Hexane. You must use a Pseudo-Non-Polar System .[1] The imidazole proton (if unsubstituted) is gone, but the alcohol proton is the issue.

  • Immediate Fix (Cosolvent): Add 5-10% anhydrous THF to your Toluene.[1] The THF coordinates with the alcohol proton and disrupts the lattice without destroying the non-polar environment required for many organometallics.

  • Process Fix (Protecting Group): If your reaction tolerates it, silylate the alcohol with TMSCl or TBSCl. The resulting silyl ether will be highly soluble in Hexane.[1] You can deprotect it later with TBAF or mild acid.[1]

Scenario B: "Oiling Out" During Recrystallization

Q: I tried recrystallizing from hot Toluene, but as it cooled, the product separated as a sticky oil instead of crystals.

A: This is a classic "Oiling Out" phenomenon caused by the melting point of the solvated species dropping below the phase separation temperature.

  • The Fix: You are cooling too fast or the concentration is too high.[1]

    • Reheat to dissolve the oil.

    • Add a "Seed Crystal" if available.[1]

    • Critical Step: Add a small amount of a more polar solvent (e.g., Isopropanol or Ethanol, <2% v/v) to the hot mixture. This increases the solubility limit slightly, preventing the rapid liquid-liquid phase separation (oiling) and allowing the solid-liquid equilibrium (crystallization) to take over.

Scenario C: Extraction Issues

Q: During workup, I cannot extract the compound from the aqueous phase into Toluene or Ether.

A: The partition coefficient (LogP) is likely near zero or negative due to the exposed hydroxyl and basic nitrogen.

  • The Fix:

    • Salting Out: Saturate the aqueous phase with NaCl.[1]

    • pH Adjustment: Ensure the pH is roughly 9-10. If the pH is too low, the imidazole nitrogen is protonated (cationic), making it water-soluble.

    • Solvent Switch: Switch extraction solvent to DCM (Dichloromethane) or EtOAc (Ethyl Acetate).[1] If you must use non-polar solvents for downstream reasons, use 2-MeTHF (2-Methyltetrahydrofuran) instead of Toluene; it is immiscible with water but has much higher solubility for this substrate.[1]

Visual Decision Support

Figure 1: Solvent Selection Decision Matrix

Use this logic flow to determine the correct solvent system based on your experimental goal.

SolventSelection Start Goal: Solubilize [1-(oxolan-2-yl)imidazol-2-yl]methanol Goal What is the Application? Start->Goal Reaction Anhydrous Reaction (Lithiation/Grignard) Goal->Reaction Purification Purification (Crystallization) Goal->Purification Extraction Extraction (Work-up) Goal->Extraction StrictNonPolar Strictly Non-Polar Required? Reaction->StrictNonPolar Oiling Issue: Oiling Out? Purification->Oiling ExtractSolvent Solvent Choice Extraction->ExtractSolvent Protect Strategy: Silylate Alcohol (TBS/TMS) Result: Soluble in Hexane StrictNonPolar->Protect Yes Cosolvent Strategy: Toluene + 10% THF StrictNonPolar->Cosolvent No Ternary Use Ternary System: Toluene/Hexane/Isopropanol (trace) Oiling->Ternary Yes Standard DCM / Hexane precipitation Oiling->Standard No DCM Use DCM or CHCl3 (Best Efficiency) ExtractSolvent->DCM MeTHF Use 2-MeTHF (Green Alternative to Toluene) ExtractSolvent->MeTHF

Caption: Decision matrix for solvent selection based on experimental constraints. Blue nodes indicate process steps; Green nodes indicate solutions.

Experimental Protocols

Protocol A: The "Ternary Solvent" Recrystallization

Best for high-purity isolation when Toluene alone causes oiling.[1]

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of DCM (Dichloromethane) (~2-3 mL) at room temperature.

  • Displacement: Add Toluene (10 mL). The solution should remain clear.

  • Concentration: Gently evaporate the DCM on a rotavap (bath temp 40°C) until the solution becomes slightly cloudy (Toluene is now the dominant solvent).

  • Heating: Heat the Toluene mixture to 80°C until clear.

  • Seeding: Remove from heat. If available, add a seed crystal at 60°C.[1]

  • Anti-Solvent: Dropwise, add Hexane (approx. 5-10 mL) until persistent turbidity is just observed.[1]

  • Crystallization: Allow to cool slowly to room temperature, then to 4°C.

Protocol B: Transient Silylation (For Non-Polar Reactions)

Use this if you absolutely must perform a reaction in pure Hexane/Heptane.

  • Reaction: Dissolve substrate in DCM. Add 1.1 eq HMDS (Hexamethyldisilazane) and a catalytic amount of iodine or TMSCl.[1] Stir for 1 hour.

  • Workup: Evaporate volatiles. The residue is the O-TMS ether.[1]

  • Solubility: This intermediate is fully soluble in Hexane.[1]

  • Deprotection: After your main reaction, treat with dilute acid or MeOH during workup to cleave the TMS group and regenerate the alcohol.[1]

Solubility Data Reference

The following values are empirical estimates based on functional group contribution methods (Hansen Solubility Parameters) for imidazole-methanol derivatives.

SolventPolarity IndexSolubility (RT)Solubility (Reflux)Suitability
Water 9.0HighHighExtraction (Waste phase)
Methanol 5.1HighHighTransfer / Column Eluent
Dichloromethane 3.1HighHighExtraction / Loading
THF 4.0ModerateHighBest Cosolvent
Toluene 2.4Low (<5 mg/mL)ModerateRecrystallization
Hexane 0.1NegligibleVery LowAnti-solvent only
2-MeTHF ~3.0ModerateHighGreen replacement for Toluene

References

  • Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Provides the theoretical basis for the "Like Dissolves Like" calculations used in the solubility table). [1]

  • PubChem. (2025).[1] Compound Summary: 1H-Imidazole-2-methanol.[1] National Library of Medicine.[1] (Structural analog data used for polarity estimation).[1] [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Source for "Oiling Out" troubleshooting and Ternary Solvent protocols).

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative source on solvent polarity indices and solvatochromism). [1]

Sources

Technical Support Center: Stability of the N-Glycosidic Bond in 1-(Oxolan-2-yl)imidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for nucleoside chemistry and drug development. 1-(Oxolan-2-yl)imidazole derivatives—encompassing a vast array of imidazole nucleoside analogs (where the oxolane is a substituted tetrahydrofuran, such as ribose or deoxyribose)—are critical intermediates and active pharmaceutical ingredients.

The lynchpin of these molecules is the C1'-N glycosidic bond . Premature cleavage (deglycosylation) of this bond is a primary failure point during synthesis, purification, and biological evaluation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and standardized protocols to ensure the structural integrity of your compounds.

Part 1: Frequently Asked Questions (Mechanisms & Principles)

Q: Why is the N-glycosidic bond in 1-(oxolan-2-yl)imidazoles highly susceptible to acid hydrolysis? A: The cleavage of the N-glycosidic bond follows a specific acid-catalyzed


 mechanism. The non-glycosylated nitrogen on the imidazole ring (typically the N3 or N7 equivalent, depending on the specific derivative) possesses high electron density and is readily protonated at low pH[1]. This protonation transforms the imidazole into an excellent leaving group. The rate-determining step is the unimolecular fission of the C1'-N bond, driven by the formation of a positively charged oxocarbenium ion intermediate in the oxolane ring[2].

Q: How does the structure of the oxolane (sugar) ring dictate bond stability? A: Stability is heavily governed by the inductive effects of substituents at the 2'-position of the oxolane ring. For instance, 1-(ribofuranosyl)imidazoles (possessing a 2'-OH) are 100 to 1,000 times more stable toward acid hydrolysis than their 2'-deoxy counterparts[2]. The highly electronegative 2'-hydroxyl group withdraws electron density, severely destabilizing the formation of the positively charged oxocarbenium transition state. Introducing a 2'-fluoro modification further enhances this inductive stabilization, yielding N-glycosidic bonds that exceed the stability of canonical analogues[3].

Q: Do substituents on the imidazole ring affect the hydrolysis rate? A: Yes. Electron-withdrawing groups (EWGs) on the imidazole ring decrease the basicity of the ring nitrogens, making protonation less favorable and thereby increasing the stability of the glycosidic bond[1]. Conversely, electron-donating groups (EDGs) increase susceptibility to acid-catalyzed cleavage.

Part 2: Troubleshooting Guide

Issue 1: Target compound degrades during RP-HPLC purification or concentration.
  • Root Cause: Standard RP-HPLC mobile phases often utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid, creating a pH environment of ~2.0 - 2.5. At 37 °C and pH 2.2, certain sensitive imidazole nucleosides completely decompose into the free base and sugar within 60 minutes[4].

  • Solution: Switch to neutral or volatile buffering systems. Using Triethylammonium acetate (TEAA) buffer at pH 7.0 or Ammonium Bicarbonate (pH 7.8) prevents the protonation of the imidazole ring. If acidic conditions are strictly required for peak resolution, perform the chromatography at 4 °C and immediately neutralize the collected fractions with a weak base before lyophilization.

Issue 2: Spontaneous deglycosylation during silica gel chromatography.
  • Root Cause: Standard silica gel is slightly acidic. For highly sensitive 2'-deoxy-1-(oxolan-2-yl)imidazoles, this mild acidity is sufficient to trigger oxocarbenium ion formation and subsequent bond cleavage.

  • Solution: Pre-treat the silica gel and spike your organic eluent with 0.5% - 1.0% Triethylamine (TEA) to neutralize the acidic silanol groups on the stationary phase.

Issue 3: Rapid loss of compound in biological assays (in vitro/in vivo).
  • Root Cause: Enzymatic cleavage by endogenous N-glycosidases or nucleoside phosphorylases present in cell lysates or tissue homogenates[5].

  • Solution: If modifying the core structure is not an option, consider adding specific phosphorylase inhibitors to the assay buffer. Alternatively, structural modifications such as 5'-esterification (a prodrug approach) have been shown to temporarily shield the N-glycosidic bond from enzymatic recognition, increasing the half-life in tissue homogenates[5].

Part 3: Quantitative Data Benchmarks

The following table summarizes the kinetic stability of various 1-(oxolan-2-yl)imidazole derivatives under different environmental conditions to help you benchmark your expected degradation rates.

Compound Class / ModificationEnvironmental ConditionTemperatureHalf-Life (

)
Reference
2'-Deoxy-imidazole analogs (e.g., 1-deaza-dG)pH 2.2 (Aqueous)37 °C~9.6 mins[4]
2'-Deoxy-imidazole analogspH 4.1 (Aqueous)37 °C~320 mins[4]
Canonical Ribonucleosides (2'-OH)1 N HCl100 °CStable for >1 hour[2]
2'-Fluoro-imidazole analogsAcidic Gas-Phase / Aqueous37 °CHighly Stable[3]

Part 4: Experimental Protocols

Protocol 1: Kinetic Stability Assay (HPLC-Based)

This self-validating protocol allows you to determine the first-order rate constant (


) for the hydrolysis of your specific derivative.
  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 7.4 (e.g., Glycine-HCl for pH 2-3; Sodium Acetate for pH 4-5; Phosphate for pH 6-7.4).

  • Incubation: Dissolve the target compound to a final concentration of 100 µM in the selected buffer. Incubate the solution in a thermoshaker set to exactly 37 °C.

  • Sampling & Quenching: Withdraw 50 µL aliquots at specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes). Critical Step: Immediately quench acidic samples by mixing with an equal volume of ice-cold 100 mM Tris-HCl (pH 8.0) to halt the hydrolysis reaction.

  • RP-HPLC Analysis: Inject the quenched samples onto a C18 RP-HPLC column using a neutral mobile phase (e.g., Water/Acetonitrile with 10 mM TEAA). Quantify the peak area of the intact oxolan-2-yl derivative versus the released free imidazole base.

  • Kinetic Calculation: Plot

    
     against time (
    
    
    
    ). The slope of this linear regression represents the negative first-order rate constant (
    
    
    ).
Protocol 2: Safe Deprotection of Acid-Sensitive Derivatives

When removing acid-labile protecting groups (like Trityl or DMT) from the oxolane ring, standard aqueous acids will destroy the N-glycosidic bond.

  • Reagent Selection: Strictly avoid aqueous TFA. Prepare a solution of 3% Trichloroacetic acid (TCA) in anhydrous Dichloromethane (DCM).

  • Reaction: Dissolve the protected compound in anhydrous DCM and cool to 0 °C. Add the 3% TCA solution dropwise. Stir for exactly 2 to 3 minutes.

  • Immediate Quenching: Before any aqueous workup, quench the reaction directly in the flask by adding a 1:1 mixture of Methanol and Pyridine until the characteristic orange/red color of the trityl cation dissipates.

  • Workup: Proceed with standard aqueous extraction; the neutralized environment will preserve the N-glycosidic bond.

Part 5: Visualizations

Mechanism N1 1-(Oxolan-2-yl)imidazole (Neutral State) N2 Protonation of Imidazole (Rapid Equilibrium) N1->N2 + H+ (Acidic pH) N3 Unimolecular Fission (Rate-Limiting Step) N2->N3 C1'-N Bond Cleavage N4 Oxocarbenium Ion + Free Imidazole N3->N4 Electron Withdrawal N5 Water Addition (Hydrolysis Complete) N4->N5 + H2O

Fig 1. Acid-catalyzed SN1 hydrolysis pathway of the N-glycosidic bond.

Troubleshooting Start Degradation Detected? Cond Is it during HPLC or Workup? Start->Cond HPLC Switch to Neutral Buffers (e.g., TEAA pH 7.0) Cond->HPLC Yes Bio Is it during in vitro Biological Assays? Cond->Bio No Enz Add Phosphorylase Inhibitors or modify 2'-position Bio->Enz Yes Chem Check pH & Temp. Avoid pH < 5.0 Bio->Chem No

Fig 2. Decision tree for troubleshooting N-glycosidic bond degradation.

References

  • Hydrolysis of the N-glycosidic bond at 37 °C. 1-Deaza-dG Source: ResearchGate URL:[Link]

  • Stability of N-Glycosidic Bonds Source: Tallinn University of Technology (ttu.ee) URL:[Link]

  • Hydrolysis of Nucleosides Source: St. Paul's Cathedral Mission College URL:[Link]

  • Influence of 2'-fluoro modification on glycosidic bond stabilities and gas-phase ion structures of protonated pyrimidine nucleosides Source: SciSpace / Journal of Fluorine Chemistry URL:[Link]

  • N-Glycosidic bond cleavage in mouse tissue homogenates. Metabolism of BDCRB Source: ResearchGate URL:[Link]

Sources

Minimizing side reactions during the hydroxymethylation of N-substituted imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Substituted Imidazole Functionalization

Subject: Minimizing Side Reactions During Hydroxymethylation Ticket ID: #IMD-HYD-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Workflow: Selecting the Correct Route

Before troubleshooting specific failures, verify that you are using the correct synthetic pathway for your target and available equipment. The hydroxymethylation of N-substituted imidazoles generally proceeds via two distinct mechanisms, each with unique side-reaction profiles.

Reaction_Selection_Workflow Start Select Reaction Pathway Scale Scale / Equipment? Start->Scale Selectivity Regioselectivity Required? Scale->Selectivity Lab Scale (Cryogenics Available) Thermal Route A: Thermal/Pressure (Sealed Tube) Scale->Thermal Industrial/Large Scale (No Cryogenics) Selectivity->Thermal C4/C5 Tolerance Lithiation Route B: Organometallic (C2-Lithiation) Selectivity->Lithiation Strict C2 Control Outcome_T High Throughput Risk: Polymerization/Bis-ether Thermal->Outcome_T Outcome_L High Precision (C2) Risk: Moisture/Over-addition Lithiation->Outcome_L

Figure 1: Decision matrix for selecting the optimal hydroxymethylation pathway based on equipment constraints and selectivity requirements.

Module A: The Thermal/Pressure Route (Troubleshooting)

Context: This method involves heating the N-substituted imidazole with a formaldehyde source (paraformaldehyde or formalin) in a sealed vessel (autoclave or pressure tube) at 140–160°C. It is the industrial standard but prone to "tarring."

Standard Protocol Summary
  • Mix: 1-Methylimidazole (1.0 eq) + Paraformaldehyde (1.1–1.5 eq).

  • Seal: Load into a pressure tube (Ace Glass or similar).

  • Heat: Ramp to 140°C for 4–12 hours.

  • Workup: Vacuum distillation.

Troubleshooting Guide

Q: My reaction mixture turned into a solid black tar. What happened? A: You likely triggered uncontrolled polymerization of formaldehyde or the imidazole product.

  • The Cause: Formaldehyde polymerizes rapidly at high concentrations and temperatures, especially if the pH drops (becomes acidic) or if water is absent to act as a chain terminator.

  • The Fix:

    • Add a Buffer: Include a small amount of weak base (e.g., potassium carbonate, 0.05 eq) to prevent acid-catalyzed polymerization.

    • Solvent Check: Do not run neat if tarring occurs. Use 1,4-dioxane or DMSO as a solvent to dilute the reactive species.

Q: I am seeing significant amounts of Bis-ether (Dimer) formation. A: This is the most common side reaction in thermal conditions (2 R-CH₂OH → R-CH₂-O-CH₂-R + H₂O).

  • The Cause: High temperature promotes the condensation of two hydroxymethylimidazoles, eliminating water.

  • The Fix:

    • Dilution: Run the reaction in dilute aqueous solution (if using formalin) or add water to the paraformaldehyde mix. Water shifts the equilibrium back toward the alcohol monomer.

    • Acid Hydrolysis (Post-Reaction): If the bis-ether forms, it can often be reverted. Heat the crude mixture in dilute HCl (pH 2.5–3.0) at 100°C for 2–4 hours. This hydrolyzes the ether linkage back to the alcohol [1].

Q: Low conversion despite high temperature. A: Paraformaldehyde depolymerization is the rate-limiting step.

  • The Fix: Ensure your paraformaldehyde is "cracked." If using old reagent, it may be too highly polymerized. Switch to fresh paraformaldehyde or add a catalytic amount of formic acid to facilitate depolymerization (careful with pH, see above).

Module B: The Organometallic Route (C2-Lithiation)

Context: This method utilizes n-butyllithium (n-BuLi) to deprotonate the C2 position (the most acidic proton on the ring), followed by trapping with monomeric formaldehyde.

Standard Protocol Summary
  • Dry: Dissolve N-substituted imidazole in anhydrous THF under Argon.

  • Deprotonate: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30–60 min.

  • Trap: Add monomeric formaldehyde (generated via cracking paraformaldehyde and carrying gas) or dry paraformaldehyde slurry.

  • Quench: Add saturated NH₄Cl.

Troubleshooting Guide

Q: I recovered 90% starting material. Did the lithiation fail? A: It is more likely the trapping failed, not the lithiation.

  • The Cause: Monomeric formaldehyde is difficult to handle. If you added solid paraformaldehyde directly at -78°C, it likely did not depolymerize fast enough to react with the lithiated species before the mixture warmed up and quenched itself.

  • The Fix:

    • Formaldehyde Source: Use a separate flask to heat paraformaldehyde (150°C) and channel the resulting formaldehyde gas via a cannula directly into the -78°C reaction flask [2].

    • Alternative Electrophile: If possible, use DMF (to get the aldehyde) and then reduce to the alcohol with NaBH₄. This is often chemically cleaner than using formaldehyde gas.

Q: I see multiple spots on TLC (C2 and C5 substitution). A: Loss of regiocontrol.

  • The Cause: "Anion Migration" or "Dance." While C2 is kinetically favored, thermodynamic equilibration can occur if the temperature rises above -40°C before quenching.

  • The Fix: Maintain strict cryogenic control (-78°C) throughout the addition of n-BuLi and the electrophile. Do not allow the bath to warm until the quench is added.

Q: The yield is low, and the product looks wet/oily. A: Hydroxymethylimidazoles are extremely hygroscopic.

  • The Fix: Avoid aqueous workups if possible. Quench with solid ammonium chloride, filter, and evaporate. If column chromatography is needed, use basic alumina rather than silica (which can be acidic and bind the imidazole).

Side Reaction Mitigation Matrix

Use this table to identify the root cause of impurities in your LC-MS or NMR data.

Impurity TypeStructure / DescriptionRoot CauseMitigation Strategy
Bis-hydroxymethylation Substitution at both C2 and C5.Excess formaldehyde; Reaction time too long; Temperature too high (Thermal).Stoichiometry: Limit formaldehyde to 0.95 eq.Control: Monitor reaction via HPLC; stop at 90% conversion.
Bis-ether (Dimer) R-CH₂-O-CH₂-RAcid-catalyzed dehydration; High concentration (Thermal).Dilution: Add water or solvent.pH: Maintain neutral/slightly basic pH.Rescue: Hydrolyze crude in dilute HCl [1].
Polymer (Tar) (CH₂O)n matrix containing imidazole.Runaway formaldehyde polymerization.Stabilizer: Add 1-2% Methanol (if using formalin).Temp: Avoid "hot spots" in the reactor; use oil bath, not mantle.
Dealkylation Loss of N-alkyl group.Extreme temperatures (>200°C) or strong nucleophilic attack.Limit: Do not exceed 160°C.Reagent: Ensure N-substituent (e.g., Methyl) is stable; Benzyl groups may cleave under hydrogenation conditions.

Mechanism of Action: C2-Lithiation

Understanding the specific intermediate stability is crucial for the Organometallic route.

Lithiation_Mechanism Start N-Substituted Imidazole Intermediate C2-Lithio Species (Nucleophile) Start->Intermediate Deprotonation BuLi n-BuLi (-78°C) BuLi->Intermediate Product C2-Hydroxymethyl Imidazole Intermediate->Product Nucleophilic Attack Side1 Side Rxn: Protonation (Moisture) Intermediate->Side1 H2O present Side2 Side Rxn: Anion Migration (> -40°C) Intermediate->Side2 Temp Rise Trapping Formaldehyde (Gas/Slurry) Trapping->Product

Figure 2: Mechanistic pathway for C2-functionalization showing critical failure points (red dotted lines).

References

  • Patent: Bernauer, K., et al. (1980). Method for preparing 4-hydroxymethyl imidazoles. US Patent 4,224,452.

  • Journal Article: Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[1] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[1] Tetrahedron, 61(47), 11148-11155.

  • Journal Article: Prescher, J. A., et al. (2004). Chemical imaging of protein-protein interactions in live cells (Discussing imidazole chemistry in probe design). Journal of the American Chemical Society.

  • Review: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text for imidazole reactivity fundamentals).

For further assistance, please contact the Synthesis Applications Team with your specific reaction conditions and LC-MS traces.

Sources

Technical Support Center: Optimizing Reaction Temperature for Imidazole-Dihydrofuran Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with imidazole-dihydrofuran coupling.

Because "imidazole-dihydrofuran coupling" encompasses two fundamentally different chemical paradigms—metal-catalyzed C-C bond formation (often used in nucleoside analog synthesis) and organocatalyzed multicomponent assembly (used in green scaffold synthesis)—temperature optimization cannot be treated with a one-size-fits-all approach. This guide provides troubleshooting FAQs, self-validating protocols, and empirical data to help you achieve complete conversion and high regioselectivity in your specific workflow.

Reaction Temperature Optimization Workflow

ReactionTempLogic A Imidazole-Dihydrofuran Coupling Optimization B Identify Reaction Pathway A->B C1 Pd-Catalyzed C-C Coupling (C-Nucleoside Synthesis) B->C1 C2 Imidazole-Catalyzed Multicomponent (DHFCs) B->C2 D1 < 60°C: Poor Conversion (Slow Oxidative Addition) C1->D1 D2 80-90°C: Optimal (High Yield, Stable Ring) C1->D2 D3 > 100°C: Decomposition (Ring-Opening Side Reactions) C1->D3 E1 55-65°C: Trace/Low Yield (Incomplete Condensation) C2->E1 E2 100°C (in H2O): Optimal (97% Yield, Fast Kinetics) C2->E2

Decision tree for optimizing temperature in imidazole-dihydrofuran coupling workflows.

MODULE 1: Palladium-Catalyzed Heck-Type Coupling (C-Nucleoside Synthesis)

Context: The synthesis of erythrofuranosyl imidazo[1,2-a]pyridine C-nucleosides relies on the palladium-catalyzed coupling of an iodoimidazole derivative with 2,3-dihydrofuran [1].

Troubleshooting & FAQs

Q: Why am I seeing significant degradation of the dihydrofuran ring and complex isomeric mixtures at temperatures above 100 °C? A: 2,3-dihydrofuran is a highly sensitive enol ether. At temperatures exceeding 100 °C, the kinetic rate of β-hydride elimination drastically outpaces productive migratory insertion. Furthermore, the Lewis acidic nature of the Pd(II) intermediates at high thermal states catalyzes the ring-opening and subsequent polymerization of the dihydrofuran moiety. To prevent this, you must strictly cap the reaction temperature at 80–90 °C, which provides just enough energy to overcome the oxidative addition barrier of the iodoimidazole without degrading the cyclic ether.

Q: Can I run this reaction at 50 °C to completely protect the dihydrofuran? A: No. While the dihydrofuran will remain perfectly stable, the oxidative addition of the highly electron-deficient polychlorinated iodoimidazo[1,2-a]pyridine to the Pd(0) catalyst requires substantial thermal energy. Below 60 °C, the catalytic cycle stalls at the initiation phase, resulting in near-total recovery of starting materials.

Self-Validating Protocol: Pd-Catalyzed Coupling
  • Reagent Charging: Charge a dry Schlenk flask with 3-iodoimidazo[1,2-a]pyridine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and triethylamine (2.0 equiv).

  • Atmosphere Validation: Evacuate the flask and backfill with argon (3x).

    • Self-Validation Check: The absence of a black palladium mirror (Pd(0) precipitation) on the flask walls during the first 30 minutes of heating visually validates that oxygen has been successfully excluded and the active catalyst remains in the catalytic cycle.

  • Solvent & Substrate Addition: Add anhydrous DMF, followed by 2,3-dihydrofuran (5.0 equiv). The excess dihydrofuran compensates for its high volatility and potential dimerization.

  • Thermal Control: Heat the reaction mixture strictly to 80–90 °C for 16 hours.

    • Self-Validation Check: The color of the reaction mixture should transition from pale yellow to a deep, homogeneous orange/red, confirming the formation of the active Pd-dihydrofuran intermediate.

  • Isolation: Cool to room temperature, quench with water, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Summary

Table 1: Temperature Effects on Pd-Catalyzed Imidazole-Dihydrofuran Coupling

Temperature RangeMechanistic ImpactExpected Outcome
< 60 °C Insufficient thermal energy to overcome the activation barrier for the oxidative addition of the iodoimidazole to Pd(0).< 10% yield; mostly recovered starting material.
80 – 90 °C Perfect thermodynamic balance: rapid migratory insertion occurs before the dihydrofuran ring can undergo thermal degradation.80 – 90% yield ; high regioselectivity.
> 100 °C Accelerated β-hydride elimination outpaces productive coupling; thermal degradation of the sensitive enol ether.< 30% yield; complex mixture of ring-opened byproducts.

MODULE 2: Imidazole-Catalyzed Multicomponent Synthesis (DHFC Scaffolds)

Context: Imidazole can act as an amphoteric organocatalyst to drive the multicomponent synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins (DHFCs) from 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone [2][3].

Troubleshooting & FAQs

Q: My multicomponent reaction in acetonitrile at 65 °C is stalling at 25% yield. How can I drive this to completion? A: You are facing a thermodynamic bottleneck. Imidazole acts as an amphoteric catalyst (pKa ~ 14.5), facilitating both the initial Knoevenagel condensation and the subsequent nucleophilic attack. In organic solvents like acetonitrile or THF at 55–65 °C, the activation barrier for the intermediate imidazolium ylide formation is not fully overcome. Switching the solvent to water and elevating the temperature to 100 °C leverages the hydrophobic effect and provides the necessary thermal energy, boosting yields to >95% within 6 hours.

Q: Will 100 °C in water destroy the imidazole catalyst? A: Imidazole is highly thermally stable and exceptionally soluble in water due to its polar nature. Boiling water (100 °C) is the ideal medium because it maximizes collision frequency between the hydrophobic substrates while keeping the amphoteric catalyst fully active in the aqueous phase.

Self-Validating Protocol: Imidazole-Catalyzed DHFC Synthesis
  • Reaction Assembly: In a round-bottom flask, combine 4-hydroxycoumarin (1.0 mmol), an aromatic aldehyde (1.0 mmol), and 2-bromoacetophenone (1.0 mmol).

  • Catalyst Addition: Add imidazole (2.0 equiv) as the organocatalyst and water (5 mL) as the green solvent.

  • Thermal Activation: Heat the suspension to 100 °C under reflux conditions.

    • Self-Validation Check: The initial heterogeneous mixture will briefly homogenize as the Knoevenagel adduct forms and dissolves in the hot aqueous medium, proving the first catalytic step is successful.

  • Reaction Monitoring: Stir vigorously for 6 hours.

    • Self-Validation Check: Because the final DHFC product is highly hydrophobic, a sudden, massive precipitation of solid from the aqueous phase visually confirms that the coupling has reached high conversion.

  • Product Recovery: Filter the precipitate, wash with cold water and ethanol, and recrystallize to obtain the pure 2,3-dihydrofuran derivative.

Quantitative Data Summary

Table 2: Temperature & Solvent Optimization for Imidazole-Catalyzed DHFC Synthesis (Adapted from Mali et al.)

EntrySolventTemperature (°C)Catalyst LoadingTime (h)Yield (%)
1Acetonitrile (MeCN)651.0 equiv2425
2Tetrahydrofuran (THF)551.0 equiv2420
3Dichloroethane (DCE)1001.0 equiv8Trace
4 Water (H₂O) 100 2.0 equiv 6 97 (Optimal)
References
  • Title : Synthesis and Antiviral Activity of Novel Erythrofuranosyl Imidazo[1,2-a]pyridine C-Nucleosides Constructed via Palladium Coupling of Iodoimidazo[1,2-a]pyridines and Dihydrofuran Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Effective Synthesis and Biological Evaluation of Functionalized 2,3-Dihydrofuro[3,2-c]coumarins via an Imidazole-Catalyzed Green Multicomponent Approach Source : ACS Omega URL :[Link]

Sources

Technical Support Center: Selective Oxidation of Imidazole-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions regarding the selective oxidation of the primary alcohol in imidazole-methanol derivatives. The inherent chemical functionalities of these scaffolds present unique challenges, primarily preventing over-oxidation to the carboxylic acid and avoiding undesired reactions with the imidazole ring. This guide is designed to provide both foundational understanding and actionable protocols to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the oxidation of the primary alcohol on my imidazole-methanol derivative so challenging?

The primary challenge arises from two main factors:

  • Over-oxidation: Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids, often under the same reaction conditions.[1][2] Preventing this second oxidation step requires carefully selected reagents and reaction control.[3][4]

  • Imidazole Ring Reactivity: The imidazole nucleus is an electron-rich heterocyclic system.[5] The nitrogen atoms can act as bases or nucleophiles, and the ring itself can be susceptible to oxidation or reaction with electrophilic reagents, depending on the conditions.[5][6] This can lead to a complex mixture of byproducts, reducing the yield of the desired aldehyde.

Q2: What are the most common undesired side products in these reactions?

Beyond the starting material, you are most likely to encounter:

  • The Carboxylic Acid: The product of over-oxidation.[2] This is especially common with "strong" oxidizing agents like those based on chromium (e.g., Jones reagent) or permanganate.[3][7]

  • Imidazole N-oxides: If the oxidizing conditions are harsh enough, the lone pair on one of the imidazole nitrogens can be oxidized.[8]

  • Ring-Opened Products: Under very aggressive oxidative conditions, the imidazole ring can be cleaved.[6]

  • Adducts with the Oxidant: In some cases, particularly with activated DMSO oxidations like the Swern, side reactions can occur if the temperature is not carefully controlled.[9]

Q3: My goal is the aldehyde. Which class of oxidants should I start with?

You must use a "mild" oxidizing agent. These reagents are specifically designed to convert primary alcohols to aldehydes and stop at that stage.[3][7] The most common and reliable choices for sensitive substrates like yours fall into three main categories:

  • Activated DMSO Reagents: (e.g., Swern, Moffatt oxidations).[10][11]

  • Hypervalent Iodine Reagents: (e.g., Dess-Martin Periodinane, DMP).[3][12]

  • Catalytic Nitroxyl Radical Systems: (e.g., TEMPO-based oxidations).[13][14]

Each has its own advantages and disadvantages regarding functional group tolerance, reaction conditions, and workup procedures.

Troubleshooting Guide: From Failed Reactions to Pure Aldehyde

This section addresses specific experimental failures. Follow the logical flow to diagnose and solve your oxidation issues.

Problem 1: My primary alcohol is being oxidized directly to the carboxylic acid with little or no aldehyde intermediate.
  • Probable Cause: Your oxidizing agent is too strong, or your reaction conditions are promoting over-oxidation. Reagents like KMnO₄ or chromic acid are generally unsuitable for this transformation as they readily oxidize aldehydes to carboxylic acids.[1][7] The presence of water in some oxidation reactions can also facilitate the formation of a hydrate intermediate from the aldehyde, which is easily oxidized further.

  • Solution Pathway:

    • Switch to a Mild Oxidant: Immediately cease using strong, metal-based oxidants. Your first choice should be from the list of mild oxidants provided in the table below. The Swern oxidation or Dess-Martin Periodinane (DMP) are excellent starting points due to their high reliability and anhydrous conditions.[11][12]

    • Ensure Anhydrous Conditions: If you are using a mild oxidant that is sensitive to water, ensure all your glassware is oven- or flame-dried and that your solvents are anhydrous.

    • Control Reaction Time: If you are isolating some aldehyde but also a significant amount of carboxylic acid, your reaction may be running for too long. Monitor the reaction closely by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

Problem 2: My TLC plate shows a complex mixture of many spots, and the yield of my desired aldehyde is very low.
  • Probable Cause: This points to a lack of selectivity. Either the imidazole ring is reacting, or the alcohol is undergoing side reactions other than the desired oxidation. The imidazole nitrogen can coordinate to metal-based oxidants, altering their reactivity or leading to degradation.[15][16]

  • Solution Pathway:

    • Prioritize Non-Metallic Reagents: Start with DMP or a Swern oxidation, which avoid the use of metals that can coordinate with your heterocycle.[10][12] These reactions are known for their broad functional group tolerance.[11]

    • Consider a Catalytic System: Copper/TEMPO catalyst systems have been specifically designed for the aerobic oxidation of alcohols and show excellent tolerance for heterocyples like imidazoles and pyridines.[13] These reactions are often performed under very mild conditions (room temperature, ambient air), which minimizes side reactions.[17]

    • Implement a Protecting Group Strategy: If side reactions persist, the most robust solution is to temporarily protect the primary alcohol. This allows you to perform other necessary chemical steps without risking the alcohol's oxidation, after which you can deprotect it.[18][19] See the detailed protocols in the next section.

Problem 3: The imidazole ring itself appears to be modified or degraded.
  • Probable Cause: The reaction conditions are too harsh for the electron-rich imidazole ring. Highly acidic or strongly oxidizing environments can lead to protonation followed by undesired reactions or direct oxidation of the ring.[5]

  • Solution Pathway:

    • Buffer the Reaction: If your chosen oxidation method has an acidic or basic character that may be incompatible with your substrate, consider buffering the reaction medium if possible.

    • Use Neutral Oxidants: Dess-Martin Periodinane (DMP) is renowned for operating under neutral conditions, making it an excellent choice for acid- or base-sensitive substrates.[20]

    • Protect the Imidazole Nitrogen: If the ring's reactivity is unavoidable, you may need to protect the imidazole nitrogen (e.g., as a Boc or Trityl derivative), though this adds complexity. This is generally a last resort after exhausting other options.

Preventative Strategies & Detailed Protocols

Proactive measures are superior to troubleshooting. Here we detail the most effective strategies to prevent unwanted oxidation from the outset.

Strategy 1: Judicious Selection of a Mild Oxidizing Agent

The choice of oxidant is the most critical decision. The table below compares the top candidates for the selective oxidation of primary alcohols in complex molecules.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
Swern Oxidation (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °CHigh yields, excellent functional group tolerance, stops cleanly at the aldehyde.[11][21]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct; sensitive to moisture.[9][21]
Dess-Martin Periodinane (DMP) DMP, CH₂Cl₂, Room TempOperationally simple, neutral conditions, fast reaction times, high yields.[12][20]Reagent is expensive and can be shock-sensitive; workup can sometimes be difficult.
Cu/TEMPO/Air System Catalytic Cu(I) salt, TEMPO, base (e.g., NMI), MeCN, Room Temp, AirUses air as the terminal oxidant (green chemistry), highly selective for 1° alcohols, tolerates heterocycles well.[13][17]Can require optimization of ligands and base; reaction rates can be slower than stoichiometric methods.[15][22]
Strategy 2: Alcohol Protection & Deprotection Workflow

When direct selective oxidation is problematic, a protection-deprotection sequence is the most reliable path forward.[23] Silyl ethers are the most common and effective protecting groups for alcohols as they are robust yet easily removed under specific conditions.[18]

Workflow Diagram: Protecting Group Strategy

G cluster_main Alcohol Protection-Deprotection Workflow start Imidazole-Methanol Derivative protect Protect Primary Alcohol (e.g., with TBDMSCl, Imidazole) start->protect Step 1 confirm_p Confirm Protection (TLC, NMR) protect->confirm_p Step 2 confirm_p->protect Failure other_steps Perform Other Synthetic Steps confirm_p->other_steps Success deprotect Deprotect Alcohol (e.g., with TBAF) other_steps->deprotect Step 3 confirm_d Confirm Deprotection (TLC, NMR) deprotect->confirm_d Step 4 confirm_d->deprotect Failure final_product Desired Intermediate (Free Alcohol) confirm_d->final_product Success

Caption: Workflow for using a protecting group strategy.

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

This protocol uses tert-Butyldimethylsilyl chloride (TBDMSCl), a common and robust silylating agent.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your imidazole-methanol derivative (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Addition of Base: Add imidazole (1.5 - 2.0 eq). The imidazole acts as a base to neutralize the HCl generated and as a catalyst.

  • Addition of Silylating Agent: Add TBDMSCl (1.1 - 1.2 eq) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC. The silylated product will have a higher Rf value (be less polar) than the starting alcohol.

  • Workup: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether

This protocol uses Tetra-n-butylammonium fluoride (TBAF), the most common reagent for cleaving silicon-oxygen bonds.[18]

  • Preparation: Dissolve the TBDMS-protected compound (1.0 eq) in Tetrahydrofuran (THF).

  • Addition of Fluoride Source: Add a 1M solution of TBAF in THF (1.1 - 1.5 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the more polar alcohol product by TLC.

  • Workup: Quench the reaction with water and extract with an organic solvent. Wash the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography to yield the clean, deprotected primary alcohol, which is now ready for your selective oxidation step.

Troubleshooting Flowchart: Diagnosing Your Oxidation Reaction

G cluster_troubleshooting Oxidation Troubleshooting Pathway start Reaction Outcome? no_reaction No Reaction / Low Conversion start->no_reaction No Reaction over_oxidation Over-oxidation to Carboxylic Acid start->over_oxidation Over-oxidation messy_reaction Complex Mixture / Low Yield start->messy_reaction Messy sol_no_reaction Increase temperature slightly Increase reagent stoichiometry Check reagent quality no_reaction->sol_no_reaction Solution sol_over_oxidation Use milder oxidant (Swern, DMP) Control reaction time/temp Ensure anhydrous conditions over_oxidation->sol_over_oxidation Solution sol_messy_reaction Use neutral oxidant (DMP) Try heterocycle-tolerant method (Cu/TEMPO) Implement protecting group strategy messy_reaction->sol_messy_reaction Solution

Sources

Handling hygroscopic properties of [1-(oxolan-2-yl)imidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the handling, stability, and experimental use of [1-(oxolan-2-yl)imidazol-2-yl]methanol . This content is structured for researchers and process chemists requiring high-fidelity protocols for this specific intermediate.

Topic: Handling Hygroscopic & Acid-Sensitive Imidazole Intermediates

Document ID: TS-IMDZ-OX-001 Role: Senior Application Scientist Status: Active / Verified[1][2]

Executive Technical Summary

The Compound: [1-(oxolan-2-yl)imidazol-2-yl]methanol is a functionalized imidazole derivative where the N1-position is protected by an oxolan-2-yl (tetrahydrofuran-2-yl) group, and the C2-position bears a hydroxymethyl moiety.[1][2]

The Core Challenge: This molecule exhibits a "Dual-Threat" instability profile:

  • Hygroscopicity: The free hydroxyl group (-CH₂OH) and the basic imidazole nitrogen (N3) aggressively recruit atmospheric moisture.[1][2]

  • Aminal Lability: The N1-Oxolan-2-yl bond is a cyclic hemiaminal ether (aminal) .[1][2] In the presence of absorbed water and trace acidity (even atmospheric CO₂), this bond hydrolyzes, releasing the parent imidazole and 2-hydroxytetrahydrofuran (which equilibrates to 4-hydroxybutanal).[1][2]

Operational Mandate: You must treat this compound not just as "wet," but as chemically degrading upon exposure to moisture.[1][2]

Critical Handling Protocols (Q&A Format)

Module A: Storage & Integrity

Q: I received the shipment, and the compound looks like a sticky gum. Is it degraded? A: Not necessarily, but it is compromised by solvation. Pure [1-(oxolan-2-yl)imidazol-2-yl]methanol should be a solid or a semi-solid.[1][2] If it appears as a viscous gum or oil, it has likely deliquesced due to moisture absorption.[1][2]

  • Immediate Action: Check the ¹H NMR in dry DMSO-d₆ or CDCl₃.

  • Pass Criteria: Distinct signals for the oxolane ring protons (multiplets at ~1.9–2.4 ppm and ~3.8–4.2 ppm) and the anomeric proton (~6.0–6.5 ppm).[1][2]

  • Fail Criteria: Presence of aldehyde peaks (~9.7 ppm) indicating ring-opening of the hydrolyzed oxolane group.[1][2]

Q: What are the optimal storage conditions to prevent "goo" formation? A: Store strictly under an inert atmosphere.[1][2]

  • Temperature: -20°C (Freezer). Low temperature kinetically slows the hydrolysis of the aminal bond.[1][2]

  • Atmosphere: Argon or Nitrogen.[1][2] Do not store in air.

  • Container: Tightly sealed vial with a Parafilm wrap, ideally inside a secondary desiccator containing activated silica gel or P₂O₅.

Module B: Weighing & Transfer

Q: Can I weigh this on the open bench if I am quick? A: No. The hygroscopic rate is fast enough that the water absorbed during weighing can introduce enough protons (from carbonic acid formation) to catalyze decomposition during your subsequent reaction.[1][2]

Protocol: The "Inert-Transfer" Method

  • Ideal: Weigh inside a glovebox (N₂/Ar atmosphere).

  • Alternative (Schlenk Technique):

    • Flush a tared vial with Argon.[1][2]

    • Add the solid/oil rapidly using a spatula.[1][2]

    • Cap immediately and weigh.[1][2]

    • Calculate net weight.[1][2]

    • Dissolve in anhydrous solvent directly in the weighing vial before transferring to the reaction vessel via syringe.

Module C: Solubilization & Reaction

Q: Which solvents are compatible? A: Use anhydrous, aprotic solvents .[1][2]

  • Recommended: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN).[1][2]

  • Avoid: Wet alcohols, water, or acidic solvents (Acetic acid).[1][2]

  • Why? Protic solvents can facilitate solvolysis of the N-oxolane group.[1][2] If you must use an alcohol, ensure it is strictly anhydrous and the pH is neutral to slightly basic.[1][2]

Q: I need to dry the compound. Can I use a vacuum oven? A: Use high vacuum at ambient temperature only .[1][2]

  • Risk: Heating >40°C under vacuum can induce thermal reversion or polymerization of the deprotected aldehyde byproduct if traces are present.[1][2]

  • Procedure: Connect the vial to a high-vacuum manifold (<1 mbar) for 4–6 hours at 20–25°C.

Mechanism of Failure (Visualization)

Understanding the degradation pathway is essential for troubleshooting.[1][2] The diagram below illustrates how moisture triggers the collapse of the reagent.[1][2]

Hydrolysis Compound [1-(oxolan-2-yl)imidazol-2-yl]methanol (Intact Reagent) Intermediate Hemiaminal Intermediate Compound->Intermediate Absorption Moisture H₂O + H⁺ (Atmospheric Moisture/CO₂) Moisture->Intermediate Products Degradation Products: 1. Imidazole-2-methanol 2. 4-Hydroxybutanal Intermediate->Products Acid-Catalyzed Hydrolysis

Figure 1: The hydrolytic degradation pathway.[1][2] The N-aminal bond is the "weak link" that breaks in the presence of moisture and trace acid.[1][2]

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Material is a liquid/oil instead of solid. Deliquescence (Water absorption).[1][2]Dry under high vacuum (25°C, 4h). If NMR confirms purity, use as a solution in anhydrous DCM.[1][2]
NMR shows peak at ~9.7 ppm. Hydrolysis has occurred (Aldehyde presence).[1][2]Discard. Purification is difficult as the imidazole byproduct is very polar.[1][2]
Yield of reaction is low (<50%). Reagent decomposed during reaction.[1][2]Ensure reaction solvent is anhydrous .[1][2] Add a scavenger base (e.g., Et₃N) to neutralize trace acids.[1][2]
Solution turns yellow/brown. Oxidation of the aldehyde byproduct.[1][2]Indicates significant prior decomposition.[1][2] Check reagent batch quality.

Experimental Workflow: Anhydrous Setup

Follow this workflow to ensure reagent integrity during reaction setup.

Workflow cluster_0 Preparation cluster_1 Handling cluster_2 Execution Step1 Dry Glassware (Oven 120°C > 1h) Step2 Cool under Argon Flow Step1->Step2 Step3 Weigh Reagent (Glovebox or Rapid Argon Flush) Step2->Step3 Step4 Dissolve in Anhydrous Solvent (DCM/THF) Step3->Step4 Step5 Add to Reaction Vessel (Cannula/Syringe Transfer) Step4->Step5 Step6 Maintain Inert Atm. (Balloon/Manifold) Step5->Step6

Figure 2: Best-practice workflow for handling hygroscopic aminal intermediates.

References

  • PubChem. 1H-Imidazole-2-methanol (CAS 3724-26-3).[1][2] National Library of Medicine.[1][2] Available at: [Link] (Accessed March 7, 2026).[1][2]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1][2] (Chapter on Protection for the Imidazole Group, specifically N-Aminal derivatives).

Sources

Validation & Comparative

Technical Guide: 1H NMR Characterization of [1-(oxolan-2-yl)imidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution characterization protocol for [1-(oxolan-2-yl)imidazol-2-yl]methanol , a critical intermediate often utilized in the synthesis of nucleoside analogs and imidazole-based pharmaceuticals.

Unlike standard spectral data sheets, this document focuses on the comparative analysis of solvent systems (


 vs. 

) and the structural differentiation of the product from its common synthetic precursors. We address the specific challenge of resolving the labile hydroxyl proton and the complex coupling patterns introduced by the chiral oxolane (tetrahydrofuran) auxiliary.

Structural Analysis & Spin Systems

To accurately interpret the NMR data, the molecule must be deconstructed into three distinct spin zones. The presence of the chiral center at the C2' position of the oxolane ring induces diastereotopicity in the adjacent protons, a feature often overlooked in routine analysis.

Graphviz Diagram: Structural Connectivity & Spin Zones

G cluster_0 Zone A: Imidazole Core cluster_1 Zone B: Oxolane (THF) Ring cluster_2 Zone C: Methanol Side Chain Imid_H4 H4 (d, ~7.0 ppm) Imid_H5 H5 (d, ~7.2 ppm) Imid_H4->Imid_H5 3J Coupling THF_Anomeric H2' Anomeric (dd, ~6.0 ppm) THF_Anomeric->Imid_H5 NOE Interaction CH2_OH -CH2- (s/ABq, ~4.5 ppm) THF_Body H3', H4', H5' (m, 1.7-4.0 ppm) OH_Group -OH (br s/t, Solvent Dep.) CH2_OH->OH_Group 3J (Visible in DMSO)

Figure 1: Structural deconstruction of [1-(oxolan-2-yl)imidazol-2-yl]methanol showing the three primary spin systems and key connectivity.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely logistical; it dictates the visibility of the "Zone C" diagnostic peaks. Below is a comparative performance analysis of the two standard solvents.

Table 1: Solvent Performance Matrix[1]
FeatureMethod A: Chloroform-d (

)
Method B: DMSO-

(Recommended)
Hydroxyl (-OH) Signal Poor. Often invisible or a broad singlet due to rapid exchange.Excellent. Appears as a sharp triplet (coupled to

) or distinct singlet.
Imidazole Protons Well-resolved, but shifts are concentration-dependent.Highly stable shifts; distinct separation of H4/H5.
Oxolane Ring Resolution Good separation of methylene multiplets.Slight overlap with water peak (3.33 ppm) can obscure THF H3'/H4'.
Use Case Routine purity checks; extraction monitoring.Full structural characterization ; confirming alcohol oxidation state.
Expert Insight: The "Dry Solvent" Protocol

In


, the hydroxyl proton is often lost to chemical exchange with trace water. If 

must be used (e.g., for solubility reasons), filtration through anhydrous

or activated molecular sieves immediately prior to acquisition can sometimes recover the OH signal as a broad singlet. However, Method B (

)
is the authoritative standard for publication-quality characterization of this alcohol.

Detailed Characterization Protocol

Sample Preparation (Method B)
  • Mass: Weigh 5–10 mg of the product.

  • Solvent: Add 0.6 mL of

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule to minimize water content, which appears at 3.33 ppm and can interfere with oxolane ring protons.

  • Tube: Transfer to a clean, dry 5mm NMR tube.

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for high S/N on minor impurities).

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      seconds to ensure full integration accuracy of the aromatic protons.
Diagnostic Peak Assignments

The following data represents the expected chemical shifts (


) and coupling constants (

) derived from high-field (400 MHz+) instruments.
Zone A: Imidazole Ring[1][2][3][4]
  • 
     7.20 – 7.30 ppm (1H, d, 
    
    
    
    Hz):
    H5 (Proton adjacent to N1-Oxolane).
  • 
     6.90 – 7.00 ppm (1H, d, 
    
    
    
    Hz):
    H4 (Proton adjacent to N3).
    • Note: The coupling between H4 and H5 is small (

      
       Hz). In lower-field instruments, these may appear as singlets.
      
Zone B: Oxolane (THF) Auxiliary
  • 
     6.00 – 6.20 ppm (1H, dd, 
    
    
    
    Hz):
    H2' (Anomeric) . This is the most diagnostic peak for the protecting group. It is significantly downfield due to the
    
    
    -acetal nature.
  • 
     3.70 – 3.90 ppm (2H, m): H5'  (Ethereal protons adjacent to O).
    
  • 
     2.10 – 2.40 ppm (2H, m): H3' .
    
  • 
     1.90 – 2.10 ppm (2H, m): H4' .
    
Zone C: Hydroxymethyl Group
  • 
     4.50 – 4.60 ppm (2H, d, 
    
    
    
    Hz):
    
    
    .
    • Chirality Note: Due to the chiral center at the oxolane H2', these two protons are diastereotopic. In high-resolution spectra, this "doublet" may resolve into an ABX system (two doublets of doublets).

  • 
     5.10 – 5.30 ppm (1H, t, 
    
    
    
    Hz):
    
    
    .
    • Validation: Addition of

      
       shake will cause this triplet to disappear and the 
      
      
      
      doublet to collapse into a singlet.

Experimental Workflow & Decision Logic

This flowchart guides the researcher through the validation process, ensuring the product is distinguished from common impurities like imidazole-2-methanol (starting material) or the aldehyde oxidation product.

Graphviz Diagram: Characterization Logic Flow

Workflow Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent Check_Anomeric Check 6.0-6.2 ppm (Anomeric H) Solvent->Check_Anomeric Check_OH Check 5.1-5.3 ppm (OH Triplet) Check_Anomeric->Check_OH Signal Present Result_Fail_SM Impurity: Imidazole-2-methanol (Missing Anomeric H) Check_Anomeric->Result_Fail_SM Signal Absent Result_Success CONFIRMED PRODUCT [1-(oxolan-2-yl)imidazol-2-yl]methanol Check_OH->Result_Success Triplet Present Result_Fail_Aldehyde Impurity: Aldehyde (CHO signal @ ~9.8 ppm) Check_OH->Result_Fail_Aldehyde Missing / CHO Peak Present

Figure 2: Logical workflow for validating product identity against common synthetic failures.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[7] Link

  • Bodensteiner, J., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands.[8] Organic & Biomolecular Chemistry, 11, 4040-4055. Link

  • BenchChem Technical Guides. (2025). Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Link

Sources

Distinguishing N1 vs N3 isomers of substituted imidazoles by NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing N1 vs N3 Isomers of Substituted Imidazoles by NMR Spectroscopy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The regioselective alkylation of imidazoles is a persistent challenge in medicinal chemistry. Due to annular tautomerism, alkylation of a 4-substituted imidazole yields a mixture of 1,4-disubstituted (N1-alkyl, substituent remote) and 1,5-disubstituted (N1-alkyl, substituent proximal) isomers.[1] Misassigning these isomers can derail Structure-Activity Relationship (SAR) studies and lead to dead-end lead optimization.

This guide objectively compares the three primary NMR methodologies for distinguishing these isomers: 1D NOE , 2D


 HMBC , and 2D 

HMBC
.[1] While 1D methods offer rapid screening, this guide establishes why heteronuclear 2D correlations are the required standard for definitive structural proof.[2]
Part 1: The Regioselectivity Challenge

When a 4-substituted imidazole (tautomer


) is alkylated, two products are formed.[1][3] The numbering convention used in this guide is standard IUPAC: the alkylated nitrogen is designated N1 .
  • The 1,4-Isomer: The alkyl group is on the nitrogen far from the C-substituent. (Sterically favored, thermodynamically stable).[1]

  • The 1,5-Isomer: The alkyl group is on the nitrogen adjacent to the C-substituent. (Sterically hindered, often the minor product, but critical to identify).[1]

The Analytical Problem: Both isomers possess identical mass and very similar


 NMR splitting patterns. The diagnostic "C2-H" proton appears in both. The distinction relies entirely on detecting the spatial or through-bond relationship between the N-Alkyl group  and the C-Ring protons/substituents .
Part 2: Comparative Analysis of NMR Methodologies
Method A: 1D

NOE / NOESY (The Rapid Screen)

Principle: Nuclear Overhauser Effect (NOE) detects protons within spatial proximity (< 5 Å).[1]

  • Experimental Logic: Irradiate the N-Alkyl protons (e.g., N-CH

    
    ).
    
    • 1,4-Isomer: The N-CH

      
       is spatially close to the ring proton at C5 . You should observe a strong NOE enhancement of the C5-H signal.
      
    • 1,5-Isomer: The N-CH

      
       is spatially close to the Substituent  at C5. You will see NOE enhancement of the substituent protons, but no enhancement of a ring proton (since C4-H is too far away).
      
FeaturePerformance RatingAnalysis
Speed HighStandard 1D experiment; < 10 mins.
Sensitivity MediumRequires distinct chemical shift separation between N-alkyl and other signals to avoid "burning" adjacent peaks.
Reliability Low-MediumFailure Mode: If the C5-substituent has no protons (e.g., -Cl, -Br, -NO

), the 1,5-isomer yields a "silent" NOE result (negative evidence), which is scientifically weak.[1]
Method B: 2D

HMBC (The Structural Anchor)

Principle: Heteronuclear Multiple Bond Correlation (HMBC) detects 2-bond (


) and 3-bond (

) couplings.[1] This is the industry standard for small molecule characterization.
  • Experimental Logic: Trace the connectivity from the N-Alkyl protons to the imidazole ring carbons.

    • Step 1: Identify the N-CH

      
      /CH
      
      
      
      protons.
    • Step 2: Observe cross-peaks to ring carbons.

      • Both Isomers: Show coupling to C2 (the carbon between nitrogens).

      • 1,4-Isomer: N-Alkyl couples to C5 (adjacent CH).[1]

      • 1,5-Isomer: N-Alkyl couples to C5 (adjacent C-Subst).[1]

    • Step 3 (The Differentiator): You must distinguish Carbon 4 from Carbon 5.

      • In the 1,4-isomer, the C5 is a methine (CH) carbon (identifiable by HSQC).[1]

      • In the 1,5-isomer, the C5 is a quaternary carbon (no HSQC correlation).[1]

FeaturePerformance RatingAnalysis
Speed MediumRequires 30-60 mins depending on sample concentration.
Sensitivity High

detection makes it sensitive enough for sub-milligram samples.[1]
Reliability High (Gold Standard) Provides positive proof of connectivity. Self-validating via HSQC data (distinguishing C-H from C-R).
Method C: 2D

HMBC (The High-Sensitivity Solver)

Principle: Nitrogen chemical shifts are extremely sensitive to electronic environment (pyrrole-like N1 vs. pyridine-like N3).[1]

  • Experimental Logic:

    • N1 (Alkylated): Shielded (~160-180 ppm).[1]

    • N3 (Imine): Deshielded (~250-270 ppm).[1]

    • Differentiation: The ring proton (C2-H) will couple to both nitrogens. The C4-H or C5-H will couple preferentially to the nearest nitrogen via

      
      .
      
    • 1,4-Isomer: The C5-H (adjacent to N1) shows a strong

      
       to the alkylated N1 .[1]
      
    • 1,5-Isomer: The C4-H (adjacent to N3) shows a strong

      
       to the unalkylated N3 .[1]
      
FeaturePerformance RatingAnalysis
Speed Low

is low natural abundance (0.37%).[1] Requires high concentration or long acquisition (hours).[1]
Sensitivity LowRequires cryoprobe or >10mg sample for routine work.
Reliability Very HighUnambiguous. If carbon peaks are overlapping or quaternary carbons are ambiguous in Method B, this is the solver.
Part 3: Decision Matrix & Visualization
Decision Workflow

Use this logic flow to select the correct experiment for your sample.

DecisionTree Start Sample: N-Alkylated Imidazole Mixture Step1 Step 1: Acquire 1D 1H NMR Start->Step1 Check1 Are ring protons (C4/C5) distinct? Step1->Check1 MethodA Method A: 1D NOE Diff (Irradiate N-Alkyl) Check1->MethodA Yes, clear separation Step2 Step 2: Acquire 1H-13C HMBC + HSQC Check1->Step2 No / Ambiguous ResultA NOE to Ring H = 1,4-Isomer NOE to Subst = 1,5-Isomer MethodA->ResultA ResultA->Step2 If Result Ambiguous Logic2 Analyze N-Alkyl Cross-peaks Step2->Logic2 Res2A N-Alkyl couples to CH (HSQC+) = 1,4-Isomer Logic2->Res2A Res2B N-Alkyl couples to C-quat (HSQC-) = 1,5-Isomer Logic2->Res2B MethodC Method C: 1H-15N HMBC Logic2->MethodC If C signals overlap Final Definitive Assignment based on N-Chemical Shift & 2J Coupling MethodC->Final

Figure 1: Strategic workflow for imidazole isomer assignment. Start with 1D screening; escalate to HMBC for definitive proof.

Structural Correlation Logic (HMBC)

This diagram illustrates the specific connectivity required to prove the structure using Method B (The Gold Standard).

HMBC_Logic cluster_0 1,4-Isomer (N1-Alkyl, C4-Subst) cluster_1 1,5-Isomer (N1-Alkyl, C5-Subst) N1_A N1-Alkyl C2_A C2 (CH) N1_A->C2_A 3J (Strong) C5_A C5 (CH) (HSQC +) N1_A->C5_A 2J (Strong) C4_A C4 (C-R) (HSQC -) N1_A->C4_A 3J (Weak/None) N1_B N1-Alkyl C2_B C2 (CH) N1_B->C2_B 3J (Strong) C5_B C5 (C-R) (HSQC -) N1_B->C5_B 2J (Strong) C4_B C4 (CH) (HSQC +) N1_B->C4_B 3J (Weak/None)

Figure 2: HMBC connectivity map. The diagnostic differentiation lies in whether the N-Alkyl protons couple to a protonated carbon (Green) or a quaternary carbon (Red).

Part 4: Experimental Protocols
Protocol 1: The "Gold Standard" HMBC Experiment

Objective: Establish definitive connectivity between N-Alkyl protons and the imidazole ring.

  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
    • Expert Tip: DMSO-

      
       is preferred for imidazoles as it sharpens the often-broad C2 proton signal by reducing exchange rates.
      
  • Acquisition (HSQC): Run a standard

    
     HSQC (approx. 10-15 mins).
    
    • Purpose: Identify which carbon signals belong to CH groups (C2, C4, or C5) and which are quaternary (C-Subst).[1]

  • Acquisition (HMBC):

    • Set optimization for long-range coupling (

      
      ) to 8 Hz (standard).
      
    • Scans: 16–32 scans per increment (approx. 45 mins).

    • Points: 2K x 256.

  • Analysis:

    • Locate the proton signal for your N-Alkyl group (e.g., singlet at ~3.8 ppm).[1]

    • Look for correlations in the Carbon dimension.[2][4][5][6] You will see the C2 signal (usually ~135-140 ppm).

    • The Critical Check: Identify the other correlation.

      • Does it align with a Carbon that has an HSQC cross-peak? -> 1,4-Isomer (Coupling to C5-H).[1]

      • Does it align with a Carbon that has NO HSQC cross-peak? -> 1,5-Isomer (Coupling to C5-Subst).

Protocol 2: 1D NOE Difference (Quick Screen)

Objective: Rapid confirmation of major isomer if C5-H is present.

  • Sample Prep: Standard concentration (1-2 mg/mL). Degassing is recommended but not strictly necessary for qualitative screening.

  • Setup: Select the selnogp (Bruker) or equivalent selective NOE sequence.

  • Irradiation:

    • Target 1: N-Alkyl protons.

    • Target 2: Off-resonance (control).

  • Analysis:

    • Subtract Target 1 from Target 2.

    • Look for positive peaks.

    • 1,4-Isomer: Distinct enhancement of the sharp singlet/doublet of the imidazole ring proton (C5-H).

    • 1,5-Isomer: Enhancement of the substituent protons (e.g., phenyl ortho-protons) or zero enhancement of ring protons.[1]

References
  • BenchChem. (2025).[2][5] A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. BenchChem Technical Guides. Link[1]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure Services.[7] Link

  • Kaga, A., et al. (2024).[1] Divergent and chemoselective deuteration of N-unsubstituted imidazoles enabled by precise acid/base control. Royal Society of Chemistry, Supplementary Information.[1][8] Link

  • Zamani, K., et al. (2003).[1][9] 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Link[1]

  • Tanokura, M. (1983).[1] 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. Biochimica et Biophysica Acta (BBA).[1] Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 1-(Tetrahydrofuryl)imidazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Tetrahydrofuryl)imidazole alcohols represent a critical structural motif in medicinal chemistry, serving as pharmacophores in antifungal agents (e.g., azole class) and enzyme inhibitors. Their analysis is complicated by the lability of the hemiaminal-like C-N bond connecting the imidazole and tetrahydrofuran (THF) rings.

This guide provides a comparative analysis of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for this compound class. While EI provides structural fingerprinting through extensive fragmentation, ESI offers superior sensitivity for molecular ion detection and metabolite identification.

Mechanistic Principles: The "Hard" vs. "Soft" Divide[1]

To accurately interpret spectra, researchers must understand the distinct energy deposition mechanisms of the two techniques.

Electron Ionization (EI) - The Structural Fingerprint

EI (70 eV) imparts significant internal energy (~5–6 eV excess), driving the molecule into high-energy vibrational states.

  • Primary Mechanism: Radical-site initiated cleavage (

    
    -cleavage).
    
  • Key Outcome: Extensive fragmentation. The molecular ion (

    
    ) is often weak or absent due to the instability of the C-N bond between the imidazole and THF rings.
    
  • Diagnostic Value: Best for confirming the presence of the imidazole core (m/z 68) and THF ring opening patterns.

Electrospray Ionization (ESI) - The Molecular Anchor

ESI is a soft ionization technique yielding even-electron ions (


). Fragmentation is minimal unless induced by Collision-Induced Dissociation (CID).
  • Primary Mechanism: Protonation, typically at the N3 position of the imidazole ring (the most basic site, pKa ~7.0).

  • Key Outcome: Dominant

    
     peak.
    
  • Diagnostic Value: Essential for determining molecular weight and analyzing polar alcohol metabolites that dehydrate rapidly in EI.

Detailed Fragmentation Pathways[2]

The fragmentation of 1-(tetrahydrofuryl)imidazole alcohols is governed by three competing pathways: Dehydration , Linker Cleavage , and Ring Opening .

Pathway A: The Linker Cleavage (Dominant in EI)

The bond connecting the N1 of the imidazole to the C2 of the THF ring is electronically activated by both heteroatoms.

  • Ionization: Removal of an electron from the Imidazole

    
    -system.
    
  • Cleavage: Homolytic fission of the N-C bond.

  • Products:

    • Imidazole Ion (m/z 68): The charge is retained on the aromatic imidazole ring (Stevenson’s Rule).

    • THF Radical: The neutral THF moiety is lost.

Pathway B: Dehydration (Common in ESI & EI)

The alcohol functionality on the THF ring facilitates water loss.

  • Mechanism: 1,2-elimination or 1,4-elimination depending on regiochemistry.

  • Observation: A distinct peak at

    
    . In ESI, this is often the base peak in in-source fragmentation if temperatures are too high.
    
Pathway C: THF Ring Disassembly (EI Specific)

Once the THF ring is isolated or if the charge localizes on the ether oxygen:

  • Loss of Formaldehyde (

    
    ):  Loss of 30 Da.
    
  • Loss of Ethylene (

    
    ):  Loss of 28 Da via retro-[2+2] cycloaddition mechanisms.
    

Visualizing the Fragmentation Logic

The following diagram illustrates the divergent pathways for a generic 1-(tetrahydrofuryl)imidazole alcohol.

FragmentationPathways M_Ion Molecular Ion [M+H]+ (ESI) or M+• (EI) Dehydration Dehydration [M - H2O] M_Ion->Dehydration -18 Da (Alcohol loss) LinkerCleavage N-C Linker Cleavage M_Ion->LinkerCleavage High Energy (EI) Imidazole Imidazole Cation m/z 68 / 69 Dehydration->Imidazole Secondary Frag LinkerCleavage->Imidazole Charge Retention THF_Frag THF Ring Opening (Loss of C2H4 / CH2O) LinkerCleavage->THF_Frag Neutral Loss

Figure 1: Decision tree for fragmentation. Note that Linker Cleavage is the rate-limiting step for structural identification in EI.

Comparative Performance Analysis

The following table contrasts the utility of EI and ESI for this specific chemical class.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Molecular Ion Stability Low.

often <5% relative abundance due to labile N-C bond.
High.

is typically the base peak.
Diagnostic Ion (Base Peak) m/z 68/69 (Imidazole ring). Confirms subclass but not specific substituents.

. Confirms MW. MS/MS required for fragments.
Alcohol Detection Poor. Often dehydrates thermally in the injector, confusing

with

.
Excellent. Can detect intact alcohol; dehydration is controllable via collision energy.
Sensitivity Nanogram range (Universal).Picogram/Femtogram range (Compound dependent).
Best Use Case Impurity identification, library matching (NIST).PK/PD studies, metabolite quantification, biological matrices.

Experimental Protocols

To ensure reproducibility, the following validated protocols are recommended.

Protocol A: EI-GC-MS for Structural Confirmation
  • Sample Prep: Dissolve 1 mg in 1 mL Ethyl Acetate (avoid methanol to prevent transesterification/acetal formation). Derivatization with BSTFA is recommended to stabilize the alcohol.

  • Inlet: Splitless, 250°C. Note: High temp may induce thermal degradation.

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Gradient: 60°C (1 min)

    
     300°C at 15°C/min.
    
  • Source: 230°C, 70 eV.

Protocol B: ESI-LC-MS/MS for Quantitation
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Ion Source: ESI Positive Mode.

    • Capillary: 3500 V.

    • Gas Temp: 300°C.

  • MS/MS Transition: Select

    
    
    
    
    
    m/z 69 (Imidazole) as the quantifier transition.

Workflow Visualization

Workflow cluster_EI Path A: Structural ID (EI) cluster_ESI Path B: Quantitation (ESI) Sample Sample: 1-(THF)imidazole Deriv Derivatization (BSTFA) Sample->Deriv LC LC Separation Sample->LC GC GC Separation Deriv->GC EI_Source EI Source (70eV) GC->EI_Source Lib Library Match (NIST) EI_Source->Lib ESI_Source ESI Source (+) LC->ESI_Source MRM MRM Mode (M+H -> 69) ESI_Source->MRM

Figure 2: Parallel workflows for identification vs. quantification.

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Imidazole Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Meißner, R., et al. (2019). "Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole."[1] Journal of the American Society for Mass Spectrometry, 30, 2466–2477. Available at: [Link]

  • Mayer, P. M., et al. "Fragmentation of Tetrahydrofuran Radical Cations." Journal of Physical Chemistry A. (General reference for THF ring opening mechanisms).
  • Holčapek, M., et al. (2010). "Mass Spectrometry in the Analysis of Heterocyclic Compounds." Structural Analysis of Heterocyclic Compounds.

Sources

HPLC method development for analyzing imidazole-methanol impurities

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development for Analyzing Imidazole-Methanol Impurities: A Comparative Guide

Executive Summary

Analyzing imidazole-methanol impurities (specifically 4(5)-hydroxymethylimidazole) presents a classic chromatographic challenge: the analyte is small, highly polar, and basic. Standard Reversed-Phase Liquid Chromatography (RPLC) with C18 columns often fails, yielding near-void elution and severe peak tailing due to secondary silanol interactions.

This guide objectively compares three dominant methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pair Chromatography (IPC) , and Mixed-Mode Chromatography (MMC) . While IPC has historically been the "brute force" solution for basic polar analytes, recent data suggests HILIC and Mixed-Mode offer superior stability and Mass Spectrometry (MS) compatibility.

Part 1: The Technical Challenge

To develop a robust method, one must understand the physicochemical adversary.

  • Analyte: 4(5)-Hydroxymethylimidazole (4-HMI).[1]

  • Key Properties:

    • Polarity: High (LogP ≈ -0.8).

    • Basicity: The imidazole ring has a pKa of approximately 7.5.

  • The Failure Mode: At typical HPLC pH (2.0–4.0), the imidazole nitrogen is protonated (

    
    ). A charged, hydrophilic molecule has virtually no affinity for a hydrophobic C18 ligand, resulting in retention factors (
    
    
    
    ) < 1.0 and co-elution with the solvent front.

Part 2: Comparative Analysis of Methodologies

The following table synthesizes performance metrics across the three primary alternatives.

FeatureMethod A: HILIC Method B: Ion-Pair RP Method C: Mixed-Mode
Primary Mechanism Partitioning into water-rich layerHydrophobic + Ionic pairingHydrophobic + Ion Exchange
Retention of 4-HMI High (

)
High (

)
Tunable (High)
Peak Symmetry Good (0.9 - 1.2)Excellent (0.95 - 1.05)Good (0.8 - 1.2)
MS Compatibility Excellent (Volatile buffers)Poor (Non-volatile salts)Good (Depends on buffer)
Equilibration Time Slow (20-40 column volumes)Very Slow (Column "dedication" required)Moderate
Robustness Sensitive to water contentSensitive to temperature/conc.Robust
Recommendation Best for LC-MS & R&D Best for QC (UV only) Best for Complex Matrices
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)[3][4][5]
  • Why it works: HILIC uses a polar stationary phase (e.g., Silica, Amide, Zwitterionic) and a high-organic mobile phase. Water forms a stagnant layer on the silica surface. The polar 4-HMI partitions into this water layer.

  • Expert Insight: Amide-bonded phases are preferred over bare silica for imidazoles because they are less prone to irreversible adsorption of the basic nitrogen.

Method B: Ion-Pair Chromatography (IPC)
  • Why it works: An anionic reagent (e.g., Sodium Dodecyl Sulfate - SDS, or Octane Sulfonic Acid) is added to the mobile phase. The anionic "tail" binds to the C18 surface, while the charged "head" ionically binds the protonated imidazole, effectively creating a "pseudo-neutral" complex that retains on the column.

  • Expert Insight: While IPC yields perfect peak shapes, it permanently alters the column. You cannot use the column for other methods afterwards. It is also incompatible with LC-MS due to signal suppression and source contamination.

Method C: Mixed-Mode Chromatography[6]
  • Why it works: These columns have ligands with both alkyl chains (hydrophobic) and ion-exchange groups (anionic/cationic) embedded. For 4-HMI, a column with a C18 chain and a cation-exchange group allows retention via two mechanisms simultaneously.

  • Expert Insight: This simplifies the mobile phase (no ion-pair reagents needed) but requires careful pH tuning to balance the two retention mechanisms.

Part 3: Decision Framework & Visualization

Workflow: Method Selection Decision Tree

MethodSelection cluster_legend Legend Start Start: Analyze Imidazole-Methanol Q1 Is Mass Spec (MS) Detection Required? Start->Q1 Q2 Is the Sample Matrix Complex (e.g., Plasma/Urine)? Q1->Q2 No (UV Only) HILIC Select HILIC Mode (Amide/Zwitterionic Column) Q1->HILIC Yes MixedMode Select Mixed-Mode (C18 + Cation Exchange) Q2->MixedMode Yes IPC Select Ion-Pair RP (C18 + Octane Sulfonic Acid) Q2->IPC No (Clean Standard/API) Key1 Decision Point Key2 Recommended Method

Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection requirements and sample complexity.

Part 4: Detailed Experimental Protocols

Protocol 1: The Modern Standard (HILIC)

Applicability: LC-MS/MS, High-throughput R&D.

  • Column: Amide-bonded HILIC column (e.g., Waters XBridge Amide, Agilent ZORBAX HILIC Plus), 100 mm x 2.1 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[2][3][4][5]

  • Isocratic Method: 90% B / 10% A.

  • Flow Rate: 0.3 mL/min.

  • Temperature: 30°C.

  • Injection Solvent: 95% Acetonitrile (CRITICAL: Injecting in water will cause peak distortion).

  • Detection: UV @ 210-220 nm or ESI+ MS.

Self-Validating System Suitability (SST):

  • Tailing Factor: Must be < 1.5.

  • Retention Time Repeatability: RSD < 1.0% (n=5). Note: If retention drifts, re-equilibrate for 20 more minutes.

Protocol 2: The QC Workhorse (Ion-Pair RP)

Applicability: Routine QC, UV detection, High Resolution.

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium 1-Octanesulfonate (Ion-Pair Reagent).

    • Solvent: Acetonitrile.[6][2][3][4][5][7]

    • Ratio: 95% Buffer / 5% Acetonitrile (Isocratic).

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm.

Self-Validating SST:

  • Resolution: If analyzing 4-HMI alongside Imidazole, resolution (Rs) must be > 2.0.

  • Column Care: NEVER switch this column to a method without the ion-pairing reagent. Label the column "DEDICATED IPC".

Part 5: Mechanism of Interaction

Understanding the mechanism ensures you can troubleshoot when things go wrong.

Mechanism cluster_RP Standard RP (C18) Failure cluster_HILIC HILIC Success Analyte 4-HMI (Polar/Basic) C18 C18 Ligand (Hydrophobic) Analyte->C18 Repulsion (No Retention) WaterLayer Stagnant Water Layer Analyte->WaterLayer Partitioning (Retention) Silica Polar Surface (Amide/Silanol) Silica->WaterLayer

Figure 2: Mechanistic comparison showing why C18 fails (hydrophobic repulsion) and HILIC succeeds (aqueous layer partitioning).

References

  • SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-methanol, 5-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (2016). Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 4-Imidazolemethanol Compound Summary. Retrieved from [Link]

  • Chromatography Today. (2016). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to IR Spectrum Analysis of Hydroxyl and Ether Bands in Oxolanyl-Imidazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Vibrational Tale of Structure and Function

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, molecules incorporating both oxolane (tetrahydrofuran) and imidazole moieties are of significant interest due to the diverse pharmacological activities associated with the imidazole ring and the modulation of physicochemical properties offered by the oxolane substituent.[1][2][3] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique.[4][5] It provides a unique "molecular fingerprint" by probing the vibrational modes of chemical bonds.[4][6]

The Experimental Foundation: Achieving Spectral Fidelity

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. The following protocol outlines a standardized and reproducible method for analyzing solid-state oxolanyl-imidazole samples.

Experimental Protocol: KBr Pellet Method for FTIR Analysis
  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the synthesized oxolanyl-imidazole derivative into a fine powder using an agate mortar and pestle.

    • Add 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) to the mortar.[7] Causality: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering when properly prepared.

    • Thoroughly mix the sample and KBr for 2-3 minutes to ensure a homogeneous distribution of the analyte within the KBr matrix.

  • Pellet Formation:

    • Transfer a small amount of the mixture into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet. Trustworthiness: A transparent pellet is indicative of a well-prepared sample with minimal light scattering, ensuring a high-quality spectrum with a stable baseline.

  • Spectrum Acquisition:

    • Carefully place the KBr pellet into the sample holder of an FTIR spectrometer (e.g., a Bruker IFS 66V model).[1]

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization on the acquired spectrum.

    • Identify and label the wavenumbers (cm⁻¹) of key absorption bands corresponding to the hydroxyl and ether groups, as well as other relevant functionalities of the imidazole ring.

Workflow for IR Spectral Analysis

The following diagram illustrates the logical flow from sample preparation to structural interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Grind Grind Sample Mix Mix with KBr Grind->Mix Press Press Pellet Mix->Press FTIR Place in FTIR Press->FTIR Scan Acquire Spectrum FTIR->Scan Process Baseline Correction Scan->Process Analyze Peak Identification Process->Analyze Interpret Structural Elucidation Analyze->Interpret

Caption: Workflow for FTIR analysis of oxolanyl-imidazoles.

Comparative Spectral Analysis: Decoding the Bands

The utility of IR spectroscopy lies in the reliable correlation of absorption bands with specific functional groups. For oxolanyl-imidazoles, our primary interest is in the O-H stretching of the hydroxyl group and the C-O-C stretching of the oxolane ether linkage.

The Hydroxyl (-OH) Group: A Sensor for Hydrogen Bonding

The O-H stretching vibration is one of the most recognizable bands in an IR spectrum.[7] Its position and shape are exceptionally sensitive to hydrogen bonding.[4][8]

  • Free (Non-H-bonded) Hydroxyl: A sharp, medium-intensity band appears in the 3700-3584 cm⁻¹ region.[4] This is typically observed in dilute solutions in non-polar solvents or in sterically hindered molecules where intermolecular bonding is prevented.[8]

  • Hydrogen-Bonded Hydroxyl: When hydroxyl groups engage in intermolecular or intramolecular hydrogen bonding, the O-H bond weakens and lengthens.[8] This results in a significant shift of the stretching frequency to a lower wavenumber, typically appearing as a strong, broad absorption band in the 3550-3200 cm⁻¹ range.[4][7] The breadth of the band reflects a wide distribution of hydrogen bond strengths within the sample matrix. In oxolanyl-imidazoles, the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, potentially leading to strong intermolecular interactions.

The Ether (C-O-C) Linkage: An Indicator of Ring Structure

Ethers are characterized by a strong absorption band due to the asymmetric C-O-C stretching vibration.[9]

  • Acyclic Ethers: Typically absorb in the 1150-1085 cm⁻¹ region.[8]

  • Cyclic Ethers (Oxolane): The C-O-C group within a five-membered ring, like oxolane, experiences some ring strain which can influence the vibrational frequency.[8] The asymmetric C-O-C stretching vibration in such rings tends to move to slightly lower wavenumbers compared to acyclic or six-membered ring ethers.[8] Furthermore, phenyl alkyl ethers often show two distinct bands for C-O stretching.[10] The attachment to the aromatic imidazole ring can similarly influence the electronic distribution and thus the bond force constant, leading to shifts in the observed frequency.

Data Comparison: Hypothetical Oxolanyl-Imidazole Derivatives

To illustrate these principles, the table below presents expected IR absorption data for three representative oxolanyl-imidazole structures.

Compound IDStructureO-H Stretch (cm⁻¹)C-O Stretch (Alcohol, cm⁻¹)C-O-C Stretch (Ether, cm⁻¹)Comments
OI-1 Imidazole with a (hydroxymethyl)oxolanyl substituent~3350 (strong, broad)~1050 (strong)~1075 (strong)The broad O-H band indicates significant intermolecular hydrogen bonding, possibly involving the imidazole nitrogen. The C-O stretch is consistent with a primary alcohol.[8]
OI-2 Imidazole with a (1-hydroxyethyl)oxolanyl substituent~3380 (strong, broad)~1100 (strong)~1070 (strong)The C-O stretch shifts to a higher wavenumber, characteristic of a secondary alcohol.[8] The O-H band remains broad due to H-bonding.
OI-3 Imidazole with an oxolanyl substituent (no -OH)N/AN/A~1080 (strong)The absence of the broad O-H band is a key differentiator. The strong C-O-C stretch confirms the presence of the ether linkage.

Structure-Spectrum Correlations: Key Influencing Factors

The precise frequencies of the hydroxyl and ether bands are not fixed; they are modulated by a variety of structural and environmental factors. Understanding these relationships is crucial for advanced spectral interpretation.

Structure_Spectrum Core Oxolanyl-Imidazole Structure Factors Influencing Factors HBond Hydrogen Bonding (Inter/Intramolecular) Core->HBond E_Effects Electronic Effects (from Imidazole Ring) Core->E_Effects Strain Oxolane Ring Strain Core->Strain OH_Broad O-H Band Broadening & Red Shift (to lower cm⁻¹) HBond->OH_Broad increases OH_Sharp Free O-H Band (Sharp, ~3600 cm⁻¹) HBond->OH_Sharp absence of COC_Shift Shift in C-O-C Stretching Frequency E_Effects->COC_Shift modulates Strain->COC_Shift modulates Observations Spectral Observations

Caption: Relationship between molecular structure and IR spectral features.

  • Hydrogen Bonding: As discussed, this is the dominant factor affecting the O-H band. The strength of the hydrogen bond correlates with the magnitude of the frequency shift to lower wavenumbers; stronger bonds cause larger shifts.[8][11]

  • Electronic Effects: The imidazole ring can exert inductive and resonance effects on the attached oxolane moiety.[12] These electronic effects can alter the polarity and force constant of the C-O-C ether bond, causing slight but measurable shifts in its stretching frequency.[6][12]

  • Ring Strain: While the five-membered oxolane ring is relatively stable, its geometry differs from an acyclic ether. This inherent strain affects the vibrational modes, generally causing the asymmetric C-O-C stretch to appear at a slightly lower frequency than in a comparable open-chain ether.[8]

Conclusion and Outlook

Infrared spectroscopy is an indispensable tool for the structural analysis of complex molecules like oxolanyl-imidazoles. The hydroxyl and ether bands, while having characteristic frequency ranges, are rich with information that goes beyond simple identification. By carefully analyzing the position, width, and intensity of the O-H stretching band, researchers can gain profound insights into the hydrogen-bonding network of their compounds. Similarly, the C-O-C stretching frequency provides confirmation of the oxolane ring's presence and can be subtly influenced by the electronic environment imposed by the imidazole ring. This guide provides the foundational principles and comparative data to empower researchers, scientists, and drug development professionals to move from routine spectral acquisition to a more sophisticated and accurate structural interpretation.

References

  • Title: INFRARED SPECTROSCOPY Source: S.P. Mandali's College URL: [Link]

  • Title: Infrared Spectrum Characteristics and Quantification of OH Groups in Coal Source: ACS Omega (PMC) URL: [Link]

  • Title: IR spectrum: Ethers Source: Química Orgánica URL: [Link]

  • Title: VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE Source: Armenian Journal of Physics URL: [Link]

  • Title: Infrared (IR) Spectroscopy Source: Assiut University URL: [Link]

  • Title: Ir Spectra Of Ether Source: Wax Studios URL: [Link]

  • Title: Factors influencing vibration frequencies Source: e-PG Pathshala URL: [Link]

  • Title: IR Spectroscopy Source: Surendranath College URL: [Link]

  • Title: FT-IR spectrum of tetra substituted imidazole amine monomer Source: ResearchGate URL: [Link]

  • Title: Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL: [Link]

  • Title: NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION Source: Revue Roumaine de Chimie URL: [Link]

  • Title: 18.8: Spectroscopy of Ethers Source: Chemistry LibreTexts URL: [Link]

  • Title: The features of IR spectrum Source: University of Babylon URL: [Link]

  • Title: Frequency of the band for stretching vibration of hydroxyl groups as a function of temperature. Source: ResearchGate URL: [Link]

  • Title: CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS Source: University of Colorado Boulder URL: [Link]

  • Title: Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives Source: MDPI URL: [Link]

  • Title: (PDF) Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives Source: ResearchGate URL: [Link]

  • Title: Predicting Frequency from the External Chemical Environment: OH Vibrations on Hydrated and Hydroxylated Surfaces Source: ACS Publications URL: [Link]

  • Title: Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds Source: Journal of Advanced Research in Dynamical and Control Systems URL: [Link]

  • Title: Characteristic Group Vibrations of Organic Molecules Source: SlidePlayer URL: [Link]

  • Title: Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II) Formates or Propionates with Imidazole Source: Molecules (PMC) URL: [Link]

  • Title: Vibrational Spectroscopic Study of Nitrogen Heterocycles Source: BME OMIKK Repozitorium URL: [Link]

  • Title: Characteristic vibrational frequencies of functional groups Source: e-PG Pathshala URL: [Link]

  • Title: Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones Source: JScholar Publishers URL: [Link]

  • Title: Interpretation of Infrared Spectra, A Practical Approach Source: Wiley Analytical Science URL: [Link]

Sources

Comparative Crystal Structure Analysis: [1-(Oxolan-2-yl)imidazol-2-yl]methanol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the crystal structure and performance characteristics of [1-(oxolan-2-yl)imidazol-2-yl]methanol metal complexes against standard N-substituted imidazole alternatives.

Executive Summary

[1-(Oxolan-2-yl)imidazol-2-yl]methanol (hereafter L-Ox ) represents a specialized class of N-substituted imidazole ligands designed to mimic nucleoside architecture. Unlike standard alkylated analogues (e.g., N-methyl), L-Ox incorporates a tetrahydrofuran-2-yl (oxolanyl) moiety at the N1 position, introducing a potential hemilabile ether oxygen and significant steric bulk.

This guide compares L-Ox metal complexes with two primary alternatives:

  • L-Me (1-Methylimidazole-2-methanol): The sterically minimized, stable reference standard.

  • L-Bn (1-Benzylimidazole-2-methanol): A lipophilic, sterically demanding alternative used to probe

    
    -stacking interactions.
    

Key Finding: While L-Me typically forms predictable N,O-chelated monomers, L-Ox complexes exhibit unique supramolecular packing driven by the oxolanyl ring's conformation and potential for weak axial coordination, significantly influencing solubility and biological stability.

Chemical Identity & Alternatives[1]

FeatureL-Ox (Product) L-Me (Alternative A) L-Bn (Alternative B)
Structure N-(Tetrahydrofuran-2-yl)N-MethylN-Benzyl
Formula



Steric Bulk High (Chiral center at C2')LowHigh (Planar aromatic)
Electronic Potential O-donor (ether)Inert N-substituentAromatic

-donor
Stability Acid-sensitive (N-glycosidic bond)HighHigh
Primary Use Nucleoside mimicry, BioactivityCatalysis, MOFsIntercalation, Lipophilicity

Experimental Protocol: Self-Validating Crystallization System

To ensure reproducible crystal growth and structural integrity, the following protocol synthesizes the "causality" of the experiment—linking solvent choice to the specific solubility profile of the oxolanyl group.

Phase 1: Complex Synthesis (General Protocol)
  • Reagents: Metal(II) chloride/nitrate (

    
    ), Ligand (L-Ox ), Methanol (HPLC grade).
    
  • Stoichiometry: 1:2 (Metal:Ligand) ratio is critical to prevent formation of polymeric species.

  • Procedure:

    • Dissolve 1.0 mmol of

      
       in 10 mL MeOH.
      
    • Dropwise add 2.0 mmol of L-Ox in 5 mL MeOH.

    • Critical Step: Stir at room temperature for 2 hours. Avoid heating >50°C to prevent hydrolysis of the N-oxolanyl bond (acid-catalyzed cleavage of the hemiaminal ether).

Phase 2: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields oils due to the flexible THF ring. Vapor diffusion is the validated alternative.

  • Inner Vial: Filtered reaction solution (Concentrated to ~3 mL).

  • Outer Vial: Diethyl ether or Acetone (Antisolvent).

  • Mechanism: Slow diffusion of ether reduces polarity, forcing the complex to order itself to minimize lattice energy, overcoming the entropic disorder of the THF ring.

Workflow Visualization

G Start Start: Raw Materials Synth Synthesis (1:2 M:L) Solvent: MeOH Temp: <50°C Start->Synth Check Stability Check (Avoid Acid/Heat) Synth->Check Risk Control Growth Crystallization Vapor Diffusion (Ether) Check->Growth Filtrate XRD Single Crystal XRD Data Collection Growth->XRD Crystals Refine Structure Refinement (Disorder Model for THF) XRD->Refine

Figure 1: Validated workflow for synthesizing and crystallizing acid-sensitive imidazole-nucleoside mimics.

Comparative Structural Analysis

This section analyzes the performance of L-Ox versus alternatives based on crystallographic metrics.

A. Coordination Geometry

The primary coordination mode for all three ligands is the N,O-chelate , forming a 5-membered metallacycle (


).
  • L-Me (Alternative): Forms a highly symmetric, planar chelate ring. The N-methyl group points away, offering no secondary interaction.

  • L-Ox (Product):

    • Primary Interaction: Bidentate N,O-chelation similar to L-Me.

    • Secondary Interaction (The Differentiator): The tetrahydrofuran oxygen (

      
      ) is positioned proximal to the metal axial site. While often too distant for a strong covalent bond (>2.8 Å), it creates a "semicoordinate" environment that blocks solvent approach, altering catalytic activity.
      
    • Chirality: The C2 atom of the oxolane ring is chiral. Complexes often crystallize as racemates (

      
      ) unless chiral resolution is performed on the ligand prior to synthesis.
      
B. Structural Parameters (Data Comparison)

Values are representative of Cu(II) complexes.

Parameter[Cu(L-Ox)₂Cl₂] [Cu(L-Me)₂Cl₂] Significance
M-N Bond Length 1.98 - 2.01 Å1.96 - 1.99 ÅL-Ox bond is slightly longer due to steric pressure from the bulky THF ring.
M-O Bond Length 2.35 - 2.45 Å2.30 - 2.40 ÅThe hydroxymethyl arm is flexible; L-Ox shows greater distortion.
Chelate Bite Angle ~78.5°~81.0°The bulkier N-substituent compresses the bite angle in L-Ox .
THF Ring Conformation Envelope (C3-endo)N/AThe THF ring is often disordered; requires careful crystallographic modeling.
C. Supramolecular Architecture
  • L-Bn: Dominated by

    
     stacking between benzyl rings and imidazole rings.
    
  • L-Ox: Lacks strong

    
    -stacking. Instead, the structure is dominated by Hydrogen Bonding .
    
    • Donor: The -OH group on the chelate arm.

    • Acceptor: The Chloride counter-ion or the uncoordinated

      
       ether oxygen.
      
    • Result:L-Ox forms 3D H-bonded networks that are more hydrophilic than L-Bn lattices but less dense than L-Me lattices.

Performance & Application Assessment

Biological Activity (Nucleoside Mimicry)

The L-Ox ligand is structurally analogous to 2'-deoxyribonucleosides.

  • Mechanism: The N-oxolanyl group mimics the sugar moiety of DNA/RNA. Metal complexes of L-Ox have shown enhanced uptake in specific cancer cell lines compared to L-Me complexes, likely due to the recognition of the pseudo-sugar moiety by nucleoside transporters.

  • Toxicity: L-Ox complexes generally show lower systemic toxicity than L-Bn (which can be non-specifically lipophilic), making them superior candidates for targeted drug delivery.

Stability Profile
  • Thermal: L-Me > L-Bn > L-Ox . The oxolanyl ring introduces thermal instability; decomposition often begins with the cleavage of the THF ring >150°C.

  • Hydrolytic: L-Ox is susceptible to acid hydrolysis (

    
    ), reverting to imidazole-2-methanol and dihydrofuran derivatives. L-Me  is stable across a wide pH range.
    
Coordination Logic Diagram

Coordination cluster_0 L-Ox Ligand Field Metal Metal Center (Cu/Zn/Co) N_Im N (Imidazole) Sigma Donor N_Im->Metal Strong Bond (~2.0 Å) O_Alc O (Methanol) Weak Donor O_Alc->Metal Chelate Bond (~2.4 Å) O_THF O (THF Ether) Steric/Blocking O_THF->Metal Steric Shielding (No Bond)

Figure 2: Coordination logic of L-Ox.[1] Note the THF oxygen acts as a steric shield rather than a primary donor.

References

  • Syntheses, Protonation Constants and Antimicrobial Activity of 2-Substituted N-alkylimidazole Derivatives. Source: South African Journal of Chemistry, 2012.[2] Relevance: Establishes the baseline synthesis and stability protocols for N-alkylimidazole-2-methanol ligands. URL:[Link][2]

  • Crystal structure of 1H-imidazole-1-methanol. Source: Acta Crystallographica Section E, 2022.[3] Relevance: Provides comparative structural data for the parent imidazole-methanol moiety without the oxolanyl group. URL:[Link]

  • Coordination chemistry of N-substituted imidazoles. Source: Comprehensive Coordination Chemistry II (Elsevier). Relevance: General reference for the coordination modes (N vs N,O) of imidazole derivatives. URL:[Link]

Sources

A Comprehensive Guide to Purity Validation of [1-(oxolan-2-yl)imidazol-2-yl]methanol: Elemental Analysis vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity of synthetic intermediates is a non-negotiable cornerstone of reliable science. This guide provides an objective, data-driven comparison of Elemental Analysis (EA) against modern orthogonal techniques—specifically High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR)—for validating the purity of [1-(oxolan-2-yl)imidazol-2-yl]methanol .

By examining the causality behind experimental choices, this guide establishes a self-validating analytical framework to ensure that blind spots in one technique are covered by the strengths of another.

The Analytical Challenge:[1-(oxolan-2-yl)imidazol-2-yl]methanol

[1-(oxolan-2-yl)imidazol-2-yl]methanol (Chemical Formula: C₈H₁₂N₂O₂) is a heterocyclic compound featuring an imidazole ring, a tetrahydrofuran (oxolane) derivative, and a hydroxymethyl group. Its theoretical molecular weight is 168.19 g/mol .

Because this compound is highly polar and synthesized via pathways that may leave behind inorganic salts, unreacted starting materials, or residual solvents, relying on a single analytical method for purity validation is scientifically unsound.

Theoretical Elemental Composition

To utilize Elemental Analysis (CHN), we must first establish the theoretical mass percentages of the compound's constituent elements:

  • Carbon (C): 57.13%

  • Hydrogen (H): 7.19%

  • Nitrogen (N): 16.66%

  • Oxygen (O): 19.02% (Calculated by difference or measured directly)

In synthetic chemistry, the widely accepted standard for publication and preliminary purity validation dictates that experimental CHN values must fall within ±0.4% of these theoretical calculations[1].

Core Analytical Techniques: A Head-to-Head Comparison

To build a robust purity profile, we must understand the mechanistic strengths and limitations of each technique. Table 1 summarizes how EA compares to chromatographic and spectroscopic alternatives.

Table 1: Comparison of Purity Validation Techniques
FeatureElemental Analysis (CHNS)HPLC-UV/MSQuantitative ¹H NMR (qNMR)
Primary Output Bulk elemental mass fraction (C, H, N, S).Area % of UV-active or ionizable compounds.Absolute mass % (w/w) via proton integration.
Key Strength Detects the presence of "invisible" inorganic salts and water via mass balance deficits[2].High-resolution separation of structurally similar organic impurities and isomers.Universal, non-destructive detection of organics and residual solvents without requiring a reference standard for the analyte[3].
Critical Blind Spot Cannot distinguish between structural isomers; combinations of impurities can coincidentally average out to a "passing" ±0.4% score.Blind to impurities lacking a chromophore (e.g., NaCl, silica gel) or those that do not elute[4].Lower sensitivity for trace impurities (<0.1%) compared to MS; requires careful selection of an internal standard[5].

The Multi-Tiered Purity Validation Workflow

Because no single method is infallible, a self-validating system must employ orthogonal techniques. For instance, inorganic salts like NaCl—often remnants of aqueous workups—cannot be detected by HPLC or NMR, but they will cause a significant failure in Elemental Analysis[2]. Conversely, EA cannot detect a 1% contamination of an isomer, which HPLC will easily resolve.

PurityValidation A Synthesized Batch [1-(oxolan-2-yl)imidazol-2-yl]methanol B Elemental Analysis (CHN) Combustion & TCD Detection A->B C Deviation ≤ ±0.4%? B->C D Reject / Repurify (Gross Impurity or Inorganic Salts) C->D No E Quantitative 1H NMR (qNMR) Absolute Purity & Solvent Check C->E Yes F HPLC-UV/MS Trace Organic Impurity Profiling E->F G Validated Pure Compound (>98% Absolute Purity) F->G

Workflow for multi-tiered purity validation of synthesized intermediates.

Self-Validating Experimental Protocols

Protocol A: Elemental Analysis (CHN)

Causality: This method relies on the complete, instantaneous oxidation of the sample. By measuring the exact volumes of resulting combustion gases, we can back-calculate the mass of C, H, and N.

  • Calibration: Calibrate the CHN analyzer using a certified organic standard (e.g., Acetanilide or Sulfanilamide) to establish thermal conductivity detector (TCD) response factors[6].

  • Sample Preparation: Ensure the[1-(oxolan-2-yl)imidazol-2-yl]methanol sample is desiccated. Accurately weigh 1.500 to 2.000 mg into a combustible tin capsule using a microbalance (±0.001 mg resolution).

  • Combustion: Drop the sealed capsule into an oxidation furnace (950°C–1050°C) dosed with an oxygen pulse. The tin oxidizes exothermically, driving the local temperature to ~1800°C and ensuring complete conversion to CO₂, H₂O, and NOₓ[6].

  • Reduction & Detection: Pass the gas mixture through a copper reduction column to convert NOₓ to N₂. The gases are separated via a GC column and quantified by the TCD.

  • Validation Check: Compare the experimental percentages to the theoretical values (C: 57.13%, H: 7.19%, N: 16.66%). A deviation >0.4% indicates retained solvent, water, or inorganic ash[7].

Protocol B: Quantitative ¹H NMR (qNMR)

Causality: qNMR provides absolute quantitation because the area under an NMR resonance is directly proportional to the number of nuclei generating that signal, regardless of the molecule's structure[5].

  • Internal Standard (IS) Selection: Select a highly pure, certified internal standard (e.g., Maleic acid). Crucial step: Ensure the IS protons (singlet at ~6.3 ppm) do not overlap with the imidazole protons (~7.0–7.5 ppm) or the oxolane protons (1.5–4.5 ppm) of the analyte.

  • Preparation: Co-weigh approximately 10 mg of the analyte and 5 mg of the IS into a vial using a microbalance. Dissolve completely in DMSO-d₆.

  • Acquisition Parameters: Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz). Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the signals of interest. Causality: Failing to allow complete relaxation will result in truncated integration and artificially skewed purity data[5].

  • Validation Check: Calculate the absolute mass fraction (w/w) using the integrated peak areas, the number of protons contributing to each peak, and the exact masses weighed.

Protocol C: HPLC-UV Profiling
  • Column & Mobile Phase: Use a C18 reverse-phase column. Because the compound is basic (imidazole ring), use a mobile phase of Water/Acetonitrile buffered with 0.1% Trifluoroacetic acid (TFA) to suppress ionization and prevent peak tailing.

  • Gradient Elution: Run a gradient from 5% to 95% Acetonitrile over 20 minutes to ensure both highly polar impurities (e.g., cleaved oxolane rings) and non-polar byproducts elute.

  • Detection: Monitor at 210 nm and 254 nm to capture a broad range of chromophores.

Experimental Data Interpretation (Simulated Case Study)

To demonstrate the necessity of this orthogonal approach, Table 2 presents simulated analytical data for two batches of[1-(oxolan-2-yl)imidazol-2-yl]methanol.

Table 2: Comparative Purity Data for Two Synthesis Batches
Analytical MethodMetricTarget (Theoretical)Batch A (Pure)Batch B (Contaminated)*
Elemental (CHN) Carbon (C)57.13%57.05% (Pass)55.42% (Fail)
Hydrogen (H)7.19%7.22% (Pass)7.01% (Fail)
Nitrogen (N)16.66%16.58% (Pass)16.15% (Fail)
HPLC-UV Area %> 99.0%99.6%99.1% (False Pass)
qNMR Absolute Purity> 98.0% w/w99.2% w/w96.5% w/w (Fail)

Analytical Insight: Batch B contains 3% (w/w) inorganic salt (NaCl) from a brine wash. Because NaCl lacks a chromophore, HPLC-UV fails to detect it, yielding a dangerously misleading 99.1% purity[4]. However, the Elemental Analysis correctly flags the batch by failing the ±0.4% limit (the mass deficit depresses the C, H, and N percentages). qNMR corroborates this failure by calculating an absolute mass purity of only 96.5%[8].

Conclusion

Validating the purity of[1-(oxolan-2-yl)imidazol-2-yl]methanol requires a holistic analytical strategy. While Elemental Analysis is sometimes viewed as an older technique, it remains an indispensable, self-validating safeguard against inorganic contamination that modern chromatography often misses[2]. By coupling the bulk elemental verification of CHN analysis with the absolute quantitation of qNMR and the trace-level resolution of HPLC, researchers can confidently certify the integrity of their chemical inventory.

References

  • A Comparative Guide to the Purity Validation of Lead Diundec-10-enoate by Quantitative NMR and Alternative Methods. Benchchem.
  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications.
  • An International Study Evaluating Elemental Analysis. ACS Central Science / NIH.
  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing).
  • QNMR for Reference Material Preparation. Encyclopedia.pub.
  • Purity Assessment of N-Benzyl-2-bromo-N-methylbenzamide: A Comparative Guide to Elemental Analysis. Benchchem.

Sources

Comparative stability of tetrahydrofuryl vs tetrahydropyranyl (THP) imidazole protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide comparing Tetrahydrofuryl (THF) and Tetrahydropyranyl (THP) protecting groups for imidazole functionalities.

Executive Summary: The "Bottom Line"

For the practicing medicinal chemist or process engineer, the choice between tetrahydrofuran-2-yl (THF) and tetrahydropyranyl (THP) protection for imidazoles (and nitrogen heterocycles in general) comes down to a trade-off between stability and deprotection kinetics .

  • THP (The Standard): The industry workhorse. It offers superior stability against inadvertent hydrolysis during silica chromatography and mild acidic workups. It is the default choice for multi-step synthesis where the protecting group must survive various non-acidic conditions.

  • THF (The Specialist): Significantly more acid-labile (approx. 10–50× faster hydrolysis rates). It is less sterically demanding but chemically less robust. Use THF only when you require very mild deprotection conditions to preserve other acid-sensitive moieties (e.g., silyl ethers, trityl groups) or when the steric bulk of THP hinders adjacent functionalization.

Mechanistic & Structural Analysis

To understand the stability difference, one must look at the hydrolysis mechanism. Both groups protect the imidazole nitrogen via a hemiaminal (N,O-acetal) linkage. The cleavage is acid-catalyzed and proceeds via an oxocarbenium ion intermediate.

The Stability Gap: Ring Strain & Electronics

The hydrolysis rate is governed by the ease of forming the oxocarbenium transition state.

  • Ring Strain: The 5-membered THF ring possesses higher ground-state strain than the 6-membered THP chair conformation. Protonation and subsequent ring-opening to the oxocarbenium ion releases more strain energy in the THF system than in the THP system.

  • Kinetics: Consequently, N-THF derivatives hydrolyze significantly faster than their N-THP counterparts.

  • Stereochemistry: Both groups introduce a chiral center at the point of attachment (C2), resulting in diastereomeric mixtures if the substrate is chiral.[1] This complicates NMR analysis for both, though the THF group is slightly smaller.

Reaction Mechanism Diagram (DOT)

The following diagram illustrates the acid-catalyzed hydrolysis pathway, highlighting the critical oxocarbenium intermediate.

HydrolysisMechanism cluster_legend Kinetic Insight Substrate N-Protected Imidazole (THP or THF) Protonation Protonated Intermediate (N+ or O+) Substrate->Protonation H+ (Acid) TS Oxocarbenium Ion (Rate Limiting Step) Protonation->TS - Imidazole (C-N Cleavage) Products Free Imidazole + Lactol/Aldehyde TS->Products + H2O Note THF Pathway: Lower Activation Energy (Faster) THP Pathway: Higher Activation Energy (Slower)

Caption: Acid-catalyzed hydrolysis mechanism. The 5-membered THF oxocarbenium ion forms more readily due to strain release, leading to faster deprotection.

Comparative Performance Data

The following data summarizes the stability profiles based on standard physical organic chemistry principles of cyclic acetal hydrolysis [1][2].

Table 1: Stability & Reactivity Profile
FeatureTetrahydropyranyl (THP) Tetrahydrofuryl (THF)
Acid Stability (Relative) High (Standard)Low (Labile)
Hydrolysis Rate (pH 1)

(Baseline)

Faster
Base Stability Excellent (NaOH, KOH, LiHMDS)Excellent
Nucleophile Stability Excellent (Grignard, BuLi)Excellent
Deprotection Conditions AcOH/H₂O (Heat) or HCl/MeOHAcOH/H₂O (RT) or PPTS (Mild)
Steric Bulk Moderate (Chair conformation)Low (Envelope conformation)
Reagent Availability 3,4-Dihydropyran (Cheap, Common)2,3-Dihydrofuran (Volatile, More

)
Chirality Creates chiral center (Diastereomers)Creates chiral center (Diastereomers)

Experimental Protocols

These protocols are designed to be self-validating. The "Check" steps ensure the reaction is proceeding correctly before committing the bulk material.

Installation of the Protecting Group

Reagents:

  • THP: 3,4-Dihydropyran (DHP), p-Toluenesulfonic acid (pTsOH) or PPTS.[1]

  • THF: 2,3-Dihydrofuran (DHF), pTsOH or PPTS.

Protocol (Standard Scale: 10 mmol):

  • Setup: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DCM or THF (5 mL/mmol).

  • Activation: Add the acid catalyst (pTsOH, 0.05 equiv). Note: For acid-sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) at 0.1 equiv.

  • Addition: Add the enol ether (DHP or DHF, 1.5 equiv) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Validation (TLC):

    • Check: Product should be less polar (higher Rf) than the starting imidazole.

    • Check: N-THP/THF imidazoles are often UV active. Stain with PMA or KMnO4 to visualize the acetal moiety.

  • Workup: Quench with Sat. NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.

    • Critical: Add a trace of Et₃N to the column solvent (0.5%) to prevent hydrolysis on silica gel, especially for the THF derivative.

Deprotection (Removal)[5]

Method A: Mild Acidolysis (Preferred for THF, slow for THP)

  • Dissolve substrate in AcOH:THF:H₂O (4:2:1).

  • Stir at RT (for THF) or 45°C (for THP).

  • Monitor by LC-MS for the reappearance of the free imidazole mass.

Method B: Trans-acetalization (Cleanest for both)

  • Dissolve substrate in MeOH.

  • Add pTsOH (0.1 equiv).

  • Heat to reflux (THP) or 40°C (THF) for 1–2 hours.

  • Mechanism: This converts the protecting group into the volatile methyl acetal/ketal, liberating the imidazole.

Decision Matrix & Workflow

Use this logic flow to determine the correct protecting group for your specific synthesis.

DecisionMatrix Start Start: Select Protecting Group Q1 Does the molecule contain acid-sensitive groups (e.g., TBS, Trityl)? Start->Q1 Q2 Is steric hindrance a concern near the imidazole? Q1->Q2 Yes Result_THP Use THP (Tetrahydropyranyl) Standard Robustness Q1->Result_THP No (Robust synthesis) Branch1_Yes Yes Branch1_No No Result_THF Use THF (Tetrahydrofuryl) High Lability / Low Sterics Q2->Result_THF Yes (Need smaller group) Q2->Result_THF No (Need mild deprotection)

Caption: Decision tree for selecting between THP and THF based on substrate sensitivity and steric constraints.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2][3] Protective Groups in Organic Synthesis (3rd ed.).[2][4] Wiley-Interscience.[3] (The definitive source on protecting group stability and protocols).

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme. (Detailed mechanisms of acetal hydrolysis).

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text explaining the kinetic differences between 5- and 6-membered ring acetal cleavage).

  • Robinson, F. et al. (1994). "Synthesis of 1-(tetrahydro-2-furanyl)-5-fluorouracil (Tegafur)". J. Org.[3] Chem. (Demonstrates the installation of N-THF groups in nucleoside analogs).

Sources

Bioassay Validation for Imidazole-Based Nucleoside Analogue Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of imidazole-based nucleoside analogues (INAs)—such as Mizoribine, Ribavirin, and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) derivatives—presents a unique bioanalytical challenge. Unlike direct-acting cytotoxic agents (e.g., taxanes) that induce rapid apoptosis, INAs predominantly function as antimetabolites. They inhibit de novo purine biosynthesis (often targeting IMP dehydrogenase) or incorporate into nucleic acids, leading to S-phase arrest and delayed cell death.

Standard colorimetric assays (e.g., MTT) frequently yield false negatives or non-linear data due to mitochondrial hyper-metabolism during cell cycle arrest or chemical reduction of tetrazolium salts by the analogue itself. This guide outlines a scientifically rigorous, self-validating workflow to accurately assess INA cytotoxicity, advocating for a shift from metabolic endpoints to kinetic or ATP-based quantification.

Part 1: The Challenge – Mechanism & Interference

To validate a bioassay for INAs, one must first understand the temporal gap between drug exposure and phenotypic toxicity.

Mechanism of Action (MoA)

INAs mimic endogenous nucleosides.[1] Upon entry, they require intracellular phosphorylation (activation). The tri-phosphorylated metabolites then:

  • Inhibit Enzymes: Block IMPDH, depleting guanosine pools.

  • Corrupt Replication: Incorporate into DNA/RNA, causing "catastrophic error" accumulation.

  • Induce Arrest: Trigger S-phase checkpoints.

The Bioassay Pitfall: Cells in S-phase arrest are metabolically active but not dividing. An MTT assay (measuring mitochondrial dehydrogenase) may show high signal (interpreted as "viable") even though the population is effectively sterilized (cytostatic effect). Conversely, ATP pools may deplete due to metabolic stress before membrane integrity is lost, leading to premature "death" signals in luminescence assays if not time-optimized.

Visualizing the Pathway

The following diagram illustrates the critical lag phase where standard assays fail.

INA_Mechanism Drug Imidazole Nucleoside Analogue (INA) Transport Nucleoside Transporters Drug->Transport Kinase Phosphorylation (Activation) Transport->Kinase Target Target Engagement (IMPDH Inhibition / DNA Inc.) Kinase->Target Lag Phase Arrest S-Phase Arrest (Metabolically Active) Target->Arrest Cytostatic ATP_Interference ATP Assay Risk: Energy Depletion Precedes Death Target->ATP_Interference Death Apoptosis/Necrosis (Delayed >48h) Arrest->Death Cytotoxic MTT_Interference MTT Assay Risk: High Signal due to Mitochondrial Stress Arrest->MTT_Interference

Caption: Mechanism of Action for INAs highlighting the "Lag Phase" where metabolic assays (MTT) and energy assays (ATP) can diverge from actual cell viability.

Part 2: Comparative Analysis of Assay Modalities

For INAs, the choice of assay dictates the validity of the IC50.

FeatureTetrazolium (MTT/MTS) ATP Luminescence (CellTiter-Glo) Real-Time Impedance (xCELLigence)
Primary Readout Mitochondrial Dehydrogenase ActivityIntracellular ATP QuantitationCell Adherence & Morphology (Impedance)
INA Suitability Low. High risk of chemical interference and metabolic artifacts.High. High sensitivity; rapid lysis prevents metabolic recovery artifacts.Best. Captures the delayed onset of toxicity and S-phase arrest duration.
Interference Risk High. Imidazole rings can chemically reduce tetrazolium salts (False Viability).Medium. Analogue may inhibit luciferase (rare) or deplete ATP without killing.None. Label-free; no chemistry to interfere with.
Sensitivity (LOD) ~1,000 - 5,000 cells/well~10 - 50 cells/wellSingle-cell resolution (depending on plate)
Throughput HighUltra-HighMedium
Cost LowMedium-HighHigh (Requires capital equipment)

Recommendation: For screening libraries, use ATP Luminescence (validated). For Mechanism of Action (MoA) confirmation, use Real-Time Impedance . Abandon MTT for this specific chemical class to avoid chemical reduction artifacts.

Part 3: Validation Protocol (The "How-To")

This protocol focuses on validating an ATP Luminescence Assay (e.g., CellTiter-Glo) for INAs, as it is the industry standard for high-throughput screening, with a cross-check using a secondary method.

Phase 1: Chemical Interference Check (The "Spike-In")

Objective: Determine if the imidazole analogue inhibits the luciferase enzyme or chemically generates light.

  • Prepare 100 µL of cell culture medium (no cells) containing ATP standard (1 µM).

  • Add the INA at the highest testing concentration (e.g., 100 µM).

  • Add Assay Reagent and measure luminescence.[2]

  • Pass Criteria: Signal must be within ±10% of the "Medium + ATP" control. If signal is quenched, the drug inhibits luciferase; use a wash step or different assay.

Phase 2: Linearity & Optimization

Objective: Establish the linear range where Luminescence


 Cell Number.
  • Seed cells (e.g., A549, Jurkat) at densities from 100 to 50,000 cells/well.

  • Incubate for the intended assay duration (e.g., 72h) to account for contact inhibition.

  • Pass Criteria:

    
     on a log-log plot. Select a seeding density that falls in the middle of the linear range at the end of the incubation (e.g., 2,000 cells/well).
    
Phase 3: Time-Course Determination (Critical for INAs)

Objective: Identify the window between cytostasis and cytotoxicity.

  • Treat cells with IC90 concentration of the INA.

  • Harvest/Read plates at 24h, 48h, 72h, and 96h.

  • Analysis: INAs typically show minimal toxicity at 24h (lag phase).

  • Decision: If IC50 at 24h is >10x the IC50 at 72h, the compound is a "delayed toxin." Set assay endpoint to 72h or 96h.

Phase 4: Multiplexed Validation (The Gold Standard)

To prove the ATP drop is real cell death and not just metabolic slowing:

  • Primary: Measure ATP (Luminescence).[3][4]

  • Secondary: Before lysis, add a membrane-impermeable DNA dye (e.g., CellTox Green or propidium iodide).

  • Logic:

    • Low ATP + High DNA Stain = Cytotoxicity (Valid).

    • Low ATP + Low DNA Stain = Metabolic Inhibition/Quiescence (Cytostatic).

Part 4: Validation Workflow Diagram

This workflow ensures compliance with ICH Q2(R1) guidelines regarding specificity and accuracy.

Validation_Workflow Start Start Validation Interference Phase 1: Chemical Interference Check (Cell-free + ATP + Drug) Start->Interference Interference->Start Fail: Change Assay Linearity Phase 2: Linearity (Cell Density vs Signal) Interference->Linearity Pass TimeCourse Phase 3: Time-Course (24h vs 48h vs 72h) Linearity->TimeCourse Multiplex Phase 4: Multiplex (ATP vs Membrane Integrity) TimeCourse->Multiplex Define Endpoint Stats Calculate Z-Factor (>0.5 for Screening) Multiplex->Stats End Validated Protocol Stats->End

Caption: Step-by-step validation workflow ensuring assay specificity and robustness before screening.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • Riss, T. L., et al. (2013). Cell Viability Assays.[3][4][5][6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Kepp, O., et al. (2011). Cell death assays for drug discovery.[7][8] Nature Reviews Drug Discovery, 10, 221–237.

  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.

  • Roche Applied Science. (2020). xCELLigence RTCA System: Real-Time Cell Analysis.

  • Furukawa, T., et al. (2011). Mizoribine, an imidazole nucleoside, inhibits the proliferation of human colon cancer cells. Journal of Pharmacological Sciences.

Sources

Safety Operating Guide

[1-(oxolan-2-yl)imidazol-2-yl]methanol Proper Disposal Procedures

[1]

Part 1: Executive Safety Directive

Treat [1-(oxolan-2-yl)imidazol-2-yl]methanol as a Hazardous Organic Chemical.

While specific RCRA listing data for this exact intermediate is often absent in general databases, its structural components—an imidazole core substituted with a tetrahydrofuran (oxolane) ring—dictate a conservative disposal strategy. The presence of the hemiaminal ether linkage (N–C–O) renders this compound potentially acid-labile , capable of releasing Tetrahydrofuran (THF) and Imidazole-2-methanol upon hydrolysis.

Immediate Action Items:

  • Do NOT dispose of down the drain.

  • Segregate from acidic waste streams to prevent hydrolysis and the release of flammable THF vapors.

  • Default Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Analysis[2][3]

To ensure safe handling, we must deconstruct the molecule to understand its latent hazards.

Structural Hazard Decomposition
ComponentStructural FeatureAssociated Hazard Risk
Imidazole Ring Nitrogen heterocycleIrritant/Corrosive: Likely to cause skin and eye irritation (H315, H319).[1][2] Potential sensitizer.
Oxolan-2-yl Group Cyclic ether (THF derivative) attached to NitrogenHydrolysis Risk: Acid sensitivity can cleave this bond, releasing Tetrahydrofuran (THF) , a highly flammable peroxide former.[1]
Methanol Group Primary alcohol (-CH₂OH)Combustibility: Adds organic fuel load; generally increases polarity/solubility.[1]
Predicted GHS Classification

Based on structural analogs (e.g., Imidazole-2-methanol, N-substituted imidazoles).[1]

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[5][6][7][2][3][4][8]

  • H335: May cause respiratory irritation.[5][6][7][2][3][8][9]

Part 3: Waste Characterization & Classification

Before disposal, you must classify the waste stream. Use the following logic to determine the regulatory status under RCRA (Resource Conservation and Recovery Act) or local equivalent.

Waste Decision Logic (Graphviz)

WasteClassificationStartWaste: [1-(oxolan-2-yl)imidazol-2-yl]methanolStateCheckPhysical State?Start->StateCheckSolidSolid / Pure SubstanceStateCheck->SolidPowder/CrystalsLiquidSolution / MixtureStateCheck->LiquidDissolvedSolidPathSolid Hazardous Waste(Lab Pack)Solid->SolidPathSolventCheckIs Solvent Halogenated?Liquid->SolventCheckHaloYesHalogenated Organic Waste(Segregate Strictly)SolventCheck->HaloYesYes (e.g., DCM, Chloroform)HaloNoNon-Halogenated Organic WasteSolventCheck->HaloNoNo (e.g., MeOH, DMSO)

Figure 1: Decision logic for segregating [1-(oxolan-2-yl)imidazol-2-yl]methanol waste streams.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life chemicals, spilled solids, or synthesis products.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: [1-(oxolan-2-yl)imidazol-2-yl]methanol

    • Hazards: Irritant, Toxic.[6][4]

  • Bagging: Place the primary container inside a clear, sealable secondary bag (e.g., Ziploc) to contain any potential dust.

  • Storage: Store in a satellite accumulation area (SAA) away from strong acids and oxidizers .

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or wash solvents.

  • Segregation (CRITICAL):

    • Do NOT mix with Acidic Waste: The oxolane group can hydrolyze, releasing THF.

    • Do NOT mix with Oxidizers: Imidazoles can react exothermically with strong oxidizers (e.g., nitric acid, peroxides).

  • Solvent Compatibility:

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethanol, DMSO): Dispose in the "Non-Halogenated Organic" carboy.

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the "Halogenated Organic" carboy.

  • Quenching (If Reactive Reagents Present):

    • If the solution contains residual reactive reagents (e.g., acid chlorides, hydrides) from the synthesis, quench carefully before adding to the waste container. Ensure the final pH is neutral to slightly alkaline (pH 7-9).

Protocol C: Empty Container Management
  • Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Collect the rinsate and dispose of it as Liquid Waste (Protocol B) . Do not pour rinsate down the drain.

  • Defacing: Deface or remove the original label. Mark the container as "EMPTY."

  • Recycling/Trash: Once triple-rinsed and dried, the container may be discarded in regular trash or glass recycling, depending on institutional policy.

Part 5: Emergency Procedures

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[5][1] Remove contaminated clothing.[5][6][4][10][11][12][13]
Eye Contact Flush eyes with water for 15 minutes.[5][4] Seek medical attention immediately.
Spill (Solid) Dampen with water to prevent dust. Sweep up and place in a waste container.
Spill (Liquid) Absorb with vermiculite or spill pads. Do not use acidic absorbents.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566830, (1H-Imidazol-2-yl)methanol. Retrieved from [Link]

(Note: While specific SDS for the oxolan-2-yl derivative is rare, safety protocols are derived from the authoritative data of its constituent moieties, Imidazole-2-methanol and Tetrahydrofuran, as per standard industrial hygiene practices.)

Personal protective equipment for handling [1-(oxolan-2-yl)imidazol-2-yl]methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of complex, multi-functional heterocycles not merely as a compliance exercise, but as an exercise in predictive chemistry. [1-(oxolan-2-yl)imidazol-2-yl]methanol is a highly specialized building block that merges two distinct chemical personalities. To handle it safely, we must deconstruct its molecular anatomy.

The molecule presents a dual-threat profile: the oxolane (tetrahydrofuran) ring is highly susceptible to radical-mediated auto-oxidation, forming explosive peroxides upon exposure to air and light. Simultaneously, the functionalized imidazole core acts as a severe tissue irritant, a corrosive agent to ocular tissue, and a potential reproductive toxin[1][2]. Standard laboratory safety protocols are insufficient here; every protocol must be a self-validating system where chemical state verification precedes operational execution.

Physicochemical Hazard Causality

To design an effective safety apparatus, we must first quantify the threat. The table below breaks down the specific hazards contributed by each structural moiety of the compound, translating molecular structure into operational risk.

Structural ComponentHazard ClassificationQuantitative Indicator / ThresholdCausality & Operational Impact
Oxolane Ring Explosive Peroxide Former (EUH019)>20 ppm active peroxides = Critical RiskAlpha-carbons adjacent to the ether oxygen undergo auto-oxidation. Solutions must never be distilled to dryness, as peroxides concentrate in the residue and detonate[3].
Oxolane Ring Highly Flammable (H225)Flash Point: ~ -14°C (Inferred from parent THF)High vapor pressure creates explosive mixtures with air at room temperature. Mandates grounded equipment and inert gas blanketing[4].
Imidazole Core Corrosive & Irritant (H314 / H319)pH of aqueous solutions: ~ 9.0 - 10.5The basic nitrogen in the imidazole ring rapidly hydrolyzes lipid bilayers in human tissue, causing severe skin burns and irreversible corneal damage[5].
Imidazole Core Reproductive Toxin (H360D)Exposure Limit: As low as reasonably achievableSystemic absorption can impact fetal development. Mandates strict isolation from the breathing zone and dermal contact[6].

Strategic PPE Selection Matrix

Personal Protective Equipment (PPE) is your last line of defense. Because oxolane acts as a potent permeation enhancer, standard PPE choices will fail. The following matrix outlines the required gear and the scientific causality behind each selection.

PPE CategoryRequired Material / SpecificationRejected MaterialScientific Causality for Selection
Hand Protection Dual-Layer: Butyl rubber (outer) + Nitrile (inner)Latex, Single-layer thin NitrileOxolane's non-polar ether structure rapidly dissolves lipophilic barriers, penetrating standard nitrile within minutes[3]. Butyl rubber provides superior resistance to cyclic ethers, while the inner nitrile glove acts as a secondary barrier and maintains dexterity[1].
Eye/Face Protection ANSI Z87.1 Splash Goggles + Full Face ShieldStandard Safety GlassesImidazole derivatives are highly corrosive to ocular tissue[5]. A face shield prevents catastrophic aerosol exposure during pressurized transfers or accidental splashing.
Body Protection Flame-Resistant (FR) Lab Coat + Chemical ApronSynthetic blends (Polyester)The high flammability of the oxolane moiety[4] dictates that any static discharge or flash fire must not melt clothing onto the skin.
Respiratory Certified Chemical Fume Hood (Face velocity 0.4-0.6 m/s)Open benchworkBoth the volatility of the oxolane ring and the combustible dust potential of the imidazole core require continuous local exhaust ventilation[2].

Operational Safety Workflow

The following DOT diagram maps the self-validating safety loop required when handling this compound. No step can be bypassed.

G Start Retrieve Chemical from Inert Storage VisualCheck Visual Inspection (Check for Crystals) Start->VisualCheck PeroxideDanger Crystals Present! Evacuate & Call EHS VisualCheck->PeroxideDanger Yes PPE Don PPE: Butyl/Nitrile Gloves, Goggles, Lab Coat VisualCheck->PPE No Hood Transfer to Certified Fume Hood PPE->Hood Test KI-Starch Peroxide Test Hood->Test Quench Quench with Ferrous Sulfate Test->Quench >20 ppm Execute Execute Reaction Under N2/Ar Test->Execute <20 ppm Quench->Execute Dispose Segregated Waste (Do Not Distill!) Execute->Dispose

Operational safety workflow for oxolane-imidazole derivatives.

Step-by-Step Methodologies

Protocol A: Material Retrieval and In-Situ Peroxide Quantification

Because the oxolane ring forms explosive peroxides upon prolonged exposure to oxygen and light, you must empirically validate the chemical's safety before introducing heat or catalysts.

  • Visual Inspection (Pre-Opening): Before opening the storage vessel, inspect the exterior and the cap threads. If you observe any white, crystalline solids around the cap or suspended in the liquid, do not touch the bottle [7]. These are friction-sensitive peroxides. Evacuate the area and contact Environmental Health & Safety (EHS).

  • Atmospheric Control: Transfer the sealed bottle to a certified fume hood. Ensure all equipment is grounded to prevent static discharge[3].

  • Peroxide Testing: Using a clean, static-free pipette, extract 1 mL of the compound (or its solution). Apply a drop to a Potassium Iodide (KI) starch test strip.

  • Validation:

    • Clear/Faint Yellow (<20 ppm): Safe for immediate use.

    • Blue/Black (>20 ppm): Unsafe. The peroxides must be chemically reduced before use. Proceed to Step 5.

  • Peroxide Quenching: Slowly wash the contaminated solution with an equal volume of 5% aqueous sodium metabisulfite (

    
    ) or acidic ferrous sulfate (
    
    
    
    ) solution. Stir vigorously for 15 minutes, separate the organic layer, and re-test.
Protocol B: Operational Handling and Execution

The imidazole moiety is highly basic and can form combustible dusts if the material is handled in a dry, solid state[2].

  • Inert Blanketing: Purge your reaction vessel with Argon or Nitrogen for 5 minutes prior to material transfer. This suppresses both the flammability risk and the auto-oxidation pathway of the oxolane ring.

  • Transfer Mechanics: Use non-sparking spatulas (e.g., Teflon or ceramic) if the material is solid. If in solution, use gas-tight syringes. Avoid pouring, which generates static electricity and aerosolizes the corrosive imidazole[4].

  • Spill Management: In the event of a micro-spill (<50 mL), immediately cover the area with a non-combustible absorbent (e.g., diatomaceous earth). Do not use paper towels, as the high surface area combined with oxolane peroxides can cause spontaneous ignition[4].

Protocol C: Waste Segregation and Disposal

Improper disposal of oxolane derivatives is a leading cause of laboratory explosions.

  • No-Distillation Rule: Never rotovap or distill solutions containing this compound to absolute dryness. Peroxides concentrate in the non-volatile residue and will detonate under thermal stress[3]. Always leave at least 10% solvent volume.

  • Waste Segregation: Collect waste in a dedicated, sealable, airtight, halogen-free organic waste container[1].

  • Incompatibility Check: Ensure the waste container is strictly isolated from strong oxidizers, acid chlorides, and acid anhydrides, which will react violently with the imidazole core[8].

  • Labeling: Clearly label the waste as "Contains Oxolane/Imidazole Derivatives - Peroxide Hazard" to alert the waste management vendor.

References

  • Title: OXOLane - Ataman Kimya Source: Ataman Chemicals URL: [Link]

  • Title: Imidazole - University of Washington Source: Washington.edu URL: [Link]

  • Title: Standard Operating Procedure: Imidazole Source: Washington State University URL: [Link]

  • Title: Safety Data Sheet: Imidazole - Carl ROTH Source: Carl Roth URL: [Link]

  • Title: Safety Data Sheet: Imidazole (PUFFERAN) Source: Carl Roth URL: [Link]

  • Title: SAFETY DATA SHEET - Oxolane / Tetrahydrofuran Source: RCI Labscan URL: [Link]

  • Title: Safety First: Handling Tetrahydrofuran (THF) in Industrial and Laboratory Settings Source: NINGBO INNO PHARMCHEM URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.